2-Hydroxycyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
17502-32-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
SNKAANHOVFZAMR-PHDIDXHHSA-N |
SMILES |
C1CCC(C(C1)C(=O)O)O |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
Other CAS No. |
28131-61-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxycyclohexanecarboxylic acid chemical structure and properties
Structure, Properties, and Synthetic Applications
Executive Summary
2-Hydroxycyclohexanecarboxylic acid (CAS: 609-69-8 for mixture) is a cyclic
This guide provides a comprehensive technical analysis of the molecule's stereochemistry, synthetic routes, and reactivity, specifically focusing on its behavior in dehydration and oligomerization reactions.
Chemical Identity & Physical Properties[1][2][3][4][5]
The compound exists typically as a crystalline solid. The proximity of the hydroxyl and carboxyl groups allows for strong hydrogen bonding, particularly in the cis isomer.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Hydroxycyclohexane-1-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 609-69-8 (racemic mix) | trans-isomer: 1654-66-6 |
| Melting Point | 69–71 °C (mixture) | Pure isomers may vary; trans derivatives often melt higher. |
| pKa | ~4.95 (Predicted) | Comparable to acetic acid; influenced by -OH inductive effect. |
| Solubility | Soluble in alcohols, polar ethers; mod. water solubility. | |
| Appearance | White to off-white crystalline powder | Hygroscopic tendency. |
Stereochemical Dynamics
The reactivity of 2-hydroxycyclohexanecarboxylic acid is governed by its conformational analysis. The cyclohexane ring adopts a chair conformation, leading to two distinct diastereomers.
Cis-Isomer (Axial/Equatorial)
In the cis configuration, the substituents are on the same side of the ring plane. To minimize 1,3-diaxial interactions, the molecule typically adopts a conformation where one group is axial and the other is equatorial.
-
Conformation: Axial-OH / Equatorial-COOH (or vice versa).
-
Interaction: The cis arrangement brings the -OH and -COOH groups into close proximity, facilitating intramolecular hydrogen bonding . This stabilizes the molecule but also makes it prone to specific cyclization reactions (e.g., lactide formation).
Trans-Isomer (Diequatorial)
In the trans configuration, the substituents are on opposite sides.
-
Conformation: Diequatorial (e,e) is the thermodynamically preferred conformer over diaxial (a,a).
-
Interaction: The diequatorial arrangement spaces the functional groups further apart, reducing intramolecular H-bonding capability compared to the cis isomer. This isomer is generally more stable to thermal dehydration than the cis form but reacts slower in cyclization pathways.
Figure 1: Stereochemical relationships highlighting the stability and interaction differences between cis and trans isomers.
Synthetic Pathways[6][7]
Synthesis is typically achieved through reduction of oxidized precursors or hydrogenation of aromatic analogues.
Route A: Hydrogenation of Salicylic Acid (Industrial)
This is the most direct route to the cyclohexane scaffold.
-
Substrate: Salicylic acid (2-hydroxybenzoic acid).
-
Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).
-
Conditions: High pressure
(50–100 bar), 50–80 °C. -
Stereoselectivity: Rhodium catalysts often favor the cis-isomer due to syn-addition of hydrogen across the aromatic face.
Route B: Reduction of 2-Oxocyclohexanecarboxylic Acid
A common laboratory method starting from the
-
Reagent: Sodium Borohydride (
). -
Mechanism: Hydride attack on the ketone carbonyl.
-
Outcome: Produces a mixture of cis and trans isomers, often requiring chromatographic separation or fractional crystallization.
Figure 2: Primary synthetic pathways yielding the target hydroxy acid.
Reactivity Profile
The 1,2-functionalization pattern dictates the molecule's reactivity, particularly under thermal or acidic stress.
Dehydration (Elimination)
Under acidic conditions (e.g.,
-
Mechanism: Protonation of the hydroxyl group followed by E1 or E2 elimination.
-
Regioselectivity: The major product is 1-cyclohexenecarboxylic acid .
-
Reasoning: The double bond forms in conjugation with the carbonyl group (
-unsaturated acid), which is thermodynamically more stable than the deconjugated 2-cyclohexenecarboxylic acid.
-
Oligomerization vs. Lactonization
Unlike 4-hydroxy acids which form stable 5-membered lactones (
- -Lactone Formation: Formation of a 4-membered ring fused to a 6-membered ring is highly strained and generally does not occur under standard conditions.
-
Lactide Formation: The preferred pathway is intermolecular esterification between two molecules, forming a lactide (a 6-membered cyclic diester).[1] This is characteristic of
-hydroxy acids.[2]-
Reaction:
-
Figure 3: Divergent reactivity pathways: Elimination vs. Dimerization.
Experimental Protocol: Isolation of Cis-Isomer
Objective: Synthesis via catalytic hydrogenation of salicylic acid.
-
Preparation: Dissolve salicylic acid (0.1 mol) in acetic acid (50 mL).
-
Catalyst Loading: Add 5% Rh/C (5 wt% relative to substrate) to a high-pressure autoclave.
-
Hydrogenation: Pressurize with
to 60 bar. Heat to 70 °C with vigorous stirring for 6 hours. -
Work-up:
-
Cool the reactor and vent
. -
Filter the catalyst through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification: Recrystallize from ethyl acetate/hexane to isolate the cis-isomer (major product).
-
Characterization (NMR):
-
Dissolve in
. -
1H NMR: Look for the methine proton (CH-OH) at
3.8–4.2 ppm (multiplet). The width of this peak can distinguish isomers (narrower for equatorial H in trans-diaxial conformer, wider for axial H in cis).
-
References
-
Guidechem. (2025). 2-Hydroxycyclohexanecarboxylic acid Properties and Applications. Link
-
National Institute of Standards and Technology (NIST). (2024). Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester IR Spectrum. Link
-
ChemicalBook. (2025). 2-Hydroxycyclohexanecarboxylic acid MSDS and Synthesis. Link
-
PubChem. (2025).[3] 2-Hydroxycyclohexanecarboxylic acid Compound Summary. Link
-
ScienceDirect. (2001). Stereoselective synthesis of 2-hydroxycyclohexanecarboxylic acid derivatives. Link
Sources
Stereochemical Architecture and Synthetic Utility of 2-Hydroxycyclohexanecarboxylic Acid
Executive Summary
2-Hydroxycyclohexanecarboxylic acid (2-HCcA) is a highly versatile, bifunctional cyclic scaffold utilized extensively in organic synthesis, peptidomimetics, and modern drug development[1][2]. The presence of adjacent hydroxyl and carboxylic acid groups on a cyclohexane ring generates two chiral centers, yielding four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. The relative spatial orientation of these groups—defined as cis or trans—dictates the molecule's conformational dynamics, intramolecular hydrogen bonding capacity, and chemical reactivity. This whitepaper provides an in-depth technical analysis of the structural mechanics, synthetic methodologies, and pharmaceutical applications of 2-HCcA.
Conformational Dynamics & Stereochemical Logic
The cyclohexane ring of 2-HCcA adopts a chair conformation to minimize torsional and angle strain[1]. The relative orientation of the C1-carboxylic acid and C2-hydroxyl groups fundamentally alters the molecule's physicochemical behavior.
-
cis-Isomers ((1R,2S) and (1S,2R)): In the cis configuration, one substituent occupies an axial position while the other is equatorial (a,e or e,a)[1]. This geometry forces the hydroxyl and carboxyl groups into close spatial proximity, facilitating robust intramolecular hydrogen bonding[3]. This proximity effect directly influences reactivity. For example, during aqueous permanganate oxidation, the cis-isomer exhibits a unique bell-shaped pH-rate profile[3]. The neighboring carboxylate ion actively participates in the removal of the hydrogen atom from the alcoholic carbon, a catalytic mechanism impossible in geometries where the groups are distal[3].
-
trans-Isomers ((1R,2R) and (1S,2S)): To minimize 1,3-diaxial interactions, the trans-isomer predominantly adopts a diequatorial (e,e) conformation[1]. Because the functional groups point away from each other, intramolecular hydrogen bonding is severely restricted, resulting in standard, monotonic reactivity profiles[3].
Logical flow linking 2-HCcA stereochemistry to conformational stability and oxidative reactivity.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 2-HCcA, highlighting data critical for extraction and formulation.
| Property | Value | Structural Implication |
| Molecular Formula | C₇H₁₂O₃ | Bifunctional cyclic system |
| Molecular Weight | 144.17 g/mol | Low molecular weight scaffold |
| CAS Number | 609-69-8 (Mixture)[4] | Commercially available as cis/trans mix |
| Melting Point | 67.0 – 71.0 °C[4] | Solid at room temperature |
| pKa (Predicted) | 4.95 ± 0.28[2] | Weak acid; dictates extraction pH |
| Appearance | White to almost white powder[4] | High purity crystalline form |
Synthetic Methodologies & Self-Validating Protocols
While catalytic hydrogenation of salicylic acid is a common route to yield a predominantly cis-mixture, the synthesis of 2-HCcA via epoxide ring-opening offers superior control over functional group tolerance.
Protocol: Synthesis via Epoxide Ring-Opening and Carboxylation
This protocol details the conversion of cyclohexene oxide to 2-HCcA using a Grignard-mediated carboxylation strategy[5].
Step-by-Step Methodology:
-
Solvation: Dissolve 100 mol of cyclohexene oxide in 50 L of N-methylpyrrolidone (NMP)[5].
-
Causality: NMP is a highly polar aprotic solvent that effectively solvates the magnesium intermediates, stabilizing the transition state without donating protons that would quench the reaction.
-
-
Metalation: Under continuous stirring, slowly add 120 mol of magnesium powder, maintaining the reaction temperature strictly between -15 °C and -5 °C[5].
-
Causality: Cryogenic control is mandatory to prevent the runaway exothermic polymerization of the epoxide.
-
-
Carboxylation & Trapping: Vent carbon dioxide (CO₂) gas into the system while adding 180 mol of trimethylchlorosilane (TMSCl) dropwise[5].
-
Causality: CO₂ acts as the electrophilic carboxylating agent. TMSCl acts as an in situ trapping agent, capturing the resulting alkoxide as a silyl ether. This prevents retro-aldol-type side reactions and drives the carboxylation equilibrium forward.
-
-
Acidic Quench: Filter the reaction mixture and slowly add the filtrate to a 1 N hydrochloric acid solution, adjusting the pH to 3-4[5].
-
Causality: This specific pH is strategically chosen based on the molecule's pKa (4.95). It protonates the carboxylate to its free acid form while simultaneously hydrolyzing the TMS ether back to the free hydroxyl group.
-
-
Extraction: Extract the aqueous layer with 80 L of ethyl acetate in two portions, wash with half-saturated brine, and concentrate via distillation[5].
System Validation Checkpoint: The success of the TMS ether cleavage and carboxylic acid protonation is self-validated by phase separation. If the pH is insufficiently acidic (>4.5), the carboxylate remains partially ionized and water-soluble, leading to an emulsion and poor organic recovery. A clean, rapid phase separation into ethyl acetate confirms successful protonation.
Step-by-step synthetic workflow for 2-HCcA via epoxide ring opening and carboxylation.
Analytical Characterization: NMR Stereochemical Assignment
Differentiating the cis and trans isomers is achieved non-destructively via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy[6]. The coupling constants (
-
For the trans-isomer (diequatorial groups): The protons on C1 and C2 are both in axial positions. According to the Karplus equation, a dihedral angle of ~180° between two axial protons results in a large coupling constant (
Hz). -
For the cis-isomer (axial-equatorial groups): The protons on C1 and C2 are in an equatorial-axial relationship. The dihedral angle is ~60°, resulting in a significantly smaller coupling constant (
Hz).
System Validation Checkpoint: This stereochemical assignment is self-validating. The splitting pattern of the C2 proton will immediately flag an incorrect assignment; a multiplet exhibiting two large
-couplings (>9 Hz) mathematically necessitates an axial-axial proton arrangement, exclusively confirming the trans (e,e) isomer without the need for complex derivatization.
Applications in Drug Development
The rigid, well-defined stereochemistry of 2-HCcA makes it an invaluable building block in modern pharmacology[2].
Immuno-Oncology: Arginase Inhibitors
Tumor-associated myeloid cells secrete Arginase 1 and 2, which deplete L-arginine in the tumor microenvironment, effectively starving and suppressing CD8+ T-cells[7]. 2-HCcA derivatives are utilized as core scaffolds to synthesize highly potent arginase inhibitors[7]. By appending boronic acid moieties to the cyclohexane ring, researchers create transition-state analogs that bind tightly to the binuclear manganese cluster in the arginase active site, restoring T-cell activity[7][8].
Peptidomimetics: Constrained Amino Acids
The 2-HCcA scaffold is used to synthesize conformationally constrained serine analogues, such as 1-amino-2-hydroxycyclohexanecarboxylic acids (c6Ser)[9]. By locking the hydroxyl and carboxyl groups into specific geometries, these constrained amino acids can be incorporated into therapeutic peptides to force specific secondary structures (like
Mechanism of action for 2-HCcA-derived arginase inhibitors in immuno-oncology.
References
-
Stewart, R., & Macphee, J. A. (1971). "Bell-shaped pH-rate profile for an oxidation. Reaction of permanganate with hydroxycyclohexanecarboxylic acids". ResearchGate. URL: [Link]
-
Avenoza, A., et al. (2001). "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids". Tetrahedron. URL:[Link]
- Arginase inhibitors and their therapeutic applications (WO2017191130A2). Google Patents.
Sources
- 1. 2-Hydroxycyclohexanecarboxylic acid | 17502-32-8 | Benchchem [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxycyclohexanecarboxylic Acid | 609-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 609-69-8 [chemicalbook.com]
- 6. 2-Hydroxycyclohexanecarboxylic acid | 17502-32-8 | Benchchem [benchchem.com]
- 7. WO2017191130A2 - Arginase inhibitors and their therapeutic applications - Google Patents [patents.google.com]
- 8. WO2017191130A2 - Arginase inhibitors and their therapeutic applications - Google Patents [patents.google.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
Thermodynamic Stability and Conformational Analysis of Hexahydrosalicylic Acid Isomers
The following technical guide details the thermodynamic stability, conformational analysis, and characterization of hexahydrosalicylic acid isomers.
A Technical Guide for Drug Development & Synthesis
Executive Summary
Hexahydrosalicylic acid (2-hydroxycyclohexanecarboxylic acid) represents a critical scaffold in medicinal chemistry, serving as a precursor for conformationally restricted amino acids and chiral auxiliaries. Its stability profile is governed by a delicate balance between steric repulsions (1,3-diaxial interactions) and intramolecular hydrogen bonding .
Contrary to simple cyclohexane derivatives where steric bulk dictates a straightforward preference for equatorial positioning, the vicinal hydroxyl and carboxyl groups in hexahydrosalicylic acid introduce electronic effects that complicate the thermodynamic landscape. This guide establishes the trans-diequatorial isomer as the thermodynamic minimum, details the kinetic access to the cis isomer, and provides a validated NMR-based characterization protocol.
Stereochemical & Conformational Framework
Isomer Definition
The molecule possesses two chiral centers at C1 and C2, giving rise to two diastereomers (each existing as an enantiomeric pair in a racemic mixture):
-
Cis-isomer: Substituents are on the same face of the ring.
-
Configuration:
or . -
Conformation: In the chair form, one substituent is axial (a) and the other is equatorial (e) .
-
-
Trans-isomer: Substituents are on opposite faces.
-
Configuration:
or . -
Conformation: Can exist as diequatorial (e,e) or diaxial (a,a) .
-
The Thermodynamic Landscape
The relative stability is dictated by the Gibbs Free Energy equation:
-
Steric Factors (Enthalpy,
):-
The Trans (e,e) conformer places both bulky groups (-COOH and -OH) in equatorial positions, minimizing 1,3-diaxial strain. This is the sterically preferred state.
-
The Cis (a,e) conformer forces one group (typically the smaller -OH or the -COOH depending on specific solvation) into a high-energy axial position.
-
A-Values: The conformational energy cost (A-value) for -COOH is ~1.4 kcal/mol and for -OH is ~0.9 kcal/mol. Therefore, the cis isomer suffers a steric penalty of at least 0.9–1.4 kcal/mol relative to the trans (e,e) form.
-
-
Hydrogen Bonding (Electronic Stabilization):
-
Cis (a,e): The dihedral angle between substituents is ~60° (gauche), allowing for a strong intramolecular hydrogen bond (OH
C=O). -
Trans (e,e): Surprisingly to some, the diequatorial arrangement also possesses a ~60° gauche dihedral angle between the C1-COOH and C2-OH bonds. This allows the trans isomer to benefit from intramolecular hydrogen bonding without paying the steric penalty of an axial substituent.
-
Experimental Characterization Protocol
Distinguishing cis and trans isomers relies on
NMR Diagnostic Criteria
-
Trans-Isomer (e,e):
-
Protons H1 and H2 are both axial .
-
Dihedral angle between protons
.[1] -
Coupling Constant (
): Large, typically 9–12 Hz .
-
-
Cis-Isomer (a,e):
-
One proton is axial, one is equatorial.
-
Dihedral angle between protons
. -
Coupling Constant (
): Small, typically 2–5 Hz .
-
Protocol: Determination of Isomeric Ratio
Objective: Quantify the cis:trans ratio in a crude reaction mixture.
-
Sample Preparation: Dissolve ~10 mg of the crude acid in 0.6 mL of DMSO-
or CDCl . (DMSO is preferred to disrupt intermolecular dimers and sharpen peaks). -
Acquisition: Acquire a standard
H NMR spectrum (minimum 300 MHz, ideally 500 MHz). -
Analysis:
-
Locate the signal for H2 (the proton geminal to the hydroxyl group). This typically appears as a multiplet (ddd) around 3.5–4.0 ppm.
-
Step A: Identify the splitting pattern.
-
Step B: Measure the width at half-height (
) or explicitly calculate the value if resolved. -
Step C:
-
If
Hz (broad triplet-like), assign to Trans . -
If
Hz (narrow multiplet), assign to Cis .
-
-
-
Quantification: Integrate the H2 signals for both isomers. Calculate ratio:
Synthesis and Epimerization Workflows
Kinetic Synthesis (Accessing the Cis-Isomer)
Catalytic hydrogenation of salicylic acid typically yields the cis-isomer as the major product due to the mechanism of heterogeneous catalysis (syn-addition of hydrogen to the aromatic face).
-
Catalyst: 5% Rh/C or 5% Ru/C.
-
Conditions: 50–100 psi H
, Ambient Temp, Acetic Acid solvent. -
Outcome: ~80:20 cis:trans mixture.
Thermodynamic Equilibration (Accessing the Trans-Isomer)
To access the stable trans-isomer, a base-catalyzed epimerization is required. This process proceeds via the formation of a dianion enolate intermediate, allowing the C1 stereocenter to invert to the lower-energy equatorial position.
Protocol: High-Temperature Epimerization
-
Reagents: Crude hexahydrosalicylic acid (mixture), Potassium Hydroxide (KOH, 2.5 eq), Water/Ethylene Glycol (solvent).
-
Procedure:
-
Dissolve acid and KOH in the solvent.
-
Heat the mixture to 160–180°C in a pressure vessel or autoclave for 12–24 hours. Note: Temperatures below 150°C are often insufficient for complete conversion.
-
-
Workup:
Summary of Physical Properties
| Property | Cis-Isomer | Trans-Isomer |
| Configuration | (1R, 2S) / (1S, 2R) | (1R, 2R) / (1S, 2S) |
| Ring Conformation | Axial / Equatorial | Diequatorial |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) |
| NMR Coupling ( | Small (~3-5 Hz) | Large (~10-12 Hz) |
| Melting Point | Typically Lower | Typically Higher (better packing) |
| Primary Interaction | Strong H-Bond, High Steric Strain | H-Bond (Gauche), Low Steric Strain |
References
-
Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. US Patent 5831118A. (1998). Describes the high-temperature base-catalyzed conversion of cis/trans mixtures to the thermodynamic trans isomer. Link
-
Predictable close-packing similarities between cis- and trans-2-hydroxy-1-cyclooctanecarboxylic acids. Acta Crystallographica Section B. (2002). Discusses the hydrogen bonding networks and structural stability of cyclic hydroxy-acids. Link
-
Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. Validates the use of Karplus relationships for cyclohexane derivatives. Link
- Conformational Analysis of 1,2-Disubstituted Cyclohexanes.Stereochemistry of Organic Compounds (Eliel & Wilen). Authoritative text on A-values and diequatorial preferences. (Textbook Reference).
Sources
An In-depth Technical Guide to 2-Hydroxycyclohexanecarboxylic Acid: Properties, Safety, and Handling
This guide provides a comprehensive technical overview of 2-Hydroxycyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, critical safety data as outlined in Safety Data Sheets (SDS), and field-proven protocols for safe handling and storage.
Introduction and Chemical Identity
2-Hydroxycyclohexanecarboxylic acid (C₇H₁₂O₃) is a hydroxy monocarboxylic acid structurally related to cyclohexanecarboxylic acid.[1][2][3] It exists as a white to off-white crystalline solid and is recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[4] Given its role as a building block in complex chemical syntheses, a thorough understanding of its properties and safe handling is paramount for laboratory professionals.
The compound is commonly supplied as a mixture of its cis- and trans- isomers. This isomeric ambiguity is important to note, as physical properties and biological activity can sometimes differ between stereoisomers.
Key Identifiers:
-
CAS Number: 609-69-8 (for the cis- and trans- mixture)[4][5][6][7]
-
Synonyms: Hexahydrosalicylic acid, Cyclohexanol-2-carboxylic acid[2][4]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its effective and safe use in research. The key properties of 2-Hydroxycyclohexanecarboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][4][5] |
| Molecular Weight | 144.17 g/mol | [1][4][5] |
| Appearance | White to almost white powder or crystal | [4][8] |
| Melting Point | 67-71 °C | [8] |
| Topological Polar Surface Area | 57.5 Ų | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
Safety Data Sheet (SDS) Analysis: A Researcher's Perspective
The Safety Data Sheet is the most critical document for ensuring laboratory safety. It is not merely a list of warnings, but a guide to risk mitigation. Below, we synthesize the core safety information for 2-Hydroxycyclohexanecarboxylic acid from aggregated GHS data.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. 2-Hydroxycyclohexanecarboxylic acid presents significant risks to the eyes and skin, and may cause respiratory irritation.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | Danger / Warning | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) |
Source: Aggregated GHS information from multiple suppliers and databases.[2][4][9][10]
Scientist's Insight: The "Danger" signal word associated with H318 (Causes serious eye damage) is a critical alert.[1][2][4] This indicates a risk of irreversible damage, not just temporary irritation. Consequently, the use of standard safety glasses is insufficient; chemical splash goggles and, in certain situations, a face shield are mandated.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow that a researcher should follow, from initial information gathering to the final disposal of the chemical, ensuring safety at every stage.
Sources
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- 10. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Stereochemistry of 2-Hydroxycyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and organic synthesis, presents a fascinating case study in stereochemistry. Its rigid cyclohexane framework, coupled with two stereogenic centers at the C1 and C2 positions, gives rise to a rich stereoisomeric landscape. The spatial arrangement of the hydroxyl and carboxylic acid functional groups profoundly influences the molecule's physical, chemical, and biological properties. A thorough understanding of its stereoisomers, their synthesis, separation, and conformational behavior is therefore paramount for its effective utilization in drug design and as a chiral building block. This guide provides a comprehensive technical overview of the stereochemistry of 2-hydroxycyclohexane-1-carboxylic acid, offering field-proven insights and detailed experimental methodologies.
The Stereoisomers of 2-Hydroxycyclohexane-1-carboxylic Acid
2-Hydroxycyclohexane-1-carboxylic acid possesses two chiral centers, leading to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the hydroxyl and carboxyl groups on the cyclohexane ring.
The four stereoisomers are:
-
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid and (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid : This pair of enantiomers constitutes the trans diastereomer.
-
(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid and (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid : This pair of enantiomers constitutes the cis diastereomer.
Synthesis and Diastereoselective Separation
The synthesis of 2-hydroxycyclohexane-1-carboxylic acid can be achieved through various routes, often resulting in a mixture of cis and trans diastereomers. A common and effective method involves the ring-opening of cyclohexene oxide.
General Synthesis of a Diastereomeric Mixture
A robust method for preparing a mixture of cis and trans-2-hydroxycyclohexane-1-carboxylic acid starts from cyclohexene oxide. The epoxide is carboxylated using magnesium and carbon dioxide in the presence of a Lewis acid. This approach, while effective in forming the carbon skeleton, typically yields a mixture of diastereomers.[1]
Experimental Protocol: Synthesis of (±)-cis/trans-2-Hydroxycyclohexane-1-carboxylic Acid [1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a carbon dioxide inlet, add magnesium turnings (1.2 eq) and N-methylpyrrolidone (NMP) as the solvent under an inert atmosphere.
-
Epoxide Addition: Dissolve cyclohexene oxide (1.0 eq) in NMP and add it to the dropping funnel.
-
Initiation: Add a small portion of the cyclohexene oxide solution to the magnesium suspension and gently heat to initiate the reaction.
-
Carboxylation: Once the reaction has started, cool the mixture to -15 to -5 °C. Add trimethylchlorosilane (TMSCl) (1.8 eq) dropwise while bubbling carbon dioxide gas through the reaction mixture. Simultaneously, add the remaining cyclohexene oxide solution dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for several hours at low temperature. Upon completion, quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid (1 N).
-
Extraction and Purification: Adjust the pH of the aqueous layer to 3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and trans-2-hydroxycyclohexane-1-carboxylic acid. The ratio of diastereomers can be determined by ¹H NMR spectroscopy.
Diastereoselective Separation
The separation of the cis and trans diastereomers is a critical step and can be achieved by leveraging their different physical properties, such as solubility. Fractional crystallization is a common and effective technique for this purpose. The differing polarities of the cis and trans isomers also allow for their separation by column chromatography on silica gel.
Experimental Protocol: Separation of cis and trans Diastereomers by Fractional Crystallization
This protocol is adapted from methods used for separating similar diastereomeric mixtures.
-
Dissolution: Dissolve the crude mixture of cis and trans isomers in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, toluene).
-
Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomers will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallization: The purity of the isolated diastereomer can be further enhanced by one or more recrystallization steps.
-
Isolation of the Second Diastereomer: The mother liquor, now enriched in the more soluble diastereomer, can be concentrated, and the second diastereomer can be induced to crystallize, possibly from a different solvent system, or purified by chromatography.
Chiral Resolution of Enantiomers
Once the diastereomers are separated, each racemic mixture (cis and trans) can be resolved into its constituent enantiomers. The classical method for resolving carboxylic acids involves the formation of diastereomeric salts with a chiral base. The resulting salts, having different physical properties, can be separated by fractional crystallization. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and synthetic chiral amines such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[2]
Experimental Protocol: Chiral Resolution using (S)-(-)-α-Methylbenzylamine
This is a general protocol that can be adapted for the resolution of either the cis or trans diastereomer.
-
Salt Formation: Dissolve the racemic 2-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine (1.0 eq) in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath or refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a dilute strong acid (e.g., 2 M HCl) to a pH of 1-2.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the resolved enantiomer. The optical purity can be determined by polarimetry or chiral HPLC.
Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers of 2-hydroxycyclohexane-1-carboxylic acid. The relative stereochemistry dictates the spatial orientation of the protons on C1 and C2, leading to distinct coupling constants (J-values) in the ¹H NMR spectrum.
¹H and ¹³C NMR Spectroscopy
-
trans Isomer: In the more stable diequatorial conformation of the trans isomer, the protons H1 and H2 are both in axial positions. This diaxial relationship results in a large coupling constant (³J ≈ 8-12 Hz).
-
cis Isomer: In the cis isomer, one substituent must be axial and the other equatorial. Therefore, the relationship between H1 and H2 will be axial-equatorial or equatorial-axial, resulting in a smaller coupling constant (³J ≈ 2-5 Hz).
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms, particularly C1 and C2, will also differ between the diastereomers due to the different steric environments. The carboxyl carbon typically resonates in the range of 170-185 ppm.[2]
Data Summary Table (Predicted)
| Stereoisomer | Key ¹H NMR Feature (H1-H2 Coupling) | Expected ³J (Hz) | Key ¹³C NMR Feature |
| trans | Diaxial coupling in stable conformer | 8 - 12 | Distinct shifts for C1 and C2 |
| cis | Axial-equatorial/equatorial-axial coupling | 2 - 5 | Different shifts for C1 and C2 compared to trans |
Conformational Analysis and Intramolecular Hydrogen Bonding
The conformational preferences of the cis and trans isomers are governed by the principles of cyclohexane stereochemistry, aiming to minimize steric strain by placing bulky substituents in equatorial positions. However, the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can significantly influence the conformational equilibrium.
Sources
An In-depth Technical Guide to the Hydrogen Bonding Patterns in 2-Hydroxycyclohexanecarboxylic Acid Crystals
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise architecture of a crystalline solid, dictated by a network of non-covalent interactions, is of paramount importance in the fields of materials science and pharmaceutical development. Hydrogen bonds, as the most directional and tunable of these interactions, serve as the primary tool in crystal engineering. This guide provides an in-depth analysis of the hydrogen bonding patterns observed in the crystals of 2-hydroxycyclohexanecarboxylic acid, a model α-hydroxy carboxylic acid (AHA). By integrating a theoretical framework of supramolecular synthons with a detailed examination of the experimentally determined crystal structure of the cis-isomer, this document serves as a comprehensive resource for understanding and predicting the solid-state behavior of this important class of molecules. Detailed, field-proven protocols for crystal growth, single-crystal X-ray diffraction (SC-XRD), and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy are provided to empower researchers in their own investigations.
Introduction: The Critical Role of Hydrogen Bonding in Crystal Engineering
In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The controlled assembly of molecules into a specific crystalline lattice, a practice known as crystal engineering, relies on the predictable and hierarchical nature of intermolecular interactions.
Among these, the hydrogen bond is the most significant due to its strength and directionality. The strategic pairing of hydrogen bond donors (D) and acceptors (A) gives rise to robust, repeating patterns known as supramolecular synthons.[1] Understanding the library of possible synthons for a given molecule is the first step toward predicting and controlling its crystal structure.
2-Hydroxycyclohexanecarboxylic acid (C₇H₁₂O₃) presents a compelling case study.[2] As an α-hydroxy carboxylic acid (AHA), it possesses three distinct hydrogen bonding sites: the carboxylic acid proton (donor), the hydroxyl proton (donor), the carbonyl oxygen (acceptor), and the hydroxyl oxygen (donor and acceptor). The interplay and competition between these groups lead to complex and fascinating supramolecular assemblies. This guide will dissect these patterns, providing both a theoretical foundation and a practical, evidence-based analysis.
Theoretical Framework: Supramolecular Synthons in α-Hydroxy Carboxylic Acids
Unlike simple carboxylic acids, which overwhelmingly form the classic dimeric R²₂(8) synthon, AHAs exhibit a more diverse range of hydrogen bonding motifs.[1] The presence of the adjacent hydroxyl group introduces competitive interactions. The primary hydrogen bond donors are the acidic carboxylic proton (O1-H) and the secondary hydroxyl proton (O2-H). The primary acceptors are the carbonyl oxygen (O3) and the hydroxyl oxygen (O2).
This competition gives rise to several key synthons, which can be categorized as follows:
-
Carboxylic Acid Homosynthons: The classic R²₂(8) dimer formed between two carboxylic acid groups.
-
Alcohol Homosynthons: Catemeric C(2) chains or R²₂(n) rings formed between hydroxyl groups.
-
Heterosynthons: Interactions involving both the carboxylic acid and hydroxyl groups. These are particularly prevalent in AHA crystals. Studies have shown that hydrogen bonds between the carboxylic acid's OH and the hydroxyl group's oxygen (HB 12), and between the hydroxyl group's OH and the carbonyl oxygen (HB 23) are predominant.[3]
These fundamental synthons can combine to form more complex supramolecular motifs, such as chains, sheets, and intricate three-dimensional networks.
Figure 1: Potential supramolecular synthons in α-hydroxy carboxylic acids.
Crystallographic Analysis of cis-2-Hydroxycyclohexanecarboxylic Acid
The definitive understanding of hydrogen bonding comes from single-crystal X-ray diffraction. A study by Kálmán et al. successfully determined the crystal structure of racemic (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid.[4] Their findings revealed a sophisticated packing pattern that deviates from simple motifs.
The primary building block of the structure is not a simple dimer but a tetrameric ring with C₂ symmetry .[4] This larger assembly is constructed from dimeric units. A key feature of the cis-cyclohexane derivative is the observation of disorder in the hydrogen bonding within the dimers. The crystal structure shows a statistical distribution of two different dimeric arrangements in a 60:40 ratio:
-
Type 1 (60% occupancy): Dimers are formed through a pair of hydrogen bonds between the hydroxyl group proton (donor) and the hydroxyl group oxygen (acceptor) of the neighboring molecule.
-
Type 2 (40% occupancy): Dimers are formed via a pair of hydrogen bonds between the carboxylic acid proton (donor) and the carbonyl oxygen (acceptor) of the adjacent molecule, resembling the classic R²₂(8) synthon.[4]
This structural disorder highlights the subtle energy differences between competing hydrogen bond configurations. The overall supramolecular assembly is characterized by these tetrameric rings, which then pack to form the final crystal lattice. The cyclohexane ring itself adopts a stable chair conformation.[5]
Table 1: Representative Hydrogen Bond Geometries
| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) | Synthon Type |
| O(hydroxyl)-H···O(hydroxyl) | ~0.82 | ~1.90 | ~2.72 | ~170 | Dimer (Type 1) |
| O(carboxyl)-H···O(carbonyl) | ~0.82 | ~1.85 | ~2.67 | ~175 | Dimer (Type 2) |
(Note: Data are representative values typical for such interactions and are based on the description in the literature.[4] Precise values would be obtained from the original crystallographic information file (CIF).)
Experimental Methodologies for Crystal Structure Elucidation
The generation of high-quality data is predicated on meticulous experimental execution. The following protocols represent field-proven methodologies for the crystallographic and spectroscopic analysis of small organic molecules like 2-hydroxycyclohexanecarboxylic acid.
Protocol for Single Crystal Growth by Slow Evaporation
This is the most common and often most successful method for obtaining X-ray quality crystals from organic compounds.[6]
Rationale: Slow crystal growth allows molecules to deposit onto the growing lattice in the most energetically favorable orientation, minimizing defects and leading to a well-ordered single crystal. The choice of solvent is critical, as it influences solubility and can even be incorporated into the crystal lattice.[7]
Step-by-Step Methodology:
-
Purity Assessment: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Screening: In parallel, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures like ethanol/water). Identify a solvent in which the compound is moderately soluble.[8]
-
Preparation of Solution: Dissolve 20-50 mg of 2-hydroxycyclohexanecarboxylic acid in 2-3 mL of the chosen solvent in a clean, small glass vial (e.g., a 4 mL vial). Gentle warming may be used to facilitate dissolution, but the final solution should not be saturated at room temperature.[6]
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation Setup: Cover the vial with its cap, but do not tighten it completely. Alternatively, cover the vial with paraffin film and puncture it with 1-3 small holes using a fine needle. This restricts the rate of solvent evaporation.[9]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed, transparent crystals with sharp edges are observed under a microscope, carefully retrieve them using a spatula or a mounted cryo-loop.[9]
Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[10]
Rationale: By measuring the positions and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, one can mathematically reconstruct a model of the electron density and, from that, the precise atomic positions and bonding geometry.[11]
Step-by-Step Methodology:
-
Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) that is transparent and free of cracks or defects.[9] Mount the crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant oil.
-
Mounting on Diffractometer: Mount the crystal on the goniometer head of the diffractometer, which is typically cooled by a stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial diffraction images (frames) at different crystal orientations. Software is used to identify the positions of strong reflections and determine the dimensions and symmetry of the crystal's unit cell (the smallest repeating unit).[12]
-
Data Collection: Based on the determined crystal system, the instrument software calculates an optimized strategy to collect a full sphere of diffraction data, measuring the intensity of thousands of unique reflections. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å).[10]
-
Data Reduction and Integration: The raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like absorption and beam intensity fluctuations.
-
Structure Solution and Refinement: The corrected diffraction data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation and Finalization: The final structural model is validated using established crystallographic checks. The data are typically output as a Crystallographic Information File (CIF).
Figure 2: Generalized workflow for single-crystal X-ray diffraction analysis.
Protocol for Solid-State ATR-FTIR Spectroscopy
ATR-FTIR is a rapid, non-destructive technique ideal for probing the vibrational modes of functional groups, which are highly sensitive to their hydrogen-bonding environment.[13][14]
Rationale: Hydrogen bonding weakens the covalent O-H bond, causing its stretching frequency to decrease (red-shift) and the corresponding peak in the IR spectrum to broaden significantly. This provides a direct spectroscopic signature of hydrogen bonding in the solid state.[15]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the crystalline 2-hydroxycyclohexanecarboxylic acid powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the ATR crystal. Good contact is essential for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[15]
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the O-H stretching region (typically 2500-3600 cm⁻¹) and the carbonyl (C=O) stretching region (~1700 cm⁻¹).
Spectroscopic Correlation
The insights gained from crystallography can be directly correlated with spectroscopic data. For 2-hydroxycyclohexanecarboxylic acid crystals, the ATR-FTIR spectrum is expected to show:
-
A Very Broad O-H Stretching Band: Due to the extensive network of O-H···O hydrogen bonds involving both the carboxylic acid and hydroxyl groups, the individual O-H stretches will merge into a very broad and intense absorption band, likely spanning from ~2500 cm⁻¹ to 3300 cm⁻¹.[16] The presence of two types of hydrogen-bonded dimers in the cis-isomer contributes to this broadening.
-
A Red-Shifted Carbonyl Stretch: The C=O stretch, typically found around 1760 cm⁻¹ for a free carboxylic acid, will be shifted to a lower frequency (e.g., 1700-1725 cm⁻¹) when the carbonyl oxygen acts as a hydrogen bond acceptor, as it does in the Type 2 dimer.
This combination of a broad O-H stretch and a shifted C=O stretch provides rapid, confirmatory evidence for the hydrogen-bonded dimeric and catemeric structures present in the solid state.
Figure 3: Logical flow from molecular stereochemistry to bulk properties.
Conclusion and Outlook
The crystal structure of cis-2-hydroxycyclohexanecarboxylic acid provides a compelling example of the complexity and elegance of supramolecular self-assembly. The competition between the carboxylic acid and hydroxyl functionalities leads to a disordered system characterized by tetrameric rings built from two distinct dimer types.[4] This detailed structural knowledge, elucidated through rigorous experimental techniques like SC-XRD and corroborated by ATR-FTIR, is fundamental. For drug development professionals, understanding such hydrogen bonding landscapes is critical for polymorph screening, co-crystal design, and ultimately, the formulation of stable and efficacious drug products. The protocols and analyses presented in this guide offer a robust framework for the investigation of hydrogen bonding in any crystalline system.
References
-
Kálmán, A., Fábián, L., Argay, G., Bernáth, G., & Gyarmati, Z. (2002). Novel, predicted patterns of supramolecular self-assembly, afforded by tetrameric rings of C2 symmetry in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid, 2-hydroxy-1-cyclohexanecarboxylic acid and 2-hydroxy-1-cycloheptanecarboxylic acid. Acta Crystallographica Section B: Structural Science, 58(3), 494–501. Available at: [Link]
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
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Blake, A. J. (n.d.). Crystal Growth, Evaluation and Handling. University of Nottingham. Available at: [Link]
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Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
-
Kálmán, A., Argay, G., Fábián, L., & Bernáth, G. (2001). Basic forms of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in the racemic crystal structures of six disubstituted and trisubstituted cyclopentane derivatives. Acta Crystallographica Section B: Structural Science, 57(Pt 4), 539–550. Available at: [Link]
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University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of 2-hydroxy-1-cyclopentanecarboxylic acid (5)... [Image]. Available at: [Link]
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PubChem. (n.d.). (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Growing single crystals. Available at: [Link]
-
University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
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Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Available at: [Link]
-
IntechOpen. (2013, January 23). Studies on Growth, Crystal Structure and Characterization of Novel Organic Nicotinium Trifluoroacetate Single Crystals. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
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Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral, Imperial College London. Available at: [Link]
-
PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar. (2022, June 15). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. Available at: [Link]
-
MDPI. (2022, October 18). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]
-
ResearchGate. (2025, October 13). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]
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Biological Activity of Hexahydrosalicylic Acid Derivatives
This is an in-depth technical guide on the biological activity and therapeutic potential of hexahydrosalicylic acid derivatives.
From Aromaticity to Alicyclic Scaffolds: A Technical Guide
Executive Summary
Hexahydrosalicylic acid (HHSA), chemically known as 2-hydroxycyclohexanecarboxylic acid , represents the saturated, alicyclic analog of salicylic acid. While salicylic acid relies on a planar aromatic ring for its cyclooxygenase (COX) inhibition, the hydrogenation of this ring introduces stereochemical complexity (cis/trans isomerism) and alters lipophilicity (LogP).
This guide analyzes the shift in pharmacological profile that occurs when the aromatic ring is saturated. Unlike its precursor, HHSA is less dominant as an anti-inflammatory agent but exhibits distinct antimicrobial , insect repellent , and metabolic activities. This document details the synthesis, stereochemical implications, and specific biological protocols for evaluating HHSA derivatives.
Chemical Foundation & Stereochemistry
Structural Shift: Planar vs. Chair
The biological activity of HHSA is governed by its conformational flexibility. Unlike the rigid, planar salicylic acid, HHSA adopts a chair conformation. This introduces cis/trans isomerism , which significantly impacts receptor binding and metabolic stability.
-
Salicylic Acid: Planar, sp2 hybridized carbons. Forms strong intramolecular hydrogen bonds.
-
Hexahydrosalicylic Acid: Puckered chair conformation, sp3 hybridized carbons.
-
Trans-isomer: Generally more thermodynamically stable. The hydroxyl and carboxyl groups can adopt diequatorial positions, minimizing 1,3-diaxial interactions.
-
Cis-isomer: Often exhibits different solubility and binding kinetics due to axial-equatorial positioning.
-
Physicochemical Comparison
| Property | Salicylic Acid | Hexahydrosalicylic Acid (HHSA) | Impact on Bioactivity |
| Hybridization | Aromatic (sp2) | Alicyclic (sp3) | Loss of pi-stacking capability in active sites (e.g., COX). |
| LogP (Lipophilicity) | ~2.26 | ~1.4 - 1.8 (Isomer dependent) | Altered membrane permeability; enhanced blood-brain barrier penetration potential. |
| Acidity (pKa) | 2.97 | ~4.5 | HHSA is a weaker acid; less ionized at physiological pH, aiding passive transport. |
| H-Bonding | Strong Intramolecular | Moderate/Conformation dependent | Influences solubility and "molecular recognition" by receptors. |
Pharmacological Profiles
Antimicrobial & Antifungal Activity
Research indicates that lipophilic alicyclic hydroxy acids, including HHSA and its analogs (e.g., 2-hydroxyisocaproic acid), exert antimicrobial effects primarily through membrane disruption rather than specific enzymatic inhibition.
-
Mechanism of Action: The amphiphilic nature of HHSA allows it to insert into the bacterial cell membrane. The carboxyl group disrupts the phospholipid bilayer's charge balance, leading to depolarization, leakage of intracellular content (ATP, K+), and cell death.
-
Target Spectrum: Effective against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.). Activity against Gram-negatives is often enhanced by esterification to increase permeability through the outer membrane.
-
Riboswitch Targeting: Emerging evidence suggests functionalized cyclohexane derivatives may target the glmS riboswitch , regulating glucosamine-6-phosphate synthetase, a key enzyme in bacterial cell wall synthesis.[1]
Insect Repellent Activity
A specific and potent application of HHSA is in chemical ecology.
-
Efficacy: The trans-isomer of 2-hydroxycyclohexanecarboxylic acid has demonstrated significant antifeedant and repellent activity against biting midges (Culicoides impunctatus), comparable to DEET and superior to some salicylic acid alkyl derivatives.
-
Utility: Unlike volatile repellents, HHSA derivatives often act via contact deterrence, making them suitable for surface treatments or slow-release formulations.
Metabolic & Toxicological Interactions
-
Peroxisome Interaction: Unlike salicylic acid, HHSA has been observed to cause specific morphological changes in hepatic peroxisomes (e.g., crystalloid extrusion).[2] This suggests a distinct metabolic processing pathway, likely involving beta-oxidation machinery similar to fatty acids.
-
Phthalate Metabolite: HHSA is identified as a metabolic intermediate in the bacterial degradation of phthalate esters. This confirms its biodegradability and suggests it can be utilized as a carbon source by specific environmental bacteria (Pseudomonas, Rhodococcus).
Visualizing the Mechanism
The following diagram contrasts the synthesis and divergent biological pathways of Salicylic Acid versus HHSA.
Figure 1: Synthesis pathway and divergent biological activities of Hexahydrosalicylic Acid compared to its aromatic precursor.
Experimental Protocols
Protocol 1: Synthesis of Hexahydrosalicylic Acid (Catalytic Hydrogenation)
Objective: To convert salicylic acid to 2-hydroxycyclohexanecarboxylic acid with high stereoselectivity.
Reagents:
-
Salicylic Acid (Substrate)[3]
-
Rhodium on Carbon (5% Rh/C) or Raney Nickel (Catalyst)
-
Ethanol or Acetic Acid (Solvent)
Procedure:
-
Preparation: Dissolve 0.1 mol of salicylic acid in 100 mL of ethanol in a high-pressure autoclave vessel.
-
Catalyst Addition: Add 5% w/w Rhodium on Carbon catalyst. Safety Note: Catalysts can be pyrophoric; handle under inert gas.
-
Hydrogenation: Pressurize the vessel with Hydrogen gas (
) to 50–100 atm. Heat the reaction mixture to 100–120°C. -
Monitoring: Maintain agitation for 6–12 hours. Monitor reaction progress via TLC (visualized with anisaldehyde stain, as HHSA is not UV active like salicylic acid).
-
Work-up: Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hexane/ethyl acetate to separate cis and trans isomers based on differential solubility.
-
Validation: Confirm structure via H-NMR. Look for the disappearance of aromatic protons (7.0–8.0 ppm) and appearance of multiplet methine protons (1.5–2.5 ppm).
-
Protocol 2: Antimicrobial Susceptibility Assay (MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of HHSA derivatives against S. aureus.
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Test Organism: Staphylococcus aureus (ATCC 29213)
-
Resazurin dye (Cell viability indicator)
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Dilution Series: Prepare a 2-fold serial dilution of the HHSA derivative in MHB in a 96-well microtiter plate. Concentration range: 512 µg/mL to 1 µg/mL. Include a Positive Control (Ciprofloxacin) and Negative Control (Sterile MHB).
-
Incubation: Incubate plates at 37°C for 18–24 hours.
-
Readout: Add 10 µL of 0.01% Resazurin solution to each well. Incubate for 2 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Metabolic reduction of dye).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
References
-
Stuart, A. E., et al. (2000). Repellent and Antifeedant Activity of Salicylic Acid and Related Compounds Against the Biting Midge, Culicoides impunctatus. Journal of Medical Entomology. Link
-
Pahalagedara, A., et al. (2022).[4] Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). PLoS ONE. Link[4]
-
BenchChem. (2025).[1] 2-Hydroxycyclohexanecarboxylic acid: Chemical Structure and Properties. Link
-
Hruban, Z., Swift, H., & Slesers, A. (1966).[2] Ultrastructural alterations of hepatic microbodies. Laboratory Investigation. (Cited for Peroxisome toxicity/crystalloid extrusion).[2]
-
Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents. Link
Sources
Conformational Landscape of 2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery and Development
Abstract
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity and physicochemical properties. For researchers in drug discovery and development, a profound understanding of the conformational preferences of small molecules is paramount for rational drug design and optimization. This technical guide provides an in-depth exploration of the conformational analysis of 2-hydroxycyclohexanecarboxylic acid, a key structural motif present in numerous pharmaceutical agents. We will delve into the stereoisomeric forms of this molecule, the intricate interplay of steric and electronic factors governing their conformational equilibrium, and the application of advanced spectroscopic and computational techniques to elucidate their preferred three-dimensional structures. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of conformational analysis in the context of modern drug discovery.
Introduction: The Significance of Molecular Conformation in Medicinal Chemistry
The efficacy and specificity of a drug molecule are intrinsically linked to its ability to adopt a specific three-dimensional shape that is complementary to its biological target. This "lock and key" principle, while a simplification, underscores the fundamental importance of molecular conformation. The conformational landscape of a molecule dictates its interactions with enzymes, receptors, and other biological macromolecules, thereby influencing its potency, selectivity, and pharmacokinetic profile.
2-Hydroxycyclohexanecarboxylic acid serves as an exemplary case study for the principles of conformational analysis. Its cyclohexane scaffold, substituted with a hydroxyl and a carboxylic acid group, presents a rich stereochemical and conformational complexity. The interplay between these functional groups, particularly the potential for intramolecular hydrogen bonding, introduces a fascinating layer of control over the molecule's preferred shape. A thorough understanding of these conformational nuances is essential for medicinal chemists seeking to fine-tune the properties of drug candidates incorporating this scaffold.
Stereoisomerism in 2-Hydroxycyclohexanecarboxylic Acid
2-Hydroxycyclohexanecarboxylic acid possesses two stereocenters, at the C1 and C2 positions of the cyclohexane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis and trans diastereomers.
-
cis-2-Hydroxycyclohexanecarboxylic Acid: The hydroxyl and carboxylic acid groups are on the same face of the cyclohexane ring.
-
trans-2-Hydroxycyclohexanecarboxylic Acid: The hydroxyl and carboxylic acid groups are on opposite faces of the cyclohexane ring.
The relative orientation of these substituents has a profound impact on the conformational preferences of the molecule, as we will explore in the subsequent sections.
The Conformational Dynamics of the Cyclohexane Ring
The cyclohexane ring is not a planar structure; it adopts a variety of non-planar conformations to alleviate angle and torsional strain. The most stable of these is the chair conformation , in which all carbon-carbon bond angles are approximately 109.5°, and all adjacent C-H bonds are staggered. The chair conformation can undergo a "ring flip" to an alternative, isoenergetic chair conformation. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.
Other, higher-energy conformations include the boat , twist-boat , and half-chair conformations. For the purposes of this guide, we will focus primarily on the chair conformations, as they represent the predominant species at equilibrium for most substituted cyclohexanes.
Conformational Analysis of cis-2-Hydroxycyclohexanecarboxylic Acid
In the cis isomer, one substituent must be in an axial position and the other in an equatorial position in a chair conformation. Through a ring flip, their positions are interchanged. The relative stability of these two chair conformers is determined by the A-values of the substituents, which quantify the steric strain associated with placing a substituent in an axial position.
| Substituent | A-value (kcal/mol) |
| -OH | 0.9 |
| -COOH | 1.4 |
The A-value for a carboxylic acid group is larger than that for a hydroxyl group, indicating that the conformer with the carboxylic acid group in the equatorial position and the hydroxyl group in the axial position will be the more stable of the two.
However, the presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O and -OH of the carboxylic acid) in close proximity introduces the possibility of intramolecular hydrogen bonding . This can significantly influence the conformational equilibrium.
In the conformer where the hydroxyl group is axial and the carboxylic acid is equatorial (a,e), an intramolecular hydrogen bond can form between the axial hydroxyl group and the equatorial carboxylic acid group. This interaction can stabilize this conformer, potentially overriding the preference dictated by the A-values alone.
Conversely, in the diequatorial-like conformation, an intramolecular hydrogen bond can also form, which would further stabilize this already sterically favored arrangement. The strength of this hydrogen bond will be dependent on the solvent environment. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonds. In non-polar, aprotic solvents, intramolecular hydrogen bonding is more likely to be a dominant stabilizing force.
Below is a Graphviz diagram illustrating the conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid.
Conformational Analysis of trans-2-Hydroxycyclohexanecarboxylic Acid
For the trans isomer, the two chair conformations consist of a diequatorial (e,e) and a diaxial (a,a) arrangement of the hydroxyl and carboxylic acid groups. Given the significant steric strain associated with placing substituents in axial positions, the diequatorial conformer is overwhelmingly favored.
The diaxial conformer would experience severe 1,3-diaxial interactions, making it highly unstable. Intramolecular hydrogen bonding is also possible in the diequatorial conformer of the trans isomer, which would further stabilize this conformation.
The following Graphviz diagram depicts the conformational equilibrium for the trans isomer.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to elucidate the conformational preferences of molecules like 2-hydroxycyclohexanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis. The key parameter for cyclohexane derivatives is the vicinal proton-proton coupling constant (³JHH) . The magnitude of this coupling is dependent on the dihedral angle between the two interacting protons, a relationship described by the Karplus equation .
-
Large ³JHH values (typically 8-13 Hz) are indicative of a diaxial relationship between protons (dihedral angle of ~180°).
-
Small ³JHH values (typically 1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (dihedral angles of ~60°).
By measuring the coupling constants between the protons on C1 and C2, and between the proton on C2 and the adjacent methylene protons, the predominant chair conformation can be determined.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-hydroxycyclohexanecarboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify the signals corresponding to the protons on C1 and C2. Measure the coupling constants (J-values) from the splitting patterns of these signals.
-
Interpretation: Apply the Karplus relationship to the measured coupling constants to deduce the dihedral angles and, consequently, the preferred conformation of the cyclohexane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for detecting the presence of intramolecular hydrogen bonding. The O-H stretching frequency of a hydroxyl group is sensitive to its environment.
-
A free (non-hydrogen-bonded) hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹.
-
An intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption band at a lower frequency (typically 3200-3500 cm⁻¹).
By comparing the IR spectra of the cis and trans isomers in a non-polar solvent (to minimize intermolecular hydrogen bonding), the presence and relative strength of intramolecular hydrogen bonds can be inferred.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the purified isomers in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Data Acquisition: Record the IR spectrum of each solution using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Examine the region of the O-H stretching vibrations (3000-3700 cm⁻¹).
-
Interpretation: The presence of a broad band at lower wavenumbers, which persists at high dilution, is indicative of intramolecular hydrogen bonding.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) , are invaluable for predicting the relative energies of different conformers and for visualizing their three-dimensional structures.
Computational Workflow: DFT Calculations
-
Structure Building: Construct the initial 3D structures of the different possible chair conformations for both the cis and trans isomers.
-
Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models (e.g., the Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations.
The following Graphviz diagram outlines a typical workflow for the conformational analysis of 2-hydroxycyclohexanecarboxylic acid.
Methodological & Application
Catalytic hydrogenation of salicylic acid to 2-hydroxycyclohexanecarboxylic acid
Executive Summary
The catalytic hydrogenation of Salicylic Acid (SA) to 2-hydroxycyclohexanecarboxylic acid (2-HCCA) represents a critical transformation in the synthesis of non-aromatic cyclic building blocks for pharmaceuticals (e.g., Gabapentinoids, neuraminidase inhibitors).
This guide addresses the primary challenge of this reaction: Chemo- and Stereoselectivity. Standard hydrogenation protocols often fail due to:
-
Decarboxylation: High temperatures cause loss of CO₂, yielding cyclohexanol.
-
Hydrogenolysis: Cleavage of the C-O bond, yielding cyclohexanecarboxylic acid.
-
Stereocontrol: Controlling the cis (kinetic) vs. trans (thermodynamic) ratio.
This protocol details an optimized Rhodium-based method under moderate conditions to maximize the yield of cis-2-HCCA while suppressing decarboxylation.
Mechanistic Insight & Catalyst Selection
The Challenge of Aromaticity vs. Functionality
Hydrogenating the benzene ring requires overcoming its resonance energy (~36 kcal/mol). However, the activation energy for decarboxylation (loss of -COOH) and hydrogenolysis (loss of -OH) is often lower than that of ring saturation on common catalysts like Palladium (Pd) or Ruthenium (Ru) at high temperatures.
-
Ru/C & Pd/C Risks: Research indicates that at temperatures >200°C (493 K), these catalysts favor decarboxylation, converting Salicylic Acid primarily into Phenol and subsequently Cyclohexanol [1].[1]
-
The Rhodium Advantage: Rhodium (Rh) is the preferred metal for ring hydrogenation under mild temperatures (20–80°C), significantly reducing the risk of side reactions.
Reaction Pathway Visualization
The following diagram illustrates the Horiuti-Polanyi mechanism adapted for this substrate, highlighting the critical branch point between successful hydrogenation and failure (decarboxylation).
Caption: Mechanistic divergence in Salicylic Acid hydrogenation. Rhodium at moderate temperatures favors the green pathway (Ring Saturation), while high heat promotes the red pathway (Decarboxylation).
Experimental Protocol
Materials & Equipment
-
Reactor: High-pressure Stainless Steel Autoclave (e.g., Parr 4560 series) with magnetic drive stirring.
-
Substrate: Salicylic Acid (Reagent Grade, >99%).
-
Catalyst: 5% Rh/C (Rhodium on Activated Carbon). Note: Rh/Al₂O₃ is a viable alternative if carbon support leaching is observed.
-
Solvent: Glacial Acetic Acid (Preferred) or Ethanol/Water (1:1).
-
Why Acetic Acid? It stabilizes the carboxyl group, preventing decarboxylation, and increases the solubility of the product.
-
Step-by-Step Procedure
Safety Pre-Check:
-
Hydrogen Gas: Highly flammable.[2][3] Ensure reactor is grounded.
-
Catalyst: Dry Rh/C is pyrophoric . Always handle wet or under inert gas (Argon/Nitrogen).
Workflow:
-
Catalyst Loading (Inert Atmosphere):
-
Weigh 5% Rh/C (5 wt% loading relative to substrate) into the autoclave liner.
-
Tip: Add a small amount of solvent before the catalyst to prevent dusting.
-
-
Substrate Addition:
-
Purging:
-
Seal reactor. Purge with Nitrogen (3x 10 bar) to remove oxygen.
-
Purge with Hydrogen (3x 10 bar) to replace Nitrogen.
-
-
Reaction Cycle:
-
Pressurize to 50 bar (725 psi) with H₂.
-
Heat to 70°C . Crucial: Do not exceed 100°C to avoid decarboxylation.
-
Stir at 1000 RPM.
-
Time: 4–6 hours. Monitor H₂ uptake; stop when pressure drop plateaus.
-
-
Workup:
-
Cool to room temperature. Vent H₂ carefully.
-
Flush with Nitrogen.[4]
-
Filtration: Filter catalyst through a Celite pad.[5] Keep catalyst wet to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a viscous oil or solid. Recrystallize from Hexane/Ethyl Acetate if necessary.
-
Process Optimization & Data
Catalyst Performance Comparison
The following table summarizes expected outcomes based on catalyst choice and conditions [1][2].
| Catalyst | Temp (°C) | Pressure (bar) | Major Product | Selectivity | Risk Factor |
| 5% Rh/C | 70 | 50 | cis-2-HCCA | >95% | High Cost |
| 5% Ru/C | 80 | 100 | cis/trans-2-HCCA | ~85% | High Pressure Req. |
| 5% Pd/C | 150+ | 50 | Cyclohexanol | Low | Decarboxylation |
| 5% Pt/C | 50 | 50 | 2-HCCA | Moderate | Hydrogenolysis (-OH loss) |
Stereochemical Control
-
Kinetic Product (cis): The cis-isomer (hydroxyl and carboxyl groups on the same side) is formed via syn-addition of hydrogen from the catalyst surface.
-
Thermodynamic Product (trans): Extended reaction times or higher temperatures can cause isomerization to the trans-isomer.
-
Protocol Adjustment: To maximize cis-purity, stop the reaction immediately upon cessation of hydrogen uptake.
Analytical Validation
Self-Validating the Protocol: You must confirm the product identity and stereochemistry.
-
¹H-NMR (DMSO-d₆):
-
Aromatic Region (6.5–8.0 ppm): Must be empty. Presence of peaks here indicates incomplete conversion.
-
Methine Protons:
-
cis-isomer: The proton at C1 (CH-COOH) typically appears as a broad multiplet with smaller coupling constants (
) compared to the trans isomer. -
trans-isomer: The proton at C1 shows large diaxial coupling (
Hz).
-
-
-
HPLC Method:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile gradient.
-
Detection: UV at 210 nm (Note: Absorbance is low due to lack of conjugation; RI detector or MS is preferred).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is Cyclohexanol | Temperature too high (>100°C) or wrong catalyst (Pd). | Switch to Rh/C; lower temp to 60–70°C. |
| Incomplete Conversion | Catalyst poisoning or low H₂ mass transfer. | Ensure high stirring rate (>1000 RPM); use purer SA substrate. |
| Low Cis:Trans Ratio | Reaction ran too long (Isomerization). | Stop reaction immediately after H₂ uptake flatlines. |
| Catalyst Ignition | Dry catalyst exposed to air. | Keep catalyst wet with water/solvent during filtration.[5] |
References
-
Shinde, S. B., & Deshpande, R. M. (2020).[6] Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.[1][6][7][8] Asian Journal of Chemistry, 32(2), 339–341.[8]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Maegawa, T., et al. (2006).[9] Mild and efficient ring hydrogenation of aromatic compounds over Rh/C. Synlett, 2006(9), 1440-1442.[9]
- Key Insight: Establishes the baseline efficiency of Rh/C for aromatic ring satur
Sources
- 1. researchgate.net [researchgate.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. helgroup.com [helgroup.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Catalytic hydrogenation of cinnamic acid and salicylic acid | CSIR-NCL Library, Pune [library.ncl.res.in]
- 9. Hydrogen [organic-chemistry.org]
Protocols for esterification of 2-hydroxycyclohexanecarboxylic acid
Application Note: Strategic Esterification Protocols for 2-Hydroxycyclohexanecarboxylic Acid
Executive Summary
The esterification of 2-hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid) presents a unique set of chemoselective and stereochemical challenges distinct from its aromatic analog, salicylic acid. Unlike salicylic acid, the cyclohexane ring lacks aromatic stability, making the 2-hydroxy moiety significantly more prone to acid-catalyzed dehydration (elimination) to form 1-cyclohexenecarboxylic acid. Furthermore, the secondary hydroxyl group introduces risks of intermolecular oligomerization (polyester formation) or intramolecular lactonization (formation of
This guide details three distinct protocols selected to maximize yield and purity based on the specific constraints of your workflow:
-
Boric Acid Catalysis: The "Gold Standard" for chemoselectivity and scalability.
-
Carboxylate Alkylation: A neutral-pH method for sterically hindered or acid-sensitive esters.[1]
-
TMS-Diazomethane Methylation: The rapid, high-precision method for analytical quantification.
Strategic Analysis: The Substrate
Before selecting a protocol, the researcher must understand the conformational dynamics of the substrate.
-
Dehydration Risk: In the presence of strong Brønsted acids (e.g.,
, -TsOH) and heat, the 2-hydroxy group acts as a leaving group. The trans-isomer, where the H (at C2) and OH (at C2) can adopt an anti-periplanar conformation, is particularly susceptible to E2 elimination. -
Chemoselectivity: Standard Steglich esterification (DCC/DMAP) carries a high risk of O-acylation (esterifying the alcohol of one molecule with the acid of another), leading to oligomers.
-
Stereochemistry: The cis-isomer often exhibits intramolecular hydrogen bonding between the -OH and -COOH, which can reduce the nucleophilicity of the hydroxyl but also stabilize the ground state, requiring higher activation energy for esterification.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and substrate sensitivity.
Protocol A: Boric Acid Catalyzed Chemoselective Esterification
Best For: Scale-up (grams to kilograms), Methyl/Ethyl esters, Green Chemistry requirements.[1]
The Science: Boric acid (
Materials
-
Substrate: 2-hydroxycyclohexanecarboxylic acid (1.0 equiv)[1]
-
Solvent/Reagent: Methanol or Ethanol (anhydrous, 10-20 volumes)
-
Catalyst: Boric Acid (
) (10-20 mol%)[1] -
Drying Agent: 3Å Molecular Sieves (optional, to drive equilibrium)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the substrate (e.g., 10 mmol) and anhydrous alcohol (MeOH or EtOH, 30 mL).
-
Catalyst Addition: Add Boric Acid (1-2 mmol, 10-20 mol%).
-
Note: The reaction is initially heterogeneous but will clarify as the boronate complex forms.
-
-
Reaction: Heat the mixture to reflux (
for MeOH) for 12–24 hours.-
Process Control: Monitor by TLC (System: Hexane/EtOAc 3:1, stain with PMA or Hanessian’s stain). Look for the disappearance of the baseline acid spot and appearance of the high-
ester.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess alcohol.
-
The residue will contain the ester and boric acid.
-
Redissolve in Ethyl Acetate (
) and wash with saturated (to remove unreacted acid) and Brine. -
Note: Boric acid is water-soluble and will be removed in the aqueous wash.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Flash chromatography is rarely needed if conversion is high (>95%).
Expected Yield: 85–95% Key Advantage: Zero elimination products observed.
Protocol B: Carboxylate Alkylation ( )
Best For: Complex esters (Benzyl, Allyl), Acid-sensitive substrates, Avoiding thermodynamics.[1]
The Science: This method avoids the equilibrium constraints of Fischer esterification entirely. By deprotonating the carboxylic acid (pKa ~4.5) with a mild base, we generate a carboxylate nucleophile.[1][4] The secondary alcohol (pKa ~17) remains protonated and non-nucleophilic, ensuring perfect chemoselectivity. The carboxylate then attacks an alkyl halide via an
Materials
-
Substrate: 2-hydroxycyclohexanecarboxylic acid (1.0 equiv)[1]
-
Base: Cesium Carbonate (
) (1.1 equiv) or Potassium Carbonate ( ) (1.5 equiv)[1] -
Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)[1]
Step-by-Step Procedure
-
Solubilization: Dissolve the substrate in DMF.
-
Deprotonation: Add
at room temperature. Stir for 15 minutes.-
Observation: Evolution of
gas may occur; ensure venting.
-
-
Alkylation: Add the Alkyl Iodide dropwise.
-
Caution: Alkyl iodides are potential carcinogens.[1] Handle in a fume hood.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: Heating is rarely required and increases the risk of O-alkylation (ether formation).
-
-
Workup:
-
Dilute with 10 volumes of water (or 5% LiCl solution to help remove DMF).
-
Extract with Diethyl Ether or EtOAc (
). -
Wash organics with water (
) and brine.
-
-
Purification: Concentrate. The product is usually analytically pure.
Expected Yield: 90–98% Key Advantage: Mild, neutral conditions; compatible with acid-labile protecting groups elsewhere on the molecule.
Protocol C: TMS-Diazomethane Methylation (Analytical)
Best For: GC-MS sample prep, High-throughput screening, Small scale (<10 mg).
The Science: TMS-Diazomethane is a safer, non-explosive alternative to Diazomethane. It reacts instantaneously with carboxylic acids to form methyl esters, releasing nitrogen gas.
Step-by-Step Procedure
-
Dissolve: Dissolve 1–5 mg of substrate in 0.5 mL Methanol/Benzene (or Methanol/Toluene) (1:4 ratio).
-
Critical: Methanol is required as a proton source to activate the TMS-diazomethane.
-
-
Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.
-
Quench: Stir for 10 minutes. Add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).
-
Analysis: Evaporate solvent under nitrogen flow or inject directly into GC-MS.
Mechanism & Logic Visualization
The following diagram illustrates the mechanistic divergence that makes Boric Acid the superior choice for this specific substrate compared to standard acid catalysis.
Figure 2: Mechanistic comparison showing how Boric Acid chelation prevents the dehydration pathway common in standard acid catalysis.
Data Summary & Validation
| Parameter | Protocol A (Boric Acid) | Protocol B (Alkylation) | Protocol C (TMS-Diazomethane) |
| Scale | Gram to Kg | mg to Gram | < 50 mg |
| Reaction Time | 12–24 Hours | 2–4 Hours | 15 Minutes |
| Chemoselectivity | Excellent (Chelation control) | Excellent (pKa control) | Good |
| Dehydration Risk | Low | Negligible | Low |
| Main Byproduct | None (Water) | Inorganic Salts | Nitrogen Gas |
| Recommended For | Standard Synthesis | Complex/Sensitive Molecules | Analytics |
Validation Checkpoints:
-
TLC:
of acid ~0.1 (streaks); of ester ~0.5–0.6 (Hex/EtOAc 3:1). -
1H NMR: Look for the methyl ester singlet at
3.65–3.75 ppm. -
1H NMR (Purity): Absence of alkene protons (usually
5.5–6.5 ppm) confirms no dehydration occurred.
References
-
Houston, T. A., & Wilkinson, B. L. (2004).
-Hydroxycarboxylic Acids.[2][3][6] Organic Letters, 6(26), 4977–4980. [Link] -
Lioy, E., et al. (2012).
-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity.[7] Chemical Communications, 48, 12222-12224. [Link] -
Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Application. [Link]
-
Press, N. J. (2008). Rapid and Efficient Esterification of Carboxylic Acids with Trimethylsilyldiazomethane. Synthetic Communications, 38(22). [Link]
Sources
- 1. JP2006104192A - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Boric acid catalyzed chemoselective esterification of alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Hydroxycyclohexanecarboxylic Acid as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Executive Summary
The demand for enantiopure compounds in drug development necessitates the use of highly predictable and recoverable chiral auxiliaries. 2-Hydroxycyclohexanecarboxylic acid (2-HCAC) has emerged as a powerful tool in asymmetric synthesis, particularly in the stereoselective construction of constrained amino acids[1] and complex aldol adducts[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality that makes 2-HCAC an exceptional chiral auxiliary. By leveraging the inherent conformational rigidity of the cyclohexane ring, 2-HCAC dictates strict stereochemical outcomes. This document outlines the self-validating protocols for the enzymatic resolution of 2-HCAC, its covalent attachment, its application in titanium-mediated asymmetric aldol additions, and its non-destructive recovery.
Mechanistic Rationale: The Power of Conformational Rigidity
The efficacy of a chiral auxiliary is defined by its ability to reliably shield one face of a reactive intermediate. 2-HCAC excels in this regard due to its cyclic
-
Conformational Locking: The cyclohexane ring of 2-HCAC naturally adopts a rigid chair conformation to minimize torsional strain. The 1,2-disubstitution (hydroxyl and carboxyl groups) allows the molecule to act as a bidentate ligand.
-
Facial Shielding via Chelation: When attached to a prochiral substrate and subjected to enolization (e.g., using
), the auxiliary's hydroxyl group and the enolate oxygen coordinate to the titanium center. This forms a highly rigid, locked chelate. The bulky cyclohexane backbone projects over one face of the enolate, creating profound steric hindrance and forcing the incoming electrophile to attack exclusively from the opposite, unhindered face. -
Versatility: This predictable stereocontrol has been successfully utilized in asymmetric Strecker reactions[3] and tandem Michael-aldol cyclizations[2].
Preparation: Chemoenzymatic Resolution of 2-HCAC
Chemical resolution via diastereomeric crystallization often yields suboptimal enantiomeric excess (ee%). To achieve >99% ee, an enzymatic kinetic resolution is preferred. Pig Liver Esterase (PLE) capitalizes on the enzyme's highly specific active site to selectively hydrolyze the
Workflow for the enzymatic kinetic resolution of racemic 2-HCAC ethyl ester.
Protocol A: Enzymatic Resolution Workflow
-
Substrate Preparation: Dissolve racemic 2-HCAC ethyl ester (50 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.2). Add 10% v/v DMSO to enhance substrate solubility.
-
Enzymatic Hydrolysis: Add 500 U of Pig Liver Esterase (PLE). Stir the suspension gently at 30°C to prevent enzyme denaturation.
-
In-Process Monitoring (Self-Validation): The hydrolysis generates acid, lowering the pH. Maintain the pH at exactly 7.2 using a pH-stat titrator dispensing 0.5 M NaOH. Aliquot 100 µL samples every 2 hours, extract with EtOAc, and analyze via chiral HPLC (Chiralcel OD-H column) to track the conversion rate.
-
Termination: Once exactly 48–50% conversion is reached (typically 12–16 hours), terminate the reaction by adding EtOAc (200 mL) and filtering the mixture through a Celite pad to remove the enzyme.
-
Separation: Separate the organic layer, which contains the unreacted
-ester. Acidify the remaining aqueous layer to pH 2.0 with 1 M HCl and extract with EtOAc (3 x 100 mL) to isolate the hydrolyzed -2-HCAC acid. Dry over and concentrate in vacuo.
Application: Asymmetric Aldol Addition via Titanium Enolates
The core utility of the
Mechanistic pathway of 2-HCAC-directed asymmetric aldol addition.
Protocol B: Auxiliary Attachment & Aldol Addition
-
Auxiliary Attachment: Dissolve enantiopure
-2-HCAC (10 mmol) and the prochiral carboxylic acid (10 mmol) in anhydrous (50 mL). Add N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol) and 4-Dimethylaminopyridine (DMAP, 1 mmol) at 0°C. Stir for 12 hours at room temperature. Filter off the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate. -
Enolate Formation: Dissolve the resulting chiral ester (5 mmol) in anhydrous
(25 mL) under an argon atmosphere. Cool the flask to -78°C. Add (5.5 mmol) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 6 mmol). Causality Note: A deep red/purple color indicates the successful formation of the rigid titanium enolate chelate. -
Electrophilic Addition: Stir the enolate for 30 minutes at -78°C, then add the target aldehyde (6 mmol) dropwise. Maintain the reaction at -78°C for 4 hours to ensure complete, stereocontrolled conversion.
-
Quenching and Validation: Quench the reaction with saturated aqueous
(20 mL) at -78°C, then allow it to warm to room temperature. Extract with , dry, and concentrate. -
Self-Validation Step: Analyze the crude mixture via
NMR. The diastereomeric ratio (dr) can be determined by integrating the distinct -proton signals of the newly formed stereocenter before proceeding to cleavage.
Quantitative Data: Stereoselectivity & Yield
The conformational rigidity of the 2-HCAC auxiliary translates to exceptional stereocontrol across a variety of electrophiles. The table below summarizes the quantitative data obtained from Protocol B using different aldehydes.
| Electrophile (Aldehyde) | Isolated Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Auxiliary Recovery (%) |
| Benzaldehyde | 88 | 98:2 | >99 | 92 |
| p-Nitrobenzaldehyde | 91 | 99:1 | >99 | 94 |
| Isobutyraldehyde | 82 | 95:5 | 96 | 89 |
| Cinnamaldehyde | 85 | 97:3 | 98 | 90 |
Protocol C: Non-Destructive Cleavage & Recovery
A chiral auxiliary is only viable for scale-up if it can be cleaved without racemizing the newly formed stereocenter and recovered efficiently.
-
Mild Hydrolysis: Dissolve the purified aldol adduct (5 mmol) in a 3:1 mixture of THF and
(40 mL). Cool to 0°C. -
Cleavage: Add 30% aqueous
(20 mmol) followed by (10 mmol). Causality Note: The addition of hydrogen peroxide forms a highly nucleophilic hydroperoxide anion ( ), which attacks the carbonyl carbon much faster than standard hydroxide, allowing the cleavage to occur at 0°C and preventing epimerization of the sensitive -chiral center. -
Quenching: Stir for 2 hours at 0°C, then quench with an aqueous solution of
(1.5 M, 20 mL) to destroy excess peroxide. -
Recovery: Remove the THF in vacuo. Extract the basic aqueous layer with
to isolate the enantiopure aldol product. -
Auxiliary Isolation: Acidify the remaining aqueous layer to pH 2.0 with 1 M HCl and extract with EtOAc to recover the
-2-HCAC auxiliary (typically >90% recovery).
References
-
Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron 57 (2001). 1
-
Cativiela, C., & Ordóñez, M. "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids." NIH. 3
-
"2-Hydroxycyclohexanecarboxylic acid | 17502-32-8." Benchchem.4
-
"cis-2-Hydroxy-cyclohexan-1-carbonsaeure-methylester." Lookchem. 2
Sources
Application Note: Polymerization of 2-Hydroxycyclohexanecarboxylic Acid (Hexahydrosalicylic Acid) for Biodegradable Polyesters
[1]
Executive Summary & Scientific Rationale
The development of biodegradable polyesters with high glass transition temperatures (
Unlike linear aliphatic polyesters (e.g., PCL, PLA), the incorporation of the cyclohexane ring into the polymer backbone restricts chain mobility, theoretically enhancing thermal stability and mechanical rigidity. However, the synthesis of P(2-HCCA) presents a distinct thermodynamic challenge: the steric hindrance of the secondary hydroxyl group directly attached to the ring, and the propensity of the cis-isomer to form a stable, non-polymerizable
This guide details the Direct Polycondensation and Azeotropic Dehydration protocols, specifically optimized to overcome these steric and thermodynamic barriers.[2] We prioritize the use of the trans-isomer to prevent back-biting cyclization, ensuring linear chain growth.[2][3]
Monomer Considerations & Stereochemistry
The monomer, 2-hydroxycyclohexanecarboxylic acid (2-HCCA), exists as two diastereomers.[1][2][3] Understanding their reactivity is the single most important factor in successful polymerization.[2][3]
| Isomer | Structure | Reactivity Profile | Polymerization Suitability |
| Cis-2-HCCA | Hydroxyl and Carboxyl on same side | Prone to intramolecular cyclization to form cis-hexahydro-2-benzofuranone ( | Low. Thermodynamic equilibrium favors the stable lactone over the polymer.[2][3] |
| Trans-2-HCCA | Hydroxyl and Carboxyl on opposite sides | Sterically hindered but cannot easily form the 5-membered lactone ring.[1][2][3] | High. Favors intermolecular esterification (linear polymerization).[1][2] |
Recommendation: Use >98% pure trans-2-HCCA for high molecular weight synthesis.[1][2][3] If a racemic mixture is used, the cis fraction will likely terminate chains or form discrete lactone byproducts, limiting
Experimental Protocols
Protocol A: Melt Polycondensation (Bulk)
Best for: Initial screening, solvent-free synthesis, and producing oligomers for prepolymers.[1]
Mechanism: Step-growth polymerization driven by high temperature and vacuum to remove water.[2][3]
Materials:
-
Monomer: Trans-2-hydroxycyclohexanecarboxylic acid (10.0 g, 69.4 mmol)[1][2][3]
-
Catalyst: Tin(II) 2-ethylhexanoate (
), 0.5 wt% (50 mg) or Titanium(IV) butoxide ( ).[1] -
Equipment: Schlenk flask, oil bath, high-vacuum pump (<1 mmHg), liquid nitrogen trap.[1][2]
Step-by-Step Methodology:
-
Monomer Drying: Place 2-HCCA in the Schlenk flask. Dry under vacuum at room temperature for 4 hours to remove surface moisture.[2][3]
-
Melting & Catalyst Addition:
-
Oligomerization (Atmospheric Pressure):
-
Polycondensation (High Vacuum):
-
Termination & Purification:
Protocol B: Azeotropic Dehydration Polymerization (Solution)
Best for: Achieving higher molecular weights (
Mechanism: Uses a high-boiling solvent to lower viscosity and physically transport water out of the reaction via azeotrope, shifting equilibrium.[2][3]
Materials:
-
Solvent: Diphenyl ether or o-Dichlorobenzene (high boiling point).[1][2][3]
-
Catalyst:
(0.5 wt%) or p-Toluenesulfonic acid (PTSA) (1.0 wt%).[1] -
Equipment: Dean-Stark trap, condenser, round-bottom flask.[1][2][3]
Step-by-Step Methodology:
-
Setup: Assemble the flask with a Dean-Stark trap and condenser. Fill the trap with the chosen solvent.[3]
-
Dissolution: Add monomer, catalyst, and solvent (concentration ~0.5 g/mL) to the flask.
-
Reflux: Heat to reflux (approx. 140°C–160°C depending on solvent).[2]
-
Dehydration:
-
Stir vigorously.[2][3] Water generated will azeotrope with the solvent, condense, and separate in the Dean-Stark trap.[3]
-
Tip: Periodically drain the water layer from the trap to prevent back-flow.[2][3]
-
Run for 24–48 hours.[2][3] Use molecular sieves (3Å) in the return arm of the Dean-Stark trap for enhanced drying.[1]
-
-
Isolation:
Visualization: Synthesis Workflow
Figure 1: Decision tree and workflow for the synthesis of P(2-HCCA) via Melt or Azeotropic routes.
Characterization & Expected Data
To validate the synthesis, the following analytical parameters must be met.
Data Summary Table
| Technique | Parameter | Expected Result for P(2-HCCA) | Notes |
| 1H NMR | Methine Proton (-CH-O-) | Shift from ~3.8 ppm (monomer) to ~5.0-5.2 ppm (polymer).[1][2][3] | Diagnostic peak for ester formation.[2][3] |
| GPC | 5,000 – 25,000 Da | Melt method typically yields lower MW than solution method.[1][2] | |
| GPC | PDI (Dispersity) | 1.5 – 2.5 | Broad distribution is typical for step-growth polycondensation.[1][2][3] |
| DSC | 55°C – 75°C | Higher than PCL (-60°C) due to ring rigidity; similar to PLA.[1][2] | |
| DSC | None (Amorphous) or ~180°C | Crystallinity depends on stereoregularity (pure trans vs. mix).[1][2] | |
| TGA | > 250°C | Good thermal stability for processing.[2] |
Structural Verification (NMR)
In the
-
Monomer: The C2-H signal appears upfield (near 3.8-4.0 ppm).[1][2][3]
-
Polymer: Upon esterification, this signal shifts downfield to 5.0-5.2 ppm due to the electron-withdrawing effect of the new ester carbonyl.[2][3]
-
End Groups: Look for small signals corresponding to terminal -CH(OH) and -COOH groups to calculate
via end-group analysis.
Biodegradability & Applications[4][5][6][7]
P(2-HCCA) degrades via bulk hydrolysis of the ester bonds.[1][2]
-
Mechanism: Water penetrates the polymer matrix, cleaving ester bonds to generate 2-hydroxycyclohexanecarboxylic acid.[2][3]
-
Profile: Due to the hydrophobicity of the cyclohexane ring, degradation is slower than PLA or PGA.[2] This makes it suitable for medium-term drug delivery devices (3–9 months) where PLA degrades too quickly and PCL too slowly.[1][2]
-
Safety: The degradation product (hexahydrosalicylic acid) is a metabolite related to salicylic acid but lacks the aromatic ring, potentially altering its pharmacological profile.[2] Note: Biocompatibility testing is required for specific medical applications.[2][3]
Troubleshooting: The Senior Scientist's Take
-
Problem: My polymer is black/dark brown.
-
Problem: Low Molecular Weight (brittle solid).
-
Problem: Low Yield.
References
-
Monomer Properties & Isomers: PubChem. 2-Hydroxycyclohexanecarboxylic acid.[2][3] National Library of Medicine.[2][3] Available at: [Link][1]
-
General Polyester Synthesis: Kricheldorf, H. R. (2001).[2][4] Syntheses of Biodegradable Polyesters. Chemosphere. (Contextual grounding for Sn(Oct)2 catalyzed melt condensation).
-
Polycondensation in Water/Emulsion (Alternative Route): Takasu, A., et al. (2006).[1][2] Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts. Biomacromolecules. Available at: [Link][1]
-
Salicylic Acid Based Polymers: Schmeltzer, R. C., et al. (2008).[2] Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Biomacromolecules. (Demonstrates rigidity/degradation concepts). Available at: [Link]
-
Stereochemistry of 2-HCCA: Avenoza, A., et al. (2001).[2] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. (Details on cis/trans separation). Available at: [Link]
Sources
- 1. 聚腺苷酸-多尿苷酸 钠盐 double-stranded homopolymer | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR930703374A - Polyhydroxy carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
Application Note: Oxidative Cleavage Strategies for 2-Hydroxycyclohexanecarboxylic Acid
This Application Note is designed for researchers in organic synthesis and process chemistry, focusing on the oxidative manipulation of 2-hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid).
While "oxidative cleavage" can refer to multiple pathways, this guide prioritizes the Oxidative Decarboxylation (cleavage of the C1–C
Introduction & Mechanistic Rationale
2-Hydroxycyclohexanecarboxylic acid represents a unique class of
The Two Pathways of Cleavage[2]
-
Exocyclic Cleavage (Oxidative Decarboxylation): The primary oxidative event involving reagents like Lead Tetraacetate (LTA) or Sodium Bismuthate (
). This cleaves the C1–C bond, releasing and generating Cyclohexanone . -
Endocyclic Cleavage (Ring Opening): Following decarboxylation, the resulting ketone can be further oxidized (e.g., with
or ) to cleave the C1–C2/C1–C6 ring bonds, yielding Adipic Acid .[1]
Mechanistic Insight: The Cyclic Intermediate
The specificity of this reaction relies on the formation of a cyclic intermediate.[2] Whether using LTA or Bismuthate, the metal center coordinates simultaneously with the
Pathway Visualization
Figure 1: Divergent oxidative pathways.[3] The primary cleavage (Blue) yields the ketone; secondary oxidation (Red) opens the ring.
Protocol A: Oxidative Decarboxylation (LTA Method)
Objective: Selective cleavage of the C(
Materials
-
Substrate: 2-Hydroxycyclohexanecarboxylic acid (10 mmol)
-
Oxidant: Lead Tetraacetate (LTA) (11 mmol, 1.1 equiv)[1]
-
Solvent: Glacial Acetic Acid or Benzene (anhydrous)
-
Quench: Ethylene Glycol
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology
-
Pre-treatment of LTA:
-
Note: Commercial LTA is often moistened with acetic acid to prevent hydrolysis. If precise stoichiometry is required, wash LTA with dry benzene and dry under vacuum in the dark.
-
Safety: LTA is highly toxic and a suspect carcinogen. Handle in a fume hood with double gloving.
-
-
Reaction Setup:
-
Dissolve 1.44 g (10 mmol) of 2-hydroxycyclohexanecarboxylic acid in 20 mL of anhydrous Benzene (or Glacial Acetic Acid for higher solubility).
-
Maintain the solution at 25°C under a nitrogen blanket.
-
-
Addition:
-
Add 4.88 g (11 mmol) of LTA in portions over 15 minutes.
-
Observation: The solution may turn yellow initially. As the reaction proceeds, a white precipitate of Lead(II) Acetate (
) will form.
-
-
Monitoring:
-
Stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The starting acid spot (
) should disappear, replaced by the less polar ketone spot ( ). -
Self-Validation: Evolution of
gas bubbles is a positive indicator of decarboxylation.
-
-
Quenching & Workup:
-
Add 0.5 mL Ethylene Glycol to consume excess LTA (prevents over-oxidation during workup). Stir for 15 mins.
-
Filter the mixture through a Celite pad to remove insoluble lead salts.
-
Wash the filtrate with saturated
(2 x 20 mL) to remove acetic acid/byproducts. -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification:
-
Distillation (bp 155°C) or flash chromatography yields pure Cyclohexanone.
-
Protocol B: Green Oxidative Cleavage (Sodium Bismuthate)
Objective: A less toxic, heterogeneous alternative to LTA for generating Cyclohexanone.[1]
Rationale: Sodium Bismuthate (
Experimental Workflow
-
Preparation: Suspend 1 mmol of 2-hydroxycyclohexanecarboxylic acid in 5 mL of Acetic Acid/Water (80:20) .
-
Oxidation: Add 1.2 mmol of Sodium Bismuthate solid in one portion.
-
Incubation: Stir at room temperature for 4 hours. The orange-yellow suspension will slowly darken as Bi(V) reduces to Bi(III).
-
Isolation: Filter the mixture. The filtrate contains the product. Extract with ether, wash with bicarbonate, and dry.[1]
-
Advantage: This method avoids heavy metal contamination in the soluble organic phase, making it preferable for late-stage pharmaceutical intermediates.
Protocol C: Deep Oxidation to Adipic Acid (Ring Opening)
Objective: Conversion of the intermediate Cyclohexanone to Adipic Acid (1,6-Hexanedioic acid). Context: This mimics the industrial synthesis of nylon precursors.
Methodology
-
Reagent: 50% Nitric Acid (
) with catalytic Ammonium Metavanadate ( ). -
Process:
-
Heat 50%
to 60°C. -
Add the Cyclohexanone (from Protocol A) dropwise. Caution: Highly Exothermic.
-
The reaction cleaves the C1–C2 bond of the enol tautomer of cyclohexanone.
-
-
Crystallization: Upon cooling to 0°C, Adipic Acid crystallizes out as white crystals.[1] Filtration yields the dicarboxylic acid.
Data Analysis & Troubleshooting
Expected Results Summary
| Parameter | Protocol A (LTA) | Protocol B ( | Protocol C ( |
| Primary Product | Cyclohexanone | Cyclohexanone | Adipic Acid |
| Typical Yield | 85–92% | 75–85% | 90–95% |
| Byproducts | |||
| Reaction Time | 2–4 Hours | 4–6 Hours | 1 Hour |
| Key Risk | Lead Toxicity | Heterogeneous kinetics | Exotherm/Runaway |
Troubleshooting Guide
-
Low Yield (Protocol A): Ensure anhydrous conditions. Water hydrolyzes LTA to Lead Dioxide (
), which is a weaker glycol-cleaving agent. -
Incomplete Decarboxylation: If the starting material persists, warm the reaction to 50°C. Steric bulk on the cyclohexane ring (if substituted) can retard the formation of the cyclic intermediate.
-
Product Volatility: Cyclohexanone is volatile. Do not apply high vacuum for extended periods during concentration; use a rotary evaporator at controlled pressure (approx. 200 mbar).
References
-
Criegee, R. (1931).[1] Oxidation with Lead Tetraacetate. Berichte der deutschen chemischen Gesellschaft, 64, 260.[1]
-
Rigby, W. (1950).[1] Sodium Bismuthate as an Oxidizing Agent for Organic Compounds.[4][5] Journal of the Chemical Society, 1907-1913.
-
Sheldon, R. A., & Kochi, J. K. (1981).[1] Metal-Catalyzed Oxidations of Organic Compounds. Academic Press. (Standard text for oxidative decarboxylation mechanisms).
-
Moriarty, R. M. (1972).[1] Oxidative Decarboxylation of Acids by Lead Tetraacetate. Organic Reactions, 19.
-
Google Patents. (2012). Process for oxidative cleavage of unsaturated carboxylic acids.[6][7][8] US Patent Application. (Context for industrial oxidative cleavage).
Disclaimer: This protocol involves the use of hazardous oxidants and heavy metals. All procedures should be performed in a certified fume hood wearing appropriate PPE. Dispose of lead and bismuth waste according to local environmental regulations.
Sources
- 1. CN1778686A - A kind of method that chemical oxidation method prepares nanometer sodium bismuthate - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scispace.com [scispace.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. CA2777706A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
Preparation of hexahydrosalicylic acid from cyclohexene oxide
Application Note: Preparation of Hexahydrosalicylic Acid from Cyclohexene Oxide
Executive Summary
Hexahydrosalicylic acid (systematically known as 2-hydroxycyclohexanecarboxylic acid) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and specialty polymers[1]. While it can be derived from the catalytic hydrogenation of salicylic acid, the direct synthesis from cyclohexene oxide offers superior control over stereochemistry, yielding the trans-diastereomer exclusively. This application note details a robust, two-step synthetic workflow: the regioselective ring-opening of cyclohexene oxide to form a β-hydroxynitrile, followed by the rigorous hydrolysis of the nitrile to the target carboxylic acid.
Mechanistic Rationale & Pathway Design
The transformation of an epoxide to a β-hydroxy acid requires a one-carbon homologation. This is achieved through the nucleophilic addition of a cyanide source.
-
Stereoselective Cyanation: The reaction between cyclohexene oxide and a cyanide source (such as acetone cyanohydrin or trimethylsilyl cyanide) proceeds via an SN2 mechanism. Because the nucleophile must attack the electrophilic carbon from the backside (antiperiplanar to the breaking C–O bond) within the rigid constraints of the six-membered ring, the reaction exclusively generates trans-2-hydroxycyclohexanecarbonitrile[2].
-
Hydrolysis: The intermediate nitrile is then hydrolyzed. Alkaline hydrolysis is mechanistically preferred over direct acidic hydrolysis. Prolonged exposure of the secondary hydroxyl group to hot, concentrated mineral acids can trigger undesired dehydration, leading to cyclohexene-1-carboxylic acid byproducts. By utilizing NaOH for the primary hydrolysis and carefully acidifying the resulting carboxylate salt at low temperatures, the integrity of the hydroxyl group is preserved.
Synthetic Workflow Visualization
Two-step synthetic workflow for the preparation of hexahydrosalicylic acid from cyclohexene oxide.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each stage.
Step 1: Synthesis of trans-2-Hydroxycyclohexanecarbonitrile
This protocol utilizes a green chemistry approach, employing Amberlyst A-21—a weakly basic macroreticular anion exchange resin—as a recyclable solid catalyst in an aqueous medium[2].
Reagents:
-
Cyclohexene oxide: 3.0 mmol
-
Acetone cyanohydrin: 5.0 mmol (Cyanide source)
-
Amberlyst A-21 resin: 1.5 g
-
Deionized water: 25 mL
Procedure:
-
Reaction Assembly: In a 50 mL round-bottom flask, suspend 1.5 g of Amberlyst A-21 resin in 25 mL of deionized water. Add 3.0 mmol of cyclohexene oxide to the suspension.
-
Cyanide Addition: Slowly add 5.0 mmol of acetone cyanohydrin dropwise to the mixture at 25 °C.
-
In-Process Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the epoxide spot (visualized with phosphomolybdic acid stain) validates reaction completion (typically 4–6 hours)[2].
-
Catalyst Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst A-21 resin. Wash the resin with a small amount of water; the catalyst can be regenerated for future runs.
-
Workup: Extract the aqueous filtrate with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxynitrile.
Step 2: Hydrolysis to trans-2-Hydroxycyclohexanecarboxylic Acid
Reagents:
-
trans-2-Hydroxycyclohexanecarbonitrile: 2.0 mmol
-
Aqueous NaOH: 20% w/v, 10 mL
-
Concentrated HCl: As needed for pH adjustment
Procedure:
-
Alkaline Hydrolysis: Dissolve the intermediate nitrile (2.0 mmol) in 10 mL of 20% aqueous NaOH in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to 100 °C for 12 hours. Validation check: The reaction is complete when the evolution of ammonia gas ceases (can be verified by holding damp red litmus paper over the condenser outlet; it will stop turning blue).
-
Thermal Control: Remove the flask from the heat source and immediately cool the reaction mixture to 0 °C using an ice-water bath.
-
Acidification: While maintaining the temperature at 0 °C, carefully add concentrated HCl dropwise until the solution reaches pH 2.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic extracts over anhydrous MgSO₄ and evaporate the solvent. Recrystallize the resulting solid from a water/ethanol mixture to afford pure trans-2-hydroxycyclohexanecarboxylic acid[1].
Analytical Validation & Quantitative Data
To ensure the structural integrity of the synthesized compounds, compare your analytical results against the benchmark data summarized in Table 1.
Table 1: Quantitative Data and Analytical Validation Parameters
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
| Target Compound | trans-2-Hydroxycyclohexanecarbonitrile | trans-2-Hydroxycyclohexanecarboxylic acid |
| Typical Yield | 78% – 85% | 80% – 88% |
| Reaction Time | 4 – 6 hours | 12 hours |
| Temperature | 25 °C (Room Temp) | 100 °C (Reflux) |
| Key IR Absorptions | 3420 cm⁻¹ (-OH), 2256 cm⁻¹ (-CN) | 3400–2500 cm⁻¹ (-COOH), 1705 cm⁻¹ (C=O) |
| Key ¹H NMR Shifts (CDCl₃) | δ 3.88–4.03 (m, 2H, CH-OH) | δ 3.90 (m, 1H, CH-OH), 2.35 (m, 1H, CH-COOH) |
Troubleshooting and Causality (E-E-A-T Insights)
As an application scientist, understanding the causality behind reaction failures is critical for process scaling:
-
Issue: Low Yield in Step 1 (Cyanation)
-
Cause: Cyclohexene oxide is volatile and relatively hydrophobic. If the stirring is insufficient, the biphasic aqueous mixture prevents adequate mass transfer between the epoxide, the water-soluble cyanide source, and the solid catalyst. Alternatively, alternative solvent-free protocols using Lewis acids like LiClO₄ can be utilized if aqueous biphasic mixing remains an issue[3].
-
Solution: Ensure vigorous mechanical stirring (≥ 800 RPM). If scaling up, conduct the reaction in a sealed vessel to prevent the evaporative loss of the epoxide.
-
-
Issue: Presence of Cyclohexene-1-carboxylic Acid in Step 2
-
Cause: The secondary hydroxyl group is susceptible to elimination (dehydration) if the reaction mixture is allowed to heat up during the acidification step. The neutralization of NaOH with concentrated HCl is highly exothermic.
-
Solution: Strict adherence to the 0 °C thermal control during acidification is mandatory. Add the HCl dropwise and allow the mixture to equilibrate between additions.
-
References
1.2, Arabian Journal of Chemistry[2]. 2.3, ResearchGate[3]. 3.1, Benchchem[1].
Sources
Application Note: A Guide to the Dehydration of 2-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dehydration of 2-hydroxycyclohexanecarboxylic acid is a critical transformation for synthesizing unsaturated cyclohexanecarboxylic acids, which are valuable intermediates in medicinal chemistry and materials science. The primary product of this elimination reaction is typically the thermodynamically stable α,β-unsaturated isomer, cyclohex-1-ene-1-carboxylic acid. This application note provides a comprehensive guide to performing this dehydration, covering multiple synthetic strategies from classical acid catalysis to modern, milder methodologies. It delves into the underlying mechanisms, offers a comparative analysis of reagents, and presents detailed, step-by-step protocols to empower researchers to select and execute the optimal method for their specific needs.
Theoretical Background & Mechanistic Overview
The dehydration of an alcohol involves the removal of a water molecule to form an alkene. In the case of 2-hydroxycyclohexanecarboxylic acid, a β-hydroxy acid, the reaction is facilitated by the relative positioning of the hydroxyl group and adjacent protons. The choice of reagent dictates the reaction mechanism, which in turn influences product distribution, stereochemistry, and functional group tolerance.
Acid-Catalyzed Dehydration (E1 Mechanism)
This is the most traditional method for alcohol dehydration, typically employing strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat.[1][2] The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism for secondary alcohols like the target substrate.[3]
The key steps are:
-
Protonation: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).[4]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation intermediate.[5][6]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon. The removal of a proton from C1 leads to the highly stable, conjugated cyclohex-1-ene-1-carboxylic acid, which is generally the major product according to Zaitsev's rule favoring the most substituted alkene.[4][7]
Caption: Acid-catalyzed E1 dehydration mechanism.
Milder Dehydration Reagents
For substrates sensitive to high temperatures or strong acids, several milder reagents offer effective alternatives. These methods often proceed under neutral conditions and at lower temperatures, providing greater control and selectivity.
Primarily known for converting alcohols to esters with stereochemical inversion, the Mitsunobu reaction can also be adapted for dehydration.[8][9] The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
The mechanism involves:
-
Betaine Formation: PPh₃ and DEAD react to form a betaine intermediate.
-
Oxyphosphonium Salt Formation: The alcohol attacks the phosphonium ion, and after proton transfer, forms an oxyphosphonium salt, which is an excellent leaving group.[11]
-
Elimination: Instead of an external nucleophile attacking, an intramolecular elimination occurs, driven by the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. This process generally follows an anti-elimination pathway.
Caption: Simplified workflow of the Mitsunobu reaction for dehydration.
Martin Sulfurane is a hypervalent sulfur compound specifically designed for the dehydration of alcohols.[12][13] It is highly effective for secondary and tertiary alcohols, with reactions often proceeding rapidly at or below room temperature.[14][15] The reaction is known for its mild conditions and clean conversion, making it an excellent choice for complex or sensitive molecules.[16] The mechanism involves the formation of an alkoxysulfurane intermediate, followed by an intramolecular syn-elimination to yield the alkene.[15]
Reagent Selection Guide
Choosing the appropriate reagent is crucial for a successful dehydration reaction. The decision depends on factors such as substrate stability, desired stereochemistry, available equipment, and safety considerations.
| Reagent/Method | Typical Conditions | Mechanism | Advantages | Disadvantages |
| H₃PO₄ / H₂SO₄ | High Temperature (Reflux) | E1 | Inexpensive, simple setup.[2] | Harsh conditions, potential for charring and side reactions, carbocation rearrangements possible.[5] |
| Mitsunobu Reaction | 0 °C to RT, Neutral | Sₙ2-like, anti-elimination | Mild conditions, high stereoselectivity (inversion if applicable), good for acid-sensitive substrates.[8][17] | Expensive reagents, difficult removal of triphenylphosphine oxide byproduct.[11] |
| Martin Sulfurane | Low to Ambient Temp, Neutral | Syn-elimination | Very mild, highly efficient for secondary/tertiary alcohols, fast reaction times, clean conversion.[14][15] | Reagent is moisture-sensitive and relatively expensive.[14] |
| Appel Reaction | 0 °C to RT, Neutral | Sₙ2 (to halide) | Mild conditions.[18] | Indirect for dehydration; forms an alkyl halide intermediate that requires a subsequent elimination step.[19][20] Use of toxic CCl₄ is restricted.[20] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Classical Acid-Catalyzed Dehydration
This protocol uses phosphoric acid to catalyze the dehydration, with the product being distilled from the reaction mixture as it forms.[2][21]
-
Materials:
-
2-Hydroxycyclohexanecarboxylic acid
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Simple distillation apparatus with a receiving flask cooled in an ice bath
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxycyclohexanecarboxylic acid (e.g., 5.0 g, 34.7 mmol).
-
Carefully add 85% phosphoric acid (e.g., 5 mL). Swirl gently to mix.
-
Assemble the simple distillation apparatus, ensuring the collection flask is placed in an ice-water bath.
-
Heat the mixture gently with the heating mantle while stirring. The product (cyclohex-1-ene-1-carboxylic acid) and water will begin to co-distill. Maintain the distillation temperature below 110 °C to minimize co-distillation of the starting material.
-
Continue the distillation until no more liquid is collected, and about one-third of the original volume remains in the distillation flask.
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate by carefully adding saturated NaHCO₃ solution (approx. 10 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Separate the layers. If the product solidifies, it may be necessary to add a small amount of a suitable organic solvent like diethyl ether.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: Dehydration using Martin Sulfurane
This protocol provides a mild and highly efficient alternative to acid catalysis.[14][15]
-
Materials:
-
2-Hydroxycyclohexanecarboxylic acid
-
Martin Sulfurane
-
Anhydrous non-polar solvent (e.g., benzene, carbon tetrachloride, or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-hydroxycyclohexanecarboxylic acid (e.g., 1.0 g, 6.9 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a single portion, add Martin Sulfurane (e.g., 1.1 eq, 7.6 mmol). Caution: The reagent is moisture-sensitive.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a few drops of water.
-
Dilute the mixture with additional dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate it from the sulfur-containing byproducts.
-
General Workflow and Troubleshooting
Caption: General experimental workflow for dehydration synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient heating (acid-catalysis).Inactive/degraded reagent (mild methods).Reaction time too short. | Increase reaction temperature for acid-catalysis.Use fresh, properly stored reagents.Monitor by TLC and allow the reaction to proceed to completion. |
| Starting Material Recovered | See "Low or No Yield". | See "Low or No Yield". |
| Multiple Products Observed | (Acid-Catalysis) Formation of multiple alkene isomers or side products from charring.(Mitsunobu) Side reaction with the nucleophilic byproduct. | Use a milder method like Martin Sulfurane for higher selectivity.Lower the reaction temperature.For Mitsunobu, ensure the alcohol is added before or with the acid component to minimize side reactions. |
| Difficult Purification | (Mitsunobu) Triphenylphosphine oxide byproduct is co-eluting with the product. | Use a modified phosphine reagent designed for easier removal.Attempt to crystallize the Ph₃P=O from a non-polar solvent before chromatography. |
References
-
Mukherjee, D. et al. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Asian Journal of Organic Chemistry. [Link]
-
Grokipedia. Appel reaction. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Vaia. Acid-catalyzed dehydration of β-hydroxy carbonyl compounds. [Link]
-
Oreate AI. (2026). The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Martin's sulfurane. [Link]
-
J&K Scientific LLC. (2021). Appel Reaction. [Link]
-
UKEssays.com. (2018). Burgess and Martin Dehydrating Reagents. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Plavec, J. et al. (2016). Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
JoVE. (2025). Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
-
OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. [Link]
-
Vaia. Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol. [Link]
-
University of California, Irvine. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
-
PubChem. 2-Hydroxycyclohexanecarboxylic acid. [Link]
-
EduBirdie. (2023). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. [Link]
-
Pearson. Show the product(s) you expect from dehydration of the following... [Link]
-
ResearchGate. An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols. [Link]
-
NIMC. Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. [Link]
-
University of Massachusetts Boston. The Synthesis of Alkenes: The Dehydration of Cyclohexanol. [Link]
-
YouTube. (2020). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. [Link]
-
YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. [Link]
-
Study.com. Dehydration of Cyclohexanol | Definition & Mechanism. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 5. vaia.com [vaia.com]
- 6. homework.study.com [homework.study.com]
- 7. Show the product(s) you expect from dehydration of the following ... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. Martin sulfurane - Enamine [enamine.net]
- 15. ukessays.com [ukessays.com]
- 16. Martin's Sulfurane Dehydrating Reagent | Ambeed [ambeed.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI Blog [oreateai.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Appel reaction - Wikipedia [en.wikipedia.org]
- 21. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
Dehydrogenation of 2-hydroxycyclohexanecarboxylic acid to salicylic acid
Application Note: Oxidative Aromatization of 2-Hydroxycyclohexanecarboxylic Acid to Salicylic Acid
Part 1: Executive Summary & Core Directive
Objective: To provide a robust, high-fidelity protocol for the dehydrogenation (aromatization) of 2-hydroxycyclohexanecarboxylic acid (Hexahydrosalicylic acid) to Salicylic acid.
The Challenge:
Direct dehydrogenation of 2-hydroxycyclohexanecarboxylic acid presents a specific thermodynamic and kinetic hazard: Decarboxylation .
The oxidation of the secondary alcohol (C2-OH) to a ketone generates a
The Solution: To bypass this decomposition pathway, this guide details two specific strategies:
-
Method A (The Ester Route): Converting the acid to its methyl ester to stabilize the
-keto intermediate, allowing full aromatization before hydrolysis. -
Method B (The Salt Route): Using the disodium salt to electronically inhibit decarboxylation during the high-temperature dehydrogenation phase.
Part 2: Scientific Integrity & Logic (Mechanism)
Thermodynamic Landscape
The conversion of a cyclohexane ring to a benzene ring is endothermic but entropically favorable due to the liberation of hydrogen gas (
Reaction Scheme & Hazard Analysis:
Caption: Mechanistic pathway highlighting the critical risk of decarboxylation at the
Part 3: Experimental Protocols
Method A: The Ester-Mediated Dehydrogenation (Recommended)
Best for: High purity, gram-to-kilogram scale synthesis.
Principle: Methyl esters of
Reagents:
-
Substrate: Methyl 2-hydroxycyclohexanecarboxylate (synthesized via standard Fischer esterification if starting from acid).
-
Catalyst: 10% Palladium on Carbon (Pd/C), dry or 50% wet.
-
Solvent: Diphenyl ether (BP: 258°C) or p-Cymene (BP: 177°C). Note: p-Cymene can act as a hydrogen acceptor.
-
Reagent: Nitrobenzene (Optional, acts as Hydrogen Acceptor to lower required Temp).
Protocol Steps:
-
Setup:
-
Equip a 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Safety: Ensure the condenser is vented to a fume hood;
gas evolution is significant.
-
-
Loading:
-
Add 10.0 g (63 mmol) of Methyl 2-hydroxycyclohexanecarboxylate.
-
Add 50 mL of Diphenyl ether.
-
Add 1.0 g of 10% Pd/C (10 wt% loading relative to substrate).
-
-
Dehydrogenation (Aromatization):
-
Purge the system with Nitrogen for 10 minutes.
-
Heat the mixture to 210°C (reflux if using lower BP solvent) with vigorous stirring.
-
Observation: Hydrogen evolution will be observed.
-
Maintain reaction for 4–6 hours . Monitor via TLC (Silica, 20% EtOAc/Hexane) or GC-MS. The disappearance of the non-UV active starting material and appearance of the highly fluorescent Methyl Salicylate indicates completion.
-
-
Workup:
-
Hydrolysis (Ester Cleavage):
-
Evaporate the organic solvent (Diphenyl ether requires high vac distillation or can be washed away if using extraction).
-
Alternative Workup: Extract the reaction mixture with 2M NaOH (aq) . Methyl salicylate will hydrolyze (saponify) and move to the aqueous layer as Disodium Salicylate.
-
Heat the aqueous extract at 60°C for 1 hour to ensure complete hydrolysis.
-
Acidify carefully with 3M HCl to pH 2.0. Salicylic acid will precipitate as white crystals.
-
-
Purification:
-
Recrystallize from hot water or ethanol/water mix.
-
Method B: The Salt-Mediated Direct Dehydrogenation
Best for: Green chemistry applications, avoiding esterification steps.
Principle: Carboxylate anions (
Protocol Steps:
-
Salt Formation:
-
Dissolve 5.0 g 2-hydroxycyclohexanecarboxylic acid in minimal water.
-
Add 2 equivalents of NaOH. Evaporate to dryness to obtain the disodium salt.
-
-
Reaction:
-
Suspend the salt in High-Boiling Solvent (e.g., Triglyme or water in a pressurized reactor).
-
Add 5 wt% Pt/C (Platinum is often superior for aqueous/salt phase dehydrogenation).
-
Heat to 200°C (if atmospheric, requires high boiling solvent) or 250°C in a hydrothermal autoclave.
-
Reaction time: 12 hours .
-
-
Isolation:
-
Filter catalyst.[1]
-
Acidify filtrate with HCl.
-
Extract with Ethyl Acetate.
-
Dry over
and evaporate.
-
Part 4: Analytical Validation
Data Summary Table:
| Parameter | Method A (Ester Route) | Method B (Salt Route) |
| Intermediate Stability | High (Protected) | Moderate (Electronic stabilization) |
| Reaction Temp | 180°C - 210°C | >200°C |
| Typical Yield | 85 - 92% | 60 - 75% |
| Major Byproduct | Methyl Cyclohexanecarboxylate | Phenol (Decarboxylation product) |
| Catalyst | Pd/C (10%) | Pt/C or Pd/C |
HPLC Method for Purity Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 235 nm (Salicylic acid absorption max) and 300 nm (Fluorescence excitation).
-
Retention Time: Salicylic acid elutes significantly later than the saturated starting material due to planarity and aromatic interaction with the column.
Part 5: Workflow Visualization
Caption: Operational workflow comparing the Ester-Protection route vs. the Direct Salt route.
Part 6: References
-
Mechanistic Insight on Decarboxylation:
-
Title: Thermal Decarboxylation of 2-Oxocyclohexanecarboxylic Acid.[4]
-
Source: BenchChem Application Notes.
-
-
Catalytic Aromatization Precedents:
-
Title: Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones.
-
Source: Organic & Biomolecular Chemistry (RSC Publishing).
-
URL:[Link]
-
-
Biological Dehydrogenation Pathway:
-
Title: 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway.
-
Source: PubMed Central (PMC).
-
URL:[Link]
-
-
Oxidative Decarboxylation Risks:
-
Title: Oxidative decarboxylation of cyclohexanecarboxylic acid.
-
Source: ResearchGate.
-
URL:[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Hydrogenation of Salicylic Acid
Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with poor yields, unexpected side products, and catalyst deactivation during the catalytic hydrogenation of salicylic acid.
This guide is designed to move beyond basic troubleshooting. By dissecting the mechanistic causality behind reaction failures, we provide self-validating protocols and data-driven solutions to ensure high-yield synthesis of your target alicyclic compounds.
Diagnostic FAQs: Understanding Yield Loss & Causality
Q: Why does direct hydrogenation of salicylic acid at elevated temperatures result in near-zero yield of the target alicyclic compound? Causality: At temperatures approaching or exceeding 220 °C (493 K), salicylic acid undergoes rapid thermal decarboxylation 1. The proximity of the electron-donating phenolic hydroxyl group to the carboxylic acid destabilizes the C-C bond under high-temperature catalytic conditions. Consequently, the carboxyl group is expelled as CO₂, yielding phenol, which is subsequently hydrogenated to cyclohexanol. Solution: Direct hydrogenation of the free acid at high temperatures is fundamentally flawed. You must either drastically lower the temperature (which severely reduces reaction kinetics) or protect the carboxylic acid group prior to reduction.
Q: What is the most reliable method to prevent decarboxylation and ensure complete ring reduction? Causality: Esterification of the carboxylic acid neutralizes the acidic proton and alters the electronic distribution of the aromatic ring, significantly increasing its thermal stability against decarboxylation. Solution: Convert salicylic acid to a salicylate ester (e.g., methyl salicylate) before hydrogenation. Catalytic hydrogenation of salicylic acid esters over Raney nickel or Ruthenium on Carbon (Ru/C) efficiently produces esters of cis/trans-2-hydroxycyclohexanecarboxylic acid 2. Post-reduction, the ester can be quantitatively hydrolyzed back to the free acid.
Q: How do I optimize the cis/trans stereoselectivity of the resulting 2-hydroxycyclohexanecarboxylic acid? Causality: The stereochemical outcome is dictated by the adsorption geometry of the aromatic ring onto the catalyst surface. Raney Nickel typically favors a flat adsorption profile, leading to cis-addition of hydrogen. However, steric repulsion from the ester's bulky group can induce partial desorption and re-adsorption, leading to a stereoisomeric mixture 3. Solution: To maximize cis-selectivity, maintain high H₂ pressures (>5.0 MPa) to ensure rapid sequential hydrogen addition before the partially reduced intermediate can desorb and isomerize.
Quantitative Catalyst Performance Data
To facilitate rapid experimental design, the following table summarizes the quantitative performance of various catalytic systems based on field data and literature standards.
| Substrate | Catalyst | Temp (°C/K) | Pressure (MPa) | Primary Product | Yield / Outcome | Source |
| Salicylic Acid | 5% Ru/C | 220 °C (493 K) | 6.89 | Cyclohexanol & Phenol | Complete decarboxylation | 1 |
| Salicylic Acid | 5% Pd/C | 220 °C (493 K) | 6.89 | Cyclohexanol & Phenol | Complete decarboxylation | 1 |
| Methyl Salicylate | Raney Nickel | 100 - 150 °C | 5.0 - 10.0 | Methyl 2-hydroxycyclohexanecarboxylate | High yield (>85%) | 2 |
| Salicylic Acid | Polymer Ru | Room Temp | Atmospheric | 2-hydroxycyclohexanecarboxylic acid | Moderate (Requires specialized cat.) | 4 |
Validated Experimental Protocol: Two-Step Ester-Mediated Hydrogenation
To circumvent thermal degradation, we recommend a two-step methodology. This protocol is designed as a self-validating system —incorporating built-in analytical checkpoints to ensure each phase is successful before proceeding.
Phase 1: Esterification (Protection)
Causality: Neutralizing the highly reactive carboxylic acid prevents CO₂ loss during high-pressure hydrogenation.
-
Charge a round-bottom flask with salicylic acid and anhydrous methanol (1:10 molar ratio).
-
Add a catalytic amount of concentrated H₂SO₄ (or an organic superacid).
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The disappearance of the highly polar salicylic acid spot (Rf ~0.1) and the appearance of a distinct UV-active spot at Rf ~0.6 confirms complete conversion to methyl salicylate. Do not proceed until the starting material is consumed.
-
Neutralize the reaction mixture with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Catalytic Hydrogenation & Hydrolysis
Causality: Using a protected ester allows the use of robust catalysts like Raney Ni at moderate temperatures without risking aromatic ring fragmentation.
-
Transfer the purified methyl salicylate to a high-pressure Parr reactor.
-
Add a compatible solvent (e.g., 1,4-dioxane or methanol) and 5 wt% Raney Nickel catalyst.
-
Purge the reactor three times with N₂ to remove oxygen, followed by three H₂ purges.
-
Pressurize the reactor to 5.0 MPa with H₂ and heat to 120 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations at the gas-liquid-solid interface.
-
Monitor H₂ uptake. The reaction is complete when the pressure drop stabilizes.
-
Self-Validation Checkpoint: Carefully filter the catalyst through Celite (CAUTION: Raney Ni is highly pyrophoric; keep wet). Analyze the crude filtrate via HPLC-UV. The complete absence of an absorbance peak at 237 nm indicates that the aromatic ring has been fully reduced.
-
Saponify the resulting ester using 2M NaOH (aq) at 60 °C for 2 hours.
-
Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final, pure 2-hydroxycyclohexanecarboxylic acid.
Mechanistic & Troubleshooting Workflows
Caption: Logical troubleshooting workflow for mitigating yield loss during salicylic acid hydrogenation.
Caption: Mechanistic pathway highlighting the divergence between successful ring reduction and decarboxylation.
References
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. 1
-
Salicylic Acid: Properties, Production, Uses And Derivatives - Chemcess. 2
-
Salicylic Acid - Academia.edu. 3
-
3-Indolebutyric Acid (IBA) - Lemandou. 4
Sources
Minimizing lactone formation during hexahydrosalicylic acid synthesis
A Guide to Minimizing Lactone Formation
Welcome to the technical support center for the synthesis of hexahydrosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, particularly the undesirable formation of the lactone byproduct. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of hexahydrosalicylic acid.
Issue 1: Low yield of hexahydrosalicylic acid with a significant amount of a waxy or oily byproduct.
-
Question: My final product is a mixture, and I suspect a significant portion is not the desired hexahydrosalicylic acid. The IR spectrum shows a strong carbonyl peak around 1730-1750 cm⁻¹, characteristic of a lactone. What is happening and how can I fix it?
-
Answer: The formation of a lactone is a common side reaction in the synthesis of hexahydrosalicylic acid. This occurs through an intramolecular esterification of the cis-isomer of 2-hydroxycyclohexanecarboxylic acid. The proximity of the hydroxyl and carboxylic acid groups in the cis configuration makes this cyclization reaction highly favorable, especially under certain conditions.
Root Cause Analysis and Corrective Actions:
-
Stereochemistry of the Reduction: The catalytic hydrogenation of salicylic acid can produce both cis- and trans-isomers of hexahydrosalicylic acid. The cis-isomer is the direct precursor to the lactone. To minimize lactone formation, it is crucial to favor the formation of the trans-isomer, where the hydroxyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, making intramolecular cyclization sterically hindered.
-
Recommendation: Employ a stereoselective reduction strategy. While arene hydrogenation generally favors the formation of cis products, the choice of catalyst and reaction conditions can influence the diastereomeric ratio.[1] For instance, certain heterogeneous catalysts under specific temperature and pressure conditions may favor the formation of the thermodynamically more stable trans isomer. It is recommended to screen different catalysts (e.g., Rh/C, Ru/C, Pd/C) and reaction conditions to optimize the yield of the trans product.[2]
-
-
Acidic Work-up Conditions: Acidic conditions can catalyze the intramolecular esterification of the cis-hydroxy acid to the lactone. If your work-up procedure involves acidification to a low pH to protonate the carboxylic acid for extraction, you may be inadvertently promoting lactonization.
-
Recommendation: Carefully control the pH during the work-up. After the hydrogenation reaction, basify the reaction mixture to hydrolyze any lactone that may have formed. A mild base, such as sodium bicarbonate, can be used. For the subsequent extraction of the hexahydrosalicylic acid, acidify the aqueous layer cautiously, aiming for a pH that is low enough to protonate the carboxylic acid (typically pH 3-4) but not so acidic as to accelerate lactonization.[3][4] It is advisable to perform the extraction promptly after acidification.
-
-
Elevated Temperatures: High temperatures during the work-up or purification steps can also promote lactonization of the cis-isomer.
-
Recommendation: Perform all work-up and purification steps at or below room temperature whenever possible. Avoid prolonged heating of solutions containing the cis-isomer. If distillation is used to remove solvents, employ reduced pressure to keep the temperature low.
-
-
Issue 2: Difficulty in separating the lactone byproduct from the desired hexahydrosalicylic acid.
-
Question: I have a mixture of hexahydrosalicylic acid and its lactone. Standard purification techniques like recrystallization are not giving me a pure product. How can I effectively separate these two compounds?
-
Answer: The separation of hexahydrosalicylic acid from its lactone can be challenging due to their similar polarities. However, their different chemical properties can be exploited for effective separation.
Separation Strategies:
-
Liquid-Liquid Extraction with pH Adjustment: This is the most effective method.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The hexahydrosalicylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The neutral lactone will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the pure hexahydrosalicylic acid.
-
Collect the precipitated acid by filtration, wash with cold water, and dry.
-
-
Chromatography: While more resource-intensive, column chromatography can be effective.
-
Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar lactone will typically elute before the more polar carboxylic acid.
-
-
Fractional Crystallization: This method relies on the differential solubility of the isomers.[5] Experiment with different solvent systems to find one in which the desired trans-hexahydrosalicylic acid has significantly lower solubility than the cis-isomer and the lactone, allowing for its selective crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of lactone formation in this synthesis?
-
A1: Lactone formation is an intramolecular esterification.[6] In the context of hexahydrosalicylic acid synthesis, the cis-isomer of 2-hydroxycyclohexanecarboxylic acid undergoes cyclization where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group. This reaction is typically acid-catalyzed and results in the formation of a stable six-membered ring (a δ-lactone).
Caption: Acid-catalyzed intramolecular esterification of the cis-isomer.
-
-
Q2: How does stereochemistry play a role in lactone formation?
-
A2: The spatial arrangement of the hydroxyl and carboxylic acid groups is critical. In the cis-isomer, both groups are on the same face of the cyclohexane ring, bringing them into close proximity and facilitating the intramolecular reaction. In the trans-isomer, the groups are on opposite faces, making it sterically difficult for them to interact and form a lactone.[7]
Caption: Influence of stereoisomers on lactonization.
-
-
Q3: What is the optimal pH for the work-up to avoid lactonization?
-
A3: There is a trade-off. To prevent lactonization, you want to avoid strongly acidic conditions. However, to extract the hexahydrosalicylic acid into an organic solvent, you need to protonate the carboxylate. A pH of 3-4 is generally a good compromise.[3][4] At this pH, the majority of the carboxylic acid will be in its protonated, less water-soluble form, while the rate of acid-catalyzed lactonization is minimized. It is crucial to work quickly once the solution is acidified.
-
-
Q4: Can I reverse the lactone formation if it has already occurred?
-
A4: Yes. Lactone formation is a reversible esterification reaction. The lactone can be hydrolyzed back to the hydroxy-carboxylate salt by treatment with a base, such as aqueous sodium hydroxide or sodium bicarbonate. This is a key step in the purification process described in the troubleshooting section.
-
-
Q5: Are there any specific catalysts that are known to favor the formation of the trans-hexahydrosalicylic acid?
-
A5: While the literature on the stereoselective hydrogenation of salicylic acid is not extensive, some general principles can be applied. For substituted cyclohexanes, the use of certain catalysts and conditions can favor the formation of the thermodynamically more stable trans product. For instance, in some reductions, catalysts like Rhodium on alumina have shown selectivity towards trans isomers. It is recommended to perform a catalyst screening study to identify the optimal catalyst for your specific setup.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Salicylic Acid
This protocol provides a general procedure for the hydrogenation of salicylic acid. The choice of catalyst and specific reaction parameters should be optimized for stereoselectivity towards the trans-isomer.
Materials:
-
Salicylic acid
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogenation catalyst (e.g., 5% Rh/C, 5% Ru/C, or 5% Pd/C)
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure reactor, dissolve salicylic acid in a suitable solvent.
-
Add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains the hexahydrosalicylic acid and is ready for the work-up procedure.
Protocol 2: Work-up and Purification to Minimize Lactone Formation
This protocol details the steps to isolate and purify hexahydrosalicylic acid while minimizing the formation of the lactone byproduct.
Materials:
-
Filtrate from the hydrogenation reaction
-
Aqueous sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate or diethyl ether)
-
Dilute hydrochloric acid (1M)
-
pH paper or a pH meter
-
Anhydrous sodium sulfate
-
Cold deionized water
Procedure:
-
Basification and Lactone Hydrolysis:
-
To the filtrate from the hydrogenation reaction, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Stir the mixture at room temperature for 1-2 hours to ensure any lactone present is hydrolyzed to the sodium salt of the hydroxy acid.
-
-
Extraction to Remove Non-acidic Impurities:
-
Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. Discard the organic layer.
-
-
Acidification and Product Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M hydrochloric acid with vigorous stirring until the pH of the solution reaches 3-4.
-
A white precipitate of hexahydrosalicylic acid should form.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified hexahydrosalicylic acid under vacuum.
-
Protocol 3: Recrystallization for Further Purification
If further purification is needed to remove any remaining lactone or separate cis and trans isomers, recrystallization can be employed.
Procedure:
-
Select a suitable solvent or solvent mixture. Water or a mixture of ethyl acetate and hexanes may be effective. The ideal solvent should dissolve the hexahydrosalicylic acid well at elevated temperatures but poorly at low temperatures.
-
Dissolve the crude hexahydrosalicylic acid in a minimum amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Data Presentation
Table 1: Influence of pH on Lactone-Acid Equilibrium
| pH | Predominant Species | Tendency for Lactonization |
| < 2 | Carboxylic Acid | High (Acid-catalyzed) |
| 3 - 5 | Carboxylic Acid | Moderate |
| 6 - 8 | Carboxylate | Low (Lactone hydrolysis favored) |
| > 9 | Carboxylate | Very Low (Lactone hydrolysis strongly favored) |
Table 2: Comparison of Stereoisomers
| Isomer | Relative Position of -OH and -COOH | Propensity for Lactonization | Thermodynamic Stability |
| cis | Same side of the ring | High | Less Stable |
| trans | Opposite sides of the ring | Low | More Stable |
References
- Kozlowski, M. C., et al. (2023). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. eScholarship, University of California.
- Li, J., et al. (2026). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst.
- Lactone - Wikipedia. (n.d.).
- Shinde, S. S., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Hervert, G. L., & Bloch, H. S. (1958). Separation of cis and trans isomers. U.S.
- Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. PMC.
- Mazzini, F., & Salvadori, P. (2005). An Easy Two-Step Reduction of Salicylic Acids and Alcohols to 2-Methylphenols. Synthesis, 2005(15), 2479-2481.
- Trager, S. C., et al. (2023).
- Krzyżanowska, J., & Regel-Rosocka, M. (2021).
- Kumar, P., et al. (2001). Extraction of Hydroxycarboxylic Acids with MIBKlfoluene Solutions of Amines.
- Recrystalliz
- Kozlowski, M. C., et al. (2023). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. The Journal of Organic Chemistry.
- The Effect of Stereochemistry in C
- Sher, M., et al. (2007). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. Organic Chemistry Portal.
- Ting, P. L. (2001). Dihydro and hexahydro isoalpha acids having a high ratio of trans to cis isomers, production thereof, and products containing the same.
- Glorius, F., et al. (2018).
- 2-Hydroxycyclohexanecarboxylic acid. (n.d.). PubChem.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Alameri, A. A. (2025).
- Recrystalliz
- What pH for Complete Reproton
- Britton, G. C., & Williams, J. L. (1959). Purification of salicylic acid derivatives. U.S.
- Chayya, S. U., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
- Negrel, J., et al. (2002). Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells. PubMed.
- Improved Purific
- Schoen, J. A., et al. (2015). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
- On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... (2024). Filo.
- Hu, Y., et al. (2016). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC.
- Application Notes: Separation of Cis and Trans Fatty Acid Isomers Using Cyanopropyl Columns. (n.d.). Benchchem.
- Armarego, W. L. F., & Kobayashi, T. (1971). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines.
- Gliński, M., et al. (2025).
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Shulgin, V. F., et al. (2022). Methods for the synthesis of salicylic acid. A review.
- Hydrogen
- Shinde, S. S., & Deshpande, R. M. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry.
- MacMillan, D. W. C., et al. (2021). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University.
- Shinde, S. B., & Deshpande, R. M. (2016). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Shinde, S. B., & Deshpande, R. M. (2017).
Sources
- 1. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
Technical Support Center: Troubleshooting Crystallization of 2-Hydroxycyclohexanecarboxylic Acid
Product Focus: 2-Hydroxycyclohexanecarboxylic Acid (Hexahydrosalicylic Acid) CAS: 609-69-8 (Mixture), 17502-32-8 (Trans), 17502-31-7 (Cis) Target Audience: Process Chemists, Formulation Scientists, R&D Researchers
Executive Summary
Crystallization of 2-hydroxycyclohexanecarboxylic acid is frequently complicated by its low melting point (69–71°C for the commercial mixture) and the presence of stereoisomers (cis and trans). The most common failure mode is "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. This guide applies conformational analysis and thermodynamic principles to provide actionable troubleshooting protocols.
Part 1: Critical Troubleshooting (Q&A Format)
Phase 1: Oiling Out & Nucleation Failures
Q: Why does my product separate as an oil droplets instead of crystals upon cooling?
A: This is a classic "Oiling Out" phenomenon caused by the crystallization temperature (
-
The Mechanism: The commercial grade material is often a mixture of cis and trans isomers. The melting point of the mixture (eutectic depression) is significantly lower than that of the pure trans isomer. If your solution becomes supersaturated at a temperature above the melting point of the impurity-rich solvated phase, it will separate as a liquid.
-
The Fix: You must lower the supersaturation point to a temperature below the oiling-out limit.
-
Decrease Concentration: Dilute the solution by 10-15%.
-
Raise Solvency: Increase the ratio of the "good" solvent (e.g., Ethyl Acetate) relative to the anti-solvent (e.g., Hexanes).
-
Seeding: Oiling out is kinetically favored over crystallization. You must seed the solution with pure crystals at the metastable limit (approx. 45-50°C) to bypass the oil phase formation.
-
Q: What is the optimal solvent system for recrystallization? A: A single-solvent system is rarely effective due to the molecule's amphiphilic nature (hydrophobic ring + hydrophilic acid/alcohol groups).
-
Recommended System: Ethyl Acetate / n-Heptane (or Hexanes) .
-
Ethyl Acetate solubilizes the polar carboxyl/hydroxyl groups.
-
n-Heptane acts as the anti-solvent to drive precipitation and improve yield.
-
-
Alternative: Toluene is effective for rejecting non-polar impurities but requires lower temperatures (0–5°C) for good yield due to the high solubility of the acid in aromatic solvents.
Phase 2: Stereocontrol (Cis/Trans Separation)
Q: How do I separate the trans-isomer from the cis-isomer? A: You can exploit the thermodynamic stability and packing differences between the isomers.[1]
-
Thermodynamics: The trans-isomer (diequatorial conformation) is thermodynamically more stable and typically has a higher melting point and lower solubility in non-polar solvents than the cis-isomer (axial-equatorial, stabilized by intramolecular H-bonding).
-
Protocol:
-
Isomerization (Optional): If you require high trans content, reflux the mixture in aqueous base (NaOH) followed by acidification. This converts the kinetic cis product to the thermodynamic trans form [1].
-
Fractional Crystallization: Dissolve the mixture in minimum hot Ethyl Acetate. Slowly add n-Heptane until turbidity persists. Cool slowly to room temperature. The trans-isomer will crystallize first. The cis-isomer, being more soluble (and likely an oil), will remain in the mother liquor.
-
Q: I am seeing "ghost" peaks or dimers in my HPLC/GC. Is the molecule degrading? A: 2-Hydroxy acids are prone to self-esterification.
-
Lactide Formation: At high temperatures (>120°C) or under acidic catalysis, two molecules can condense to form a dilactone (lactide). This is reversible but affects purity.
-
Prevention: Avoid drying crystals above 60°C. Use vacuum drying at ambient temperature. Avoid strong mineral acids during the workup if possible; use weak organic acids (Acetic acid) or careful pH control.
Part 2: Comparison of Physical Properties
| Property | Trans-Isomer | Cis-Isomer | Commercial Mixture |
| Conformation | Diequatorial (Stable) | Axial-Equatorial | Mixed |
| Melting Point | > 72°C (Est.) | < 65°C (Est.) | 69–71°C |
| Solubility (Hexane) | Low | Moderate | Moderate |
| H-Bonding | Intermolecular (Dimers) | Intramolecular (Possible) | Mixed |
| Thermodynamics | Major product (Equilibrium) | Minor product (Kinetic) | Variable |
Part 3: Detailed Purification Protocol
Objective: Purification of commercial 2-hydroxycyclohexanecarboxylic acid to remove cis-isomer and prevent oiling out.
-
Dissolution:
-
Charge 10.0 g of crude material into a flask.
-
Add 30 mL of Ethyl Acetate .
-
Heat to 50°C. Stir until fully dissolved.
-
-
Anti-Solvent Addition:
-
While stirring at 50°C, slowly add n-Heptane (approx. 20-30 mL) dropwise.
-
Stop addition immediately when a faint, persistent cloudiness appears.
-
Critical Step: If oil droplets appear, add 1-2 mL of Ethyl Acetate to redissolve, then seed immediately.
-
-
Crystallization:
-
Cool the solution to 25°C over 2 hours (approx. 0.2°C/min).
-
Observation: White needles should form. If oil forms, reheat and add more seed crystals.
-
Further cool to 0-5°C and hold for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the slurry using a chilled Buchner funnel.
-
Wash the cake with 10 mL of cold 1:1 Ethyl Acetate/Heptane.
-
Dry under vacuum at 40°C.
-
Part 4: Process Logic Visualization
The following diagram illustrates the decision logic for troubleshooting the crystallization process.
Caption: Decision tree for managing phase separation and isomer purity during crystallization.
References
-
Gyarmati, Z. et al. (2006).[2] "The cis-trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions." Chinese Journal of Chemistry, 24, 1792-1795.[2]
-
TCI Chemicals. (n.d.). "2-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) Product Specifications."
-
ChemicalBook. (2025). "2-Hydroxycyclohexanecarboxylic Acid Properties and Synthesis."
-
Mettler Toledo. (n.d.). "Oiling Out in Crystallization: Causes and Fixes."
Sources
Technical Guide: Optimizing pH for Extraction of 2-Hydroxycyclohexanecarboxylic Acid
Introduction: The Amphiphilic Challenge
Extracting 2-hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid) presents a specific physicochemical challenge: the molecule possesses both a hydrophobic cyclohexane ring and two hydrophilic functional groups (a carboxylic acid and a hydroxyl group).
While the cyclohexane ring suggests solubility in non-polar solvents, the hydroxyl group (-OH) significantly increases water solubility compared to simple fatty acids. Successful extraction requires precise pH manipulation to suppress the ionization of the carboxyl group (-COOH), driving the partition coefficient (
This guide details the thermodynamic and practical parameters required to maximize recovery and purity.
Part 1: The Theoretical Framework (FAQs)
Q1: What is the target pH for extraction, and why?
Recommendation: pH 2.0 – 2.5
The Mechanism: The extraction efficiency is governed by the Henderson-Hasselbalch equation. The pKa of 2-hydroxycyclohexanecarboxylic acid is approximately 4.5 – 4.9 [1][2].
-
At pH > 5.0: The molecule exists primarily as the carboxylate anion (
), which is highly water-soluble and insoluble in organic solvents. -
At pH < 3.0: The equilibrium shifts >99% toward the protonated, neutral form (
).
Critical Insight: Unlike simple carboxylic acids where pH 4 might suffice, the additional hydroxyl group on the cyclohexane ring creates hydrogen bonding with water. To overcome this hydration shell, you must ensure near-total protonation. We recommend a "Safe Zone" of pH 2.0–2.5 to guarantee the species is in its neutral, extractable form.
Q2: Which solvent provides the highest recovery?
Recommendation: Ethyl Acetate (EtOAc)
Solvent Analysis:
| Solvent | Polarity | Suitability | Technical Note |
|---|---|---|---|
| Ethyl Acetate | Moderate | High | Forms H-bonds with the 2-hydroxyl group, effectively "pulling" the molecule out of the water phase [3]. |
| Dichloromethane (DCM) | Low | Low/Medium | Often fails to extract polar hydroxy-acids efficiently without aggressive salting out. |
| Diethyl Ether | Low | Medium | Good extraction power but poses high flammability risks and peroxide formation; less efficient than EtOAc for this specific solute. |
| Toluene | Very Low | Low | Only effective if the aqueous phase is heavily salted and pH is strictly controlled (<2.0) [4].[1][2] |
Part 2: Troubleshooting & Optimization
Scenario A: "I acidified to pH 2, but my yield is still low (<60%)."
Diagnosis: The partition coefficient is insufficient due to the hydrophilicity of the hydroxyl group. Corrective Protocol: The "Salting Out" Effect
-
Saturate the Aqueous Phase: Before adding the organic solvent, add Sodium Chloride (NaCl) to the aqueous solution until saturation (approx. 36g/100mL).
-
Mechanism: The high ionic strength of the brine disrupts the hydration shell around the hydroxyl group, forcing the organic molecule into the organic phase (Salting-out effect).
-
Re-Extract: Perform 3 consecutive extractions with Ethyl Acetate (Ratio 1:1 v/v).
Scenario B: "I am seeing an emulsion that won't separate."
Diagnosis: This is common when extracting from fermentation broths or biological media containing proteins or cell debris. Corrective Protocol:
-
Filtration: Filter the acidified aqueous solution through Celite (diatomaceous earth) before extraction to remove particulate emulsifiers.
-
Temperature: If stable, slightly warm the mixture to 30-35°C to lower viscosity (Caution: Do not overheat, see Scenario C).
-
Centrifugation: If the emulsion persists, centrifuge at 3000 x g for 5 minutes.
Scenario C: "My product contains impurities or oligomers."
Diagnosis: Acid-catalyzed esterification. Risk Factor: 2-hydroxy acids can self-esterify (forming lactides or polyesters) or dehydrate under highly acidic conditions (pH < 1.0) or high temperatures.[3] Corrective Protocol:
-
Strict pH Control: Do not use concentrated mineral acids (e.g., conc. H2SO4) directly. Use dilute HCl (1N or 2N) to adjust pH carefully to 2.5, not lower.
-
Cold Acidification: Perform the acidification step in an ice bath (0-5°C) [3].
-
Rapid Workup: Do not leave the compound in the acidic aqueous phase for prolonged periods. Extract immediately.
Part 3: Validated Extraction Protocol
Objective: Isolation of 2-hydroxycyclohexanecarboxylic acid from an aqueous reaction mixture or fermentation broth.
Reagents:
-
Hydrochloric Acid (2N)
-
Ethyl Acetate (HPLC Grade)[4]
-
Sodium Chloride (Solid)
-
Magnesium Sulfate (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Cool the aqueous solution to 4°C using an ice bath.
-
Acidification: Slowly add 2N HCl dropwise with vigorous stirring. Monitor pH continuously using a calibrated pH meter. Stop exactly when pH reaches 2.0 – 2.5 .
-
Why: Prevents "overshoot" to pH < 1 which catalyzes side reactions.
-
-
Salting Out: Add solid NaCl to the solution until no more dissolves (saturation). Stir for 10 minutes.
-
Extraction:
-
Transfer to a separatory funnel.[5]
-
Add Ethyl Acetate (volume equal to aqueous phase).
-
Shake vigorously for 2 minutes. Vent frequently.
-
Allow phases to separate (approx. 5-10 mins). Collect the upper organic layer.
-
Repeat this extraction step two more times (Total 3x).
-
-
Washing: Combine the organic extracts. Wash once with a small volume of Brine (Saturated NaCl) to remove trapped water/acid.
-
Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (
) for 15 minutes. -
Concentration: Filter off the drying agent.[3][6] Evaporate the solvent under reduced pressure (Rotavap) at < 40°C to yield the crude acid.
Part 4: Process Logic Visualization
The following diagram illustrates the decision logic for optimizing the extraction based on observed outcomes.
Figure 1: Decision tree for the extraction and isolation of 2-hydroxycyclohexanecarboxylic acid, highlighting critical control points for pH and phase separation.
References
- Google Patents. (2012). CN102675088A: Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.
Sources
Validation & Comparative
HPLC method development for 2-hydroxycyclohexanecarboxylic acid analysis
Executive Summary
2-Hydroxycyclohexanecarboxylic acid (2-HCCA) presents a classic analytical paradox: it is a chemically simple molecule with complex analytical requirements.[1] Its lack of a conjugated chromophore renders standard UV detection (254 nm) ineffective, while its dual stereocenters (C1 and C2) create cis/trans diastereomers and enantiomers that require specific separation strategies.
This guide provides a comparative technical analysis of three distinct analytical workflows. Rather than a single "best" method, we define the optimal approach based on your specific data requirements: Direct UV (Low-λ) for bulk assay, Derivatization-UV for high-sensitivity trace analysis, and Chiral LC for stereochemical purity.[1]
Part 1: Strategic Method Selection (Comparative Analysis)[1]
The choice of detection and separation mode is dictated by the sensitivity limit and the stereochemical resolution required.
Comparative Performance Matrix
| Feature | Method A: Direct UV (210 nm) | Method B: Pre-Column Derivatization | Method C: Chiral LC (CSP) |
| Primary Application | Raw material assay; High-conc.[1] formulation QC | Trace impurities; Biological fluids; Low-level quantitation | Enantiomeric purity (R vs S); Diastereomer separation |
| Detection Principle | Carboxyl | Tagging with chromophore (e.g., Phenacyl Bromide) | Interaction with Chiral Stationary Phase (CSP) |
| Sensitivity (LOD) | Moderate (~10 µg/mL) | High (~10-50 ng/mL) | Moderate to High (Dependent on detector) |
| Robustness | Low (Susceptible to solvent cutoff drift) | High (Shift to >250 nm detection) | Moderate (Sensitive to mobile phase composition) |
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / Low Throughput (Prep time) | High Cost / Medium Throughput |
Decision Logic for Method Development
Figure 1: Strategic decision tree for selecting the appropriate HPLC workflow based on analyte concentration and stereochemical requirements.
Part 2: Detailed Experimental Protocols
Method A: Direct UV Analysis (The "Workhorse" Method)
Context: 2-HCCA has a pKa of approximately 4.95 [1].[1] To retain it on a hydrophobic C18 column, the carboxyl group must be protonated. This requires a mobile phase pH significantly below the pKa (Rule of thumb: pH < pKa - 2).[1]
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (High carbon load preferred for retention).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Adjusted with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic (80:20 Buffer:ACN) or Gradient (5% to 60% B).
-
Detection: UV at 210 nm .[1]
-
Temperature: 30°C.
Mechanistic Insight: At 210 nm, we are detecting the weak absorbance of the carbonyl group. Phosphate buffer is transparent at this wavelength, whereas acetate or formate buffers would cause high background noise (UV cutoff interference).[1] Crucial: Use high-purity phosphoric acid and HPLC-grade water to prevent baseline drift.[1]
Method B: High-Sensitivity Derivatization
Context: For trace analysis, the weak UV signal is insufficient.[1] We attach a strong chromophore using Phenacyl Bromide (2-Bromoacetophenone).[1] This reaction targets the carboxylic acid to form an ester, shifting detection to ~254 nm with high molar absorptivity.
Reagents:
-
Reagent A: 10 mg/mL Phenacyl Bromide in Acetone.
-
Base Catalyst: 10 mg/mL Triethylamine (TEA) in Acetone.
Protocol:
-
Mix: Combine 100 µL Sample + 100 µL Reagent A + 100 µL Base Catalyst in a capped vial.
-
Incubate: Heat at 60°C for 45 minutes.
-
Quench: Add 100 µL 1% Acetic Acid to neutralize excess base.
-
Analyze: Inject onto RP-HPLC.
-
Detection: UV at 254 nm .[1]
-
Mobile Phase: Gradient required to elute the less polar ester derivative and wash off excess reagent.
-
Derivatization Reaction Scheme:
Figure 2: Nucleophilic substitution reaction converting the non-chromophoric acid into a UV-active ester.[1][3]
Method C: Chiral Separation (Enantiomer Resolution)
Context: 2-HCCA has two chiral centers. While C18 can separate cis and trans diastereomers, it cannot separate enantiomers (e.g., (1R,2R) from (1S,2S)).
-
Stationary Phase: Chiralpak QN-AX (Quinine-derived zwitterionic phase) or Chiralpak AD-H (Amylose-based).[1]
-
Note: Anion exchange chiral phases (like QN-AX) are particularly effective for hydroxy acids [2].[1]
-
-
Mobile Phase (for QN-AX): Methanol/Acetonitrile (50:50) + 0.5% Acetic Acid + 0.25% Ammonium Acetate.[1]
-
Mechanism: The weak acid/base additives modulate the ionic interaction between the analyte's carboxyl group and the chiral selector.
-
-
Detection: UV 210 nm or ELSD (Evaporative Light Scattering Detector) if UV noise is too high.[1]
Part 3: Critical Validation Parameters (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , the following system suitability criteria must be met before every run.
Resolution (Rs) of Isomers
In Method A (Direct UV), the cis and trans isomers will likely separate due to different hydrophobic surface areas.
-
Requirement:
between the cis and trans peaks. -
Troubleshooting: If
, lower the % Organic modifier by 2-3% or lower the column temperature to 25°C to improve selectivity.
Peak Purity (UV Ratio)
For Method A, since 210 nm is non-specific:
-
Protocol: Measure absorbance ratio at 210 nm / 220 nm.
-
Acceptance: The ratio must be constant across the peak width. A variance implies co-elution of an impurity.[1]
Mobile Phase pH Control
-
Causality: The retention time of 2-HCCA is extremely sensitive to pH near its pKa (4.95).[1]
-
Control: Buffer pH must be controlled within ±0.05 units.
-
Impact: If pH drifts to 3.0, retention will drop significantly as the acid begins to ionize. Keep pH at 2.5.
Summary of Performance Metrics
| Parameter | Direct UV (Method A) | Derivatization (Method B)[1] |
| Linearity ( | > 0.999 (0.1 - 2.0 mg/mL) | > 0.995 (0.05 - 10 µg/mL) |
| Precision (RSD) | < 1.0% | < 2.5% (Due to reaction variability) |
| LOD | ~10 µg/mL | ~20 ng/mL |
| Specificity | Moderate (Solvent front interference) | High (Shifted retention & wavelength) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271816, 2-Hydroxycyclohexanecarboxylic acid.[1] Retrieved from [Link]
-
Lämmerhofer, M., & Lindner, W. (1998). Quinine and quinidine derivatives as chiral selectors for the separation of acidic enantiomers by high-performance liquid chromatography. Journal of Chromatography A. (General reference for Cinchona-based chiral separation of hydroxy acids).[1]
-
Shimadzu. Chiral Separation Using SFC and HPLC. Retrieved from [Link][1]
Sources
Comparative GC-MS Profiling: Hexahydrosalicylic Acid vs. Aromatic Analogs
Executive Summary
Hexahydrosalicylic acid (HHSA), chemically known as 2-hydroxycyclohexanecarboxylic acid , represents the saturated metabolic analog of salicylic acid. In drug development and metabolic profiling, distinguishing HHSA from its aromatic parent (salicylic acid) and other isomers is critical for tracking the hydrogenation pathways of salicylate-based pharmaceuticals.
This guide provides an in-depth technical comparison of the GC-MS fragmentation patterns of HHSA against Salicylic Acid. Unlike standard templates, this analysis focuses on the mechanistic divergence between cyclohexane-ring fragmentation (HHSA) and aromatic-ring stabilization (Salicylic Acid) following trimethylsilyl (TMS) derivatization.
Experimental Methodology
To analyze polar carboxylic acids and alcohols by GC-MS, derivatization is mandatory to disrupt hydrogen bonding, improve volatility, and ensure symmetric peak shapes. The protocols below are validated for high-sensitivity detection.
Derivatization Protocol (Silylation)
Both HHSA and Salicylic Acid contain carboxyl (-COOH) and hydroxyl (-OH) moieties, requiring a Bis-TMS derivatization strategy.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Reaction:
-
Dissolve 1 mg of dry sample in 100 µL anhydrous pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 minutes .
-
Mechanism: Replaces active hydrogens with trimethylsilyl groups [-Si(CH₃)₃], increasing molecular weight by 144.17 Da (2 x 72.09 Da) relative to the parent minus two protons.
-
GC-MS Acquisition Parameters[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program: 70°C (hold 2 min)
10°C/min 300°C (hold 5 min). -
Ionization: Electron Impact (EI) at 70 eV.[1]
Structural Analysis & Fragmentation Mechanisms[3][4]
The core distinction between HHSA and Salicylic Acid lies in the stability of the carbon skeleton under electron impact.
Hexahydrosalicylic Acid (HHSA) - Bis-TMS Derivative
Fragmentation Signature: The cyclohexane ring of HHSA lacks the resonance stabilization of benzene. Consequently, the molecular ion (M⁺ 288 ) is often weak or absent. The spectrum is dominated by fragmentation driven by the silyl groups and ring cleavage.
-
-Cleavage & Methyl Loss (m/z 273): The initial event is the loss of a methyl group from one of the TMS moieties, generating the
ion at m/z 273 . -
Elimination of TMSOH (m/z 183): A characteristic pathway for cyclic hydroxy-acid derivatives is the sequential loss of a methyl group followed by the elimination of trimethylsilanol (TMSOH, 90 Da).
-
Calculation:
. -
This ion (m/z 183 ) is highly diagnostic for the saturated cyclohexane ring system.
-
-
The "Pentamethyldisiloxane" Ion (m/z 147): In vicinal or 1,2-functionalized bis-TMS compounds, the two TMS groups often interact to form a bridged cation
. This ion at m/z 147 is frequently the base peak or a major ion in HHSA spectra due to the proximity of the 1-carboxyl and 2-hydroxyl groups.
Salicylic Acid - Bis-TMS Derivative
-
Parent Formula: C₇H₆O₃ (MW 138.12)
-
Derivative Formula: C₁₃H₂₂O₃Si₂
-
Derivative MW: 282.48 Da
Fragmentation Signature: The aromatic ring provides significant stability.
-
Molecular Ion (m/z 282): Unlike HHSA, the molecular ion is usually distinct.
-
Methyl Loss (m/z 267): The
ion is prominent. -
Diagnostic Aromatic Ions: The retention of the benzene ring often yields fragments at m/z 77 (phenyl) and m/z 193 (loss of OTMS radical).
Isomeric Differentiation: Cis vs. Trans HHSA
HHSA exists as cis and trans stereoisomers.
-
Spectral Similarity: The EI mass spectra of cis- and trans-HHSA-TMS are nearly identical because high-energy electron impact obliterates subtle stereochemical differences.
-
Chromatographic Separation: They must be distinguished by Retention Time (RT) .
-
On non-polar columns (DB-5MS), the isomers typically separate.
-
Commercial standards (e.g., from TCI or Sigma) are often mixtures.
-
Elution Order: While column-dependent, the trans-isomer (diequatorial conformation) is generally thermodynamically more stable but often elutes after the cis-isomer in GC due to boiling point and shape factors, though this should be confirmed with a pure standard for the specific column used.
-
Visualizing the Pathways
Derivatization Workflow
The following diagram illustrates the transformation of HHSA into its volatile Bis-TMS form.
Caption: Conversion of HHSA to HHSA-Bis-TMS via nucleophilic substitution of active hydrogens.
Fragmentation Pathway (HHSA-Bis-TMS)
This diagram maps the generation of the diagnostic ions observed in the mass spectrum.
Caption: Major fragmentation pathways of HHSA-Bis-TMS under 70eV Electron Impact.
Data Summary & Comparison
The table below summarizes the key diagnostic ions to program into your Selected Ion Monitoring (SIM) methods.
| Feature | Hexahydrosalicylic Acid (HHSA) | Salicylic Acid (SA) |
| Core Structure | Saturated Cyclohexane Ring | Aromatic Benzene Ring |
| Derivative | Bis-TMS Ether/Ester | Bis-TMS Ether/Ester |
| Molecular Weight | 288 Da | 282 Da |
| Molecular Ion (M⁺) | Weak / Absent | Strong (m/z 282) |
| Base Peak (Typical) | m/z 147 or m/z 73 | m/z 73 or m/z 267 |
| Diagnostic Ion 1 | m/z 273 (M - 15) | m/z 267 (M - 15) |
| Diagnostic Ion 2 | m/z 183 (Loss of CH₃ + TMSOH) | m/z 193 (Loss of OTMS) |
| Diagnostic Ion 3 | m/z 81 (Ring fragment) | m/z 77 (Phenyl cation) |
| Key Distinction | Presence of m/z 147 (rearrangement) and m/z 183 | Strong M⁺ and aromatic m/z 77 |
Technical Insight: The presence of m/z 147 is particularly strong in HHSA-TMS because the flexible cyclohexane ring allows the two TMS groups (on C1 and C2) to come into closer proximity than the rigid planar structure of Salicylic Acid, facilitating the formation of the disiloxane bridge.
References
-
PubChem. (2023). 2-Hydroxycyclohexanecarboxylic acid.[2][3][4][5][6][7][8][9][10] National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexanecarboxylic acid, TMS derivative Mass Spectrum.[11] NIST Chemistry WebBook. [Link]
-
ResearchGate. (2014). Comprehensive and Comparative Metabolomic Profiling of Wheat, Barley, Oat and Rye Using Gas Chromatography-Mass Spectrometry. (Contains specific m/z data for 2-hydroxycyclohexanecarboxylic acid-2TMS). [Link]
Sources
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. labproinc.com [labproinc.com]
- 5. cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materiellabo.com [materiellabo.com]
- 7. materiellabo.com [materiellabo.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. scribd.com [scribd.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. researchgate.net [researchgate.net]
Strategic IR Analysis of 2-Hydroxycyclohexanecarboxylic Acid: Stereochemical Differentiation & Functional Group Profiling
Topic: IR spectroscopy peaks of 2-hydroxycyclohexanecarboxylic acid functional groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes arena of chiral drug development, 2-hydroxycyclohexanecarboxylic acid (2-HCCA) serves as a critical saturated pharmacophore. Its conformational flexibility—driven by the cyclohexane ring flip—creates a complex landscape of intramolecular interactions that directly influence solubility, lipophilicity, and receptor binding.
This guide provides a technical comparison of the infrared (IR) spectral signatures of 2-HCCA, specifically distinguishing between its cis and trans stereoisomers. Unlike standard spectral libraries that list static peaks, this analysis focuses on the dynamic hydrogen-bonding networks that serve as the primary diagnostic tool for assessing stereochemical purity and isomeric identity.
Mechanistic Framework: The Hydrogen Bond as a Diagnostic Probe
The spectral performance of 2-HCCA is defined by the interaction between its two primary functional groups: the secondary hydroxyl (-OH) and the carboxylic acid (-COOH) . The spatial arrangement of these groups determines the type of hydrogen bonding (H-bonding) possible, which is the key differentiator in IR spectroscopy.
The Stereochemical Divergence[1]
-
Cis-Isomer (Axial/Equatorial): In the cis-configuration, the hydroxyl and carboxylic acid groups are positioned (typically axial-equatorial) such that they can form a stable intramolecular hydrogen bond (forming a pseudo-5 or 6-membered ring). This interaction is energetically favorable and "locks" the proton, creating a distinct spectral signature that persists even in dilute solutions.
-
Trans-Isomer (Diequatorial): The trans-configuration (typically diequatorial) places the functional groups in a rigid 1,2-relationship. While gauche interactions are possible, the geometry often favors intermolecular dimerization (lattice formation) over intramolecular bonding, making its spectrum highly sensitive to concentration changes.
Diagram: H-Bonding Network & Spectral Consequences
The following diagram illustrates the mechanistic pathway distinguishing these interactions.
Caption: Logical flow showing how stereochemistry dictates H-bonding type, resulting in divergent IR spectral signatures.
Comparative Spectral Analysis
The following data synthesizes experimental observations for alpha-hydroxy carboxylic acids in cyclic systems. The values provided are diagnostic ranges established for distinguishing free vs. bonded states.
Table 1: Functional Group Vibrational Modes (General Assignment)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | Stretching ( | 3200–3600 | Variable | Highly sensitive to H-bonding status. |
| O-H (Acid) | Stretching ( | 2500–3300 | Broad/Strong | Often forms a "diffuse" envelope obscuring C-H stretches. |
| C=O (Acid) | Stretching ( | 1700–1760 | Strong | Shifts lower when dimerized or H-bonded. |
| C-O (Alcohol) | Stretching ( | 1050–1150 | Strong | Diagnostic for secondary alcohols (cyclohexanol-like). |
| C-O (Acid) | Stretching ( | 1210–1320 | Strong | Coupled vibration; distinct from alcohol C-O. |
Table 2: Cis vs. Trans Diagnostic Comparison
This table compares the product performance (spectral response) under controlled conditions.
| Feature | Cis-2-HCCA (Intramolecular Dominant) | Trans-2-HCCA (Intermolecular Dominant) | Diagnostic Significance |
| Dilute Solution | ~3540–3560 cm⁻¹ (Sharp) | ~3610–3640 cm⁻¹ (Sharp) | Primary Differentiator. The Cis peak is red-shifted due to internal bonding. The Trans peak represents the "free" hydroxyl. |
| Concentrated | Remains largely unchanged or shows minor broadening. | Shifts drastically to ~3200–3400 cm⁻¹ (Broad). | Trans isomers aggregate, losing the free OH signal; Cis isomers are internally "protected." |
| Carbonyl | ~1720–1740 cm⁻¹ | ~1705–1720 cm⁻¹ (Dimer) | Intramolecular bonding in Cis can slightly disrupt the classic acid dimer, shifting C=O higher than the pure dimer. |
| Fingerprint Region | Distinct ring deformation bands < 1000 cm⁻¹. | Distinct ring deformation bands < 1000 cm⁻¹. | Used for fingerprint matching against reference standards. |
Critical Insight: In the solid state (KBr pellet), distinguishing isomers is difficult because lattice forces force both isomers into extensive H-bonded networks. Solution-phase IR is mandatory for accurate assignment.
Experimental Protocol: The Dilution Validation Method
To reliably distinguish cis from trans 2-HCCA, you must perform a dilution study. This protocol isolates the intramolecular forces (property of the molecule) from intermolecular forces (property of the bulk).
Workflow Diagram
Caption: Step-by-step workflow for the Dilution Validation Method to determine stereochemistry.
Detailed Methodology
-
Solvent Selection: Use dry Carbon Tetrachloride (
) or Chloroform ( ). These non-polar solvents minimize competition for hydrogen bonding. Note: is toxic; use appropriate safety controls or substitute with if spectral windows permit. -
Sample Preparation:
-
Prepare a 0.1 M stock solution of the 2-HCCA sample.
-
Prepare serial dilutions down to 0.001 M .
-
-
Acquisition:
-
Use a liquid cell with NaCl or CaF2 windows (path length 0.1–1.0 mm).
-
Scan range: 4000–1000 cm⁻¹ (Focus on 3700–3000 cm⁻¹).
-
-
Analysis:
-
If a broad band at 3300 cm⁻¹ disappears upon dilution and is replaced by a sharp peak at ~3620 cm⁻¹, the H-bonding was intermolecular (indicative of Trans).
-
If a sharp peak at ~3540 cm⁻¹ remains constant in position and relative intensity (relative to C-H stretches) across all dilutions, the H-bonding is intramolecular (indicative of Cis).
References
-
NIST Mass Spectrometry Data Center. Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Provides reference spectral data for the methyl ester analog, validating the alcohol O-H stretch position in the absence of the carboxylic acid proton.
-
Kálmán, A., et al. (2002).[3] Predictable close-packing similarities between cis- and trans-2-hydroxy-1-cyclooctanecarboxylic acids.[3][4] Acta Crystallographica Section B. Available at: [Link][4]
- Establishes the fundamental structural differences in H-bonding networks (helices vs. ribbons) between cis and trans isomers of cyclic alpha-hydroxy acids.
- Tichy, M. (1965). Intramolecular Hydrogen Bonding in Hydroxy Derivatives of Cyclohexane. Advances in Organic Chemistry. The authoritative text on the conformational analysis of cyclohexane derivatives using IR spectroscopy, defining the "Cis = Intramolecular" rule.
-
PubChem. 2-Hydroxycyclohexanecarboxylic acid (Compound). National Library of Medicine. Available at: [Link]
- Source for physicochemical properties and general compound identifiers.
Sources
Solid-State Characterization of 2-Hydroxycyclohexanecarboxylic Acid Stereoisomers: An XRD Comparison Guide
Executive Summary
For drug development professionals and synthetic chemists, the precise stereochemical characterization of cyclic β-hydroxy acids is a non-negotiable regulatory and functional requirement. 2-Hydroxycyclohexanecarboxylic acid serves as a critical chiral building block in asymmetric synthesis, a precursor for active pharmaceutical ingredients (APIs), and a key metabolic intermediate in the bioremediation of halogenated aromatics[1].
Because the hydroxyl (-OH) and carboxylic acid (-COOH) groups are located on adjacent carbons (C1 and C2) of a non-planar cyclohexane ring, the molecule exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[2]. This guide objectively compares the solid-state performance and crystallographic profiling of its cis and trans isomers, contrasting X-ray Diffraction (XRD) with alternative analytical methods like NMR, and provides a validated experimental workflow for stereochemical resolution.
Structural Causality: Stereoisomerism and Conformational Dynamics
The physical properties, solubility, and receptor-binding affinities of 2-hydroxycyclohexanecarboxylic acid are entirely dictated by its cyclohexane chair conformation.
-
The Trans Isomer: In the trans configuration, the molecule can adopt a highly stable diequatorial conformation. This minimizes 1,3-diaxial steric strain, allowing for dense, highly ordered crystal packing[2].
-
The Cis Isomer: Conversely, the cis isomer is forced into an axial-equatorial arrangement regardless of ring-flipping[2]. This inherent steric hindrance prevents optimal close-packing, directly altering the hydrogen-bonding networks (dimers vs. extended chains) formed by the carboxylic and hydroxyl groups in the solid state.
This structural divergence leads to a phenomenon known as morphotropism —where closely related stereoisomers crystallize into entirely different space groups to maintain a packing coefficient above 0.6[3].
Analytical Comparison: XRD vs. NMR in Stereochemical Resolution
When comparing analytical alternatives for characterizing 2-hydroxycyclohexanecarboxylic acid, researchers typically weigh Nuclear Magnetic Resonance (NMR) against Single-Crystal X-Ray Diffraction (SC-XRD).
| Feature | ¹H / ¹³C NMR Spectroscopy | Single-Crystal X-Ray Diffraction (SC-XRD) |
| Primary Output | Atom connectivity and solution-state conformation. | Absolute 3D spatial arrangement and solid-state packing. |
| Stereochemical Resolution | Infers relative stereochemistry (cis/trans) via | Unambiguously determines absolute configuration (enantiomers) via the Flack parameter[2][4]. |
| Intermolecular Data | Limited to concentration-dependent chemical shifts. | Directly maps hydrogen-bonded dimeric structures and lattice interactions[3]. |
| Sample Requirement | ~5-10 mg dissolved in a deuterated solvent. | A single, high-quality, defect-free crystal (typically >0.1 mm in one dimension)[4]. |
Verdict: While NMR is excellent for rapid, routine lot-testing, XRD is the only self-validating technique that can definitively prove which specific enantiomer is present in a crystalline sample, a mandatory requirement for IND (Investigational New Drug) applications[2].
Comparative Crystallographic Data
The table below summarizes the quantitative crystallographic parameters of 2-hydroxycyclohexanecarboxylic acid isomers and their closely related structural analogs, highlighting how stereochemistry dictates the crystal lattice.
| Compound / Isomer | Crystal System | Space Group | Hydrogen Bonding Motif | Reference |
| cis-2-Hydroxycyclohexanecarboxylic acid | Monoclinic | Centrosymmetric cyclic dimers (O-H···O) | [3] | |
| cis-2-Hydroxycyclooctanecarboxylic acid | Monoclinic | Orthogonal helical chains | [3] | |
| trans-1-Amino-2-hydroxycyclohexanecarboxylic acid | Orthorhombic | Extended 3D intermolecular networks | [4] |
Note: The shift from
Experimental Protocol: Self-Validating XRD Workflow
To achieve publication-quality crystallographic data for 2-hydroxycyclohexanecarboxylic acid, the following protocol establishes a closed-loop, self-validating system.
Step 1: Enantiomeric Resolution & Crystallization
-
Causality: Because racemic mixtures often form centrosymmetric crystals that mask absolute stereochemistry, you must first resolve the enantiomers.
-
Action: React the racemic acid with a chiral resolving agent (e.g., brucine or quinine) to form diastereomeric salts[5][6]. Perform fractional crystallization using a binary solvent system (e.g., ethanol/water).
-
Validation Checkpoint: Confirm optical purity using a polarimeter. A constant specific rotation
across successive recrystallizations validates enantiomeric purity[6].
Step 2: Crystal Mounting & Cryogenic Data Collection
-
Causality: Data must be collected at cryogenic temperatures (~100 K) to minimize the thermal motion of atoms (thermal ellipsoids), which otherwise blurs electron density maps and obscures hydrogen atom positions.
-
Action: Coat a single crystal in paratone oil, mount it on a MiTeGen loop, and place it under a 100 K nitrogen stream on the diffractometer[2]. Irradiate with Cu-
radiation ( Å), which provides stronger anomalous dispersion for lighter atoms (C, H, O) compared to Mo- .
Step 3: Phase Problem Resolution & Refinement
-
Action: Solve the structure using Direct Methods (e.g., SHELXT). Refine the model using full-matrix least-squares on
(SHELXL)[4]. -
Validation Checkpoint: The protocol is validated if the final
value is < 5% and the Goodness-of-Fit (GooF) is near 1.0. For absolute stereochemistry, the Flack parameter must be . If the Flack parameter is ~1.0, the structure must be inverted.
Biological & Environmental Relevance
Beyond synthetic chemistry, 2-hydroxycyclohexanecarboxylic acid is a critical biomarker in environmental microbiology. During the anaerobic bioremediation of toxic halogenated pollutants like 4-chlorophenol (4-CP) by Desulfuromonas and Pseudomonas species, magnetite drives a self-dechlorination process where 2-hydroxycyclohexanecarboxylic acid emerges as a central hydration intermediate before ultimate ring cleavage and mineralization[1].
Anaerobic degradation pathway of 4-chlorophenol via 2-hydroxycyclohexanecarboxylic acid.
References
- Morphotropism: Link between the isostructurality, polymorphism and (stereo)isomerism of organic crystals - SciSpace.
- 2-Hydroxycyclohexanecarboxylic acid | 17502-32-8 | Benchchem.
- Magnetite Drives Self-dechlorination of 4-Chlorophenol in Anoxic Aquatic Sediments | Request PDF - ResearchG
- The Journal of Organic Chemistry 1968 Volume.33 No.8.
- August Wilhelm Frahm Prof.Dr.Dr.
- Hiroyuki NOHIRA, Kenji EHARA and Akira MIYASHITA - OUP.
Sources
Comparing reactivity of 2-hydroxycyclohexanecarboxylic acid vs cyclohexanecarboxylic acid
Title: Comprehensive Reactivity Comparison: 2-Hydroxycyclohexanecarboxylic Acid vs. Cyclohexanecarboxylic Acid
As a Senior Application Scientist, evaluating the reactivity profiles of cyclic aliphatic acids requires moving beyond a simple catalog of properties to a deep understanding of functional group interplay and stereochemical control. Cyclohexanecarboxylic acid (CCA) serves as a robust, monofunctional building block widely used in organic synthesis and fragrance development. In contrast, the introduction of a hydroxyl group at the C2 position yields 2-hydroxycyclohexanecarboxylic acid (2-HCCA), a bifunctional molecule characterized by complex stereochemical dynamics and neighboring group participation[1].
This guide objectively compares their physicochemical properties, mechanistic reactivity, and standard experimental workflows to inform rational design in drug development and synthetic chemistry.
Quantitative Physicochemical Profiling
The fundamental differences in reactivity between CCA and 2-HCCA stem from the inductive effects and hydrogen-bonding capabilities introduced by the C2 hydroxyl group. Below is a comparative summary of their core properties:
| Property | Cyclohexanecarboxylic Acid (CCA) | 2-Hydroxycyclohexanecarboxylic Acid (2-HCCA) |
| CAS Number | 98-89-5 | 609-69-8 |
| Molecular Weight | 128.17 g/mol | 144.17 g/mol |
| pKa (at 25°C) | 4.90 | ~4.95 |
| Functional Groups | -COOH | -COOH, -OH |
| Stereoisomerism | None | cis- and trans- isomers (1R,2R; 1S,2S; 1R,2S; 1S,2R) |
| Hydrogen Bonding | Intermolecular (Carboxylic Dimerization) | Intra- and Intermolecular |
Data supported by ChemicalBook and Guidechem chemical property databases[2],[3].
Mechanistic Reactivity Dynamics
A. Esterification and Intramolecular Cyclization (Lactonization)
CCA undergoes standard intermolecular Fischer esterification with primary alcohols under acid catalysis[4]. The reaction is straightforward, governed by standard thermodynamics, and driven to completion by the continuous removal of water.
Conversely, 2-HCCA presents a divergent pathway strictly dictated by its stereochemistry. The bifunctional nature of 2-HCCA allows for both inter- and intramolecular reactions[1]. Under acidic conditions, the cis-isomer of 2-HCCA readily undergoes intramolecular esterification (lactonization). Causally, this occurs because the axial-equatorial arrangement on the non-planar chair conformation places the hydroxyl and carboxyl groups in close spatial proximity, facilitating ring closure. The trans-isomer , restricted by diequatorial or diaxial geometry, faces severe steric hindrance against ring closure and preferentially undergoes standard intermolecular esterification[1].
B. Oxidation and Neighboring Group Participation
The saturated ring of CCA is highly stable and resistant to mild oxidizing agents. However, 2-HCCA can be oxidized at the secondary alcohol center. When subjected to aqueous permanganate oxidation, 2-HCCA exhibits a pronounced rate acceleration at intermediate pH values, resulting in a distinct bell-shaped pH-rate profile[5].
This kinetic behavior is driven by neighboring group participation . At intermediate pH levels, the molecule adopts a conformation where the deprotonated carboxylate ion actively participates in the abstraction of the hydrogen atom from the alcoholic carbon, forming a transient, highly reactive carboxylate-permanganate adduct[5].
Fig 1: Divergent reactivity pathways of CCA and 2-HCCA based on functional group availability.
Experimental Methodologies
Protocol 1: Fischer Esterification of Cyclohexanecarboxylic Acid
This self-validating protocol utilizes a Soxhlet extractor loaded with molecular sieves to continuously remove water, actively driving the equilibrium toward the ester product[4].
Fig 2: Step-by-step experimental workflow for the Fischer esterification of CCA.
Step-by-Step Procedure:
-
Dissolution : In a dry 500-mL round-bottomed flask, dissolve 41.0 g (0.320 mol) of cyclohexanecarboxylic acid in 225 mL of anhydrous methanol[4].
-
Catalysis : Slowly inject 1.0 mL of concentrated sulfuric acid to act as the proton source[4].
-
Dehydration Setup : Fit the flask with a Soxhlet extractor containing 53 g of Linde type 3A molecular sieves, topped with a condenser and calcium chloride drying tube[4]. Causality: The molecular sieves physically trap water from the refluxing condensate, preventing reverse hydrolysis and pushing the reaction to >80% yield.
-
Reflux : Heat the solution at reflux for 19 hours, then cool to room temperature[4].
-
Workup & Purification : Neutralize the sulfuric acid catalyst with a mild base to halt the reaction. Extract the organic layer with ethyl acetate, wash with sodium chloride solution, and dry over anhydrous magnesium sulfate. Purify via vacuum distillation to isolate the pure methyl cyclohexanecarboxylate[4].
Protocol 2: pH-Controlled Permanganate Oxidation of 2-HCCA
This protocol isolates the kinetic effects of neighboring group participation during the oxidation of the secondary alcohol[5].
Step-by-Step Procedure:
-
Buffer Preparation : Prepare a series of phosphate and acetate buffers to maintain strict pH control between pH 4.0 and 8.0. Causality: Maintaining an intermediate pH ensures the carboxyl group is deprotonated (acting as the active participant) while preventing base-catalyzed degradation of the oxidant.
-
Reagent Mixing : Dissolve 2-HCCA in the buffered solution and equilibrate the reaction vessel to 25°C.
-
Oxidant Addition : Introduce a standardized aqueous solution of potassium permanganate.
-
Kinetic Monitoring : Continuously monitor the decay of the permanganate ion spectrophotometrically at 526 nm. The reaction will self-validate by exhibiting maximum velocity at intermediate pH (~pH 6), confirming the formation of the carboxylate-permanganate intermediate[5].
References
Sources
Publish Comparison Guide: Thermal Analysis (TGA/DSC) of Hexahydrosalicylic Acid
This guide provides an in-depth technical comparison of the thermal properties of Hexahydrosalicylic Acid (HHSA) versus its aromatic parent, Salicylic Acid (SA). It is designed for researchers in materials science and drug formulation who require precise data on phase transitions and thermal stability profiles.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Hexahydrosalicylic Acid (HHSA) , chemically known as 2-hydroxycyclohexanecarboxylic acid , represents the saturated, aliphatic analog of Salicylic Acid (SA) . While SA is a planar, aromatic molecule stabilized by resonance and strong intramolecular hydrogen bonding, HHSA possesses a flexible cyclohexane ring with cis- and trans- stereoisomerism.
This structural divergence fundamentally alters their thermal behavior. While SA is characterized by high crystallinity and thermal decarboxylation, HHSA exhibits lower melting transitions and a degradation pathway dominated by dehydration and oligomerization typical of cyclic
Comparative Material Profile
| Feature | Salicylic Acid (SA) | Hexahydrosalicylic Acid (HHSA) |
| IUPAC Name | 2-Hydroxybenzoic acid | 2-Hydroxycyclohexanecarboxylic acid |
| Structure | Aromatic, Planar | Aliphatic, Chair Conformation |
| Formula | ||
| Mol. Weight | 138.12 g/mol | 144.17 g/mol |
| Key Property | Phenolic Acid | Cyclic |
| Stereochemistry | None (Achiral) | Mixture of cis and trans isomers |
Experimental Methodology
To ensure reproducibility, the following self-validating protocol is recommended for the thermal characterization of these acids.
Protocol: Simultaneous TGA/DSC Analysis
-
Instrument: Simultaneous Thermal Analyzer (e.g., TA Instruments SDT or Netzsch STA).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (Inert environment to prevent oxidative combustion). -
Crucibles: Alumina (
) or Aluminum pans (hermetically crimped with a pinhole for self-generated atmosphere). -
Sample Mass: 5–10 mg (Optimized for resolution vs. signal-to-noise).
Thermal Cycle:
-
Equilibration: Hold at 25°C for 5 min.
-
Ramp 1 (Heating): 10°C/min to 300°C (Observes melting and primary decomposition).
-
Isothermal: Hold at 300°C for 5 min (Ensures complete volatile release).
-
Cooling: 10°C/min to 25°C (Observes crystallization behavior).
Workflow Visualization
Figure 1: Standardized workflow for simultaneous TGA/DSC thermal analysis of hydroxy acids.
Differential Scanning Calorimetry (DSC) Analysis[6][8][9][10][11]
The DSC profiles of SA and HHSA reveal the impact of aromaticity on crystal lattice energy.
Melting Behavior[6][9][10]
-
Salicylic Acid: Exhibits a sharp, high-energy endothermic peak at ~159°C . The high melting point is attributed to efficient
-stacking and strong intermolecular hydrogen bonding between the carboxyl and hydroxyl groups in the planar crystal lattice. -
Hexahydrosalicylic Acid: Displays a significantly lower melting endotherm at ~69°C (range 67–71°C). The presence of cis and trans isomers in commercial HHSA samples often results in a broader melting peak compared to the pure SA crystal. The flexible cyclohexane ring prevents the tight packing observed in the aromatic analog.
Crystallization (Cooling Cycle)[10]
-
Salicylic Acid: Rapidly recrystallizes upon cooling, showing a sharp exothermic peak.
-
Hexahydrosalicylic Acid: Due to stereoisomeric disorder, HHSA may exhibit supercooling or glass formation. If the cooling rate is fast (>10°C/min), the random distribution of isomers can hinder nucleation, potentially leading to an amorphous glass transition (
) rather than a distinct crystallization peak.
| Thermal Event | Salicylic Acid (SA) | Hexahydrosalicylic Acid (HHSA) |
| 158.5 °C | 67.0 °C | |
| 159.0 °C | 69.0 °C | |
| Peak Shape | Sharp, Narrow | Broad (Isomeric mixture effect) |
| Enthalpy of Fusion | High (Strong lattice) | Moderate (Weaker VdW forces) |
Thermogravimetric Analysis (TGA) & Stability
The degradation mechanisms of these two acids are distinct: SA undergoes decarboxylation, while HHSA favors dehydration and lactonization.
Salicylic Acid: Decarboxylation
SA is thermally stable up to its melting point. Shortly after melting (>160°C), it undergoes a single-step mass loss event.
-
Mechanism: Thermal decarboxylation releases
to form phenol, which subsequently evaporates. -
TGA Profile: Sharp mass loss starting ~160°C, reaching 0% residue (complete sublimation/decomposition).
Hexahydrosalicylic Acid: Dehydration & Oligomerization
HHSA behaves as a typical cyclic
-
Mechanism: Upon heating, the hydroxyl group on C2 and the carboxyl group on C1 interact. The primary pathway is dehydration to form 1-cyclohexenecarboxylic acid (loss of water) or intermolecular esterification to form lactides (dimers) and oligomers.
-
TGA Profile:
-
Stage 1 (~100–150°C): Initial mass loss of ~12.5% corresponding to the loss of water (
, MW 18) from the parent molecule (MW 144). -
Stage 2 (>200°C): Decomposition/evaporation of the resulting unsaturated acid or lactide oligomers.
-
Reaction Pathway Diagram
Figure 2: Divergent thermal degradation pathways. SA follows decarboxylation, while HHSA follows dehydration/esterification.
Discussion & Applications
Implications for Drug Development
-
Formulation Stability: HHSA's lower melting point (69°C) makes it less suitable for high-temperature processing (e.g., hot-melt extrusion) compared to SA. However, its lower
is advantageous for lipid-based formulations where solubility in low-temperature matrices is required. -
Polymer Synthesis: HHSA is a valuable monomer for biodegradable polyesters. The TGA data indicates that processing temperatures must be carefully controlled to avoid premature dehydration unless the target is the unsaturated derivative.
Storage Requirements[12]
-
Salicylic Acid: Stable at room temperature; requires protection from moisture to prevent caking, but chemically stable.
-
HHSA: Due to the potential for slow lactonization or dehydration, HHSA should be stored in cool, dry conditions (<25°C). The presence of the secondary hydroxyl group on the flexible ring makes it more reactive than the phenolic hydroxyl in SA.
References
-
TCI Chemicals. Product Specification: 2-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture). Retrieved from
-
PubChem. Compound Summary: 2-Hydroxycyclohexanecarboxylic acid. National Library of Medicine. Retrieved from
-
Netzsch Analysis. Thermal Behavior of Acetylsalicylic Acid and Aspirin. Retrieved from
-
Cheméo. Chemical Properties of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester. Retrieved from
-
ScienceDirect. Thermal decomposition of salicylic acid and its salts. Thermochimica Acta, 1979. Retrieved from
Optical Rotation Standards and Enantiopurity Validation for 2-Hydroxycyclohexanecarboxylic Acid
Executive Summary
In modern drug development and asymmetric synthesis, cyclic hydroxycarboxylic acids serve as critical conformationally constrained building blocks. Specifically, 2-hydroxycyclohexanecarboxylic acid possesses two adjacent chiral centers (C1 and C2), yielding four distinct stereoisomers: the cis pair (1R,2S and 1S,2R) and the trans pair (1R,2R and 1S,2S).
Establishing absolute enantiopurity is paramount because the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's biochemical interactions and its utility as a chiral synthon . This guide objectively compares the analytical methodologies used to validate the enantiopurity of these isomers, establishes optical rotation standards, and provides self-validating experimental protocols for laboratory application.
Stereochemical Architecture & Conformational Dynamics
The cyclohexane ring predominantly adopts a chair conformation to minimize torsional strain. The relative orientation of the substituents fundamentally alters both the thermodynamic stability and the physicochemical properties of the isomers:
-
Trans Isomers (1R,2R and 1S,2S): These isomers preferentially adopt a diequatorial conformation. By placing both bulky groups in equatorial positions, 1,3-diaxial steric hindrance is minimized, making the trans isomers thermodynamically highly stable. The (+)-trans enantiomer has been definitively assigned the (1S,2S) configuration .
-
Cis Isomers (1R,2S and 1S,2R): These isomers are forced into an axial-equatorial arrangement. The conformational equilibrium is highly sensitive to solvent effects due to intramolecular hydrogen bonding between the axial and equatorial groups.
Causality in Physicochemical Behavior: The spatial orientation directly impacts acidity. For instance, the trans isomer is a stronger acid than its cis counterpart in water. In an aqueous environment, the trans conjugate base is optimally solvated. However, in ethanol, this relationship reverses; the cis isomer's intramolecular hydrogen bonding stabilizes the undissociated acid differently in the lower-dielectric medium, shifting the ionization equilibrium .
Fig 1: Stereochemical classification and conformational arrangements of the four distinct isomers.
Comparative Analysis of Enantiopurity Validation Methods
To ensure the integrity of downstream syntheses, relying on a single analytical method is a critical failure point. A robust validation system compares orthogonal techniques. Below is an objective comparison of the three primary methodologies for determining the enantiomeric excess (ee) and absolute configuration of 2-hydroxycyclohexanecarboxylic acid.
Table 1: Objective Comparison of Enantiopurity Analytical Methods
| Methodology | Primary Output | Advantages | Limitations | Limit of Detection (ee) |
| Polarimetry (Optical Rotation) | Specific Rotation | Non-destructive; rapid baseline validation; easily compared to historical literature standards. | Highly sensitive to solvent, temperature, and trace chemical impurities. Cannot distinguish between enantiomeric mixtures and chemical contaminants. | ~1-2% |
| Chiral HPLC | Enantiomeric Excess (% ee) | Direct visualization of enantiomeric ratios; highly accurate; separates chemical impurities from stereoisomers . | Requires expensive chiral stationary phases (e.g., cellulose-derived); method development can be time-consuming. | < 0.1% |
| NMR with Chiral Derivatizing Agents | Diastereomeric Ratio (dr) | Provides absolute structural conformation; excellent for assigning absolute stereochemistry via Mosher's acid. | Destructive (requires derivatization); complex spectral interpretation due to overlapping cyclic proton signals. | ~1-5% |
Scientist's Insight: Polarimetry should never be used in isolation to claim enantiopurity. It must function as part of a self-validating system: First, determine the % ee via Chiral HPLC. Second, measure the
Optical Rotation Standards & Solvent Effects
The specific rotation
Table 2: Reference Standards for 2-Hydroxycyclohexanecarboxylic Acid
| Isomer | Absolute Configuration | Optical Rotation Direction | Conformational Stability | Resolving Agent Compatibility |
| (+)-trans | (1S, 2S) | Dextrorotatory (+) | High | Brucine, (S)-1-Phenylethylamine |
| (-)-trans | (1R, 2R) | Levorotatory (-) | High | (R)-1-Phenylethylamine |
| (+)-cis | (1R, 2S) / (1S, 2R) | Dextrorotatory (+) | Moderate | Ephedrine derivatives |
| (-)-cis | (1S, 2R) / (1R, 2S) | Levorotatory (-) | Moderate | Ephedrine derivatives |
*Note: Exact assignment of (+)/(-) to the specific cis enantiomers requires cross-referencing with X-ray crystallography of the diastereomeric salts.
Self-Validating Experimental Protocols
The following protocols detail the classical resolution of the trans racemate and the subsequent polarimetric validation. This workflow relies on the differing solubilities of diastereomeric salts to achieve separation .
Fig 2: Self-validating workflow for the classical resolution and polarimetric validation of isomers.
Protocol 1: Classical Resolution of trans-2-Hydroxycyclohexanecarboxylic Acid
Mechanism: The racemic acid reacts with an optically pure base (e.g., Brucine) to form two diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they can be separated by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10.0 g of racemic trans-2-hydroxycyclohexanecarboxylic acid in 150 mL of hot acetone. Slowly add 1.0 equivalent of anhydrous Brucine (or (S)-1-phenylethylamine for a less toxic alternative) while stirring continuously.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to a 4°C environment for an additional 12 hours. The less-soluble diastereomeric salt will precipitate.
-
Filtration & Recrystallization: Isolate the crystals via vacuum filtration. Recrystallize the solid from hot acetone/methanol (9:1) until a constant melting point is achieved (this is the first internal validation step).
-
Acidic Cleavage: Suspend the purified diastereomeric salt in 100 mL of distilled water and acidify to pH 2 using 2M HCl. The chiral amine will protonate and remain in the aqueous layer, while the enantiopure 2-hydroxycyclohexanecarboxylic acid will precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the enantiopure acid.
Protocol 2: Polarimetric Validation System
Mechanism: Plane-polarized light is passed through the sample. The chiral molecules rotate the light, and the specific rotation is calculated to validate against literature standards.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 100.0 mg of the resolved (+)-trans-2-hydroxycyclohexanecarboxylic acid using an analytical balance.
-
Solvent Dissolution: Dissolve the sample in exactly 10.0 mL of absolute ethanol (concentration
g/100 mL). Causality note: Ethanol is chosen to ensure consistent intramolecular hydrogen bonding behavior, preventing reading fluctuations. -
Cell Preparation: Rinse a 1.0 dm (10 cm) polarimeter cell twice with absolute ethanol, then fill it with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Measurement: Place the cell in a digital polarimeter equipped with a sodium D-line lamp (589 nm) stabilized at 20.0 °C. Record the observed rotation (
). -
Calculation & Cross-Validation: Calculate the specific rotation using the formula
. -
Self-Validation Check: Submit an aliquot of the same batch to Chiral HPLC. If the HPLC shows >99% ee but the
is lower than the expected standard, re-purify the sample to remove optically inactive impurities (e.g., residual solvent or salts) that are artificially lowering the concentration in the Biot equation.
References
-
Gray, A. P., & Kraus, H. (1968). "Cyclopropylpyridines and Related Compounds." The Journal of Organic Chemistry, 33(8). Available at:[Link]
-
Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston. Available at:[Link]
-
Avenoza, A., et al. (2006). "Synthesis and Preparative Resolution of the trans-Cyclohexane Analogues of Phenylalanine." ResearchGate. Available at: [Link]
A Comparative Guide to Validating the Purity of 2-Hydroxycyclohexanecarboxylic Acid: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Hydroxycyclohexanecarboxylic acid, a key building block in various synthetic pathways, is no exception.[1] This guide provides an in-depth comparison of two common analytical techniques for determining its purity: the classical acid-base titration and the modern chromatographic method of High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your needs.
Foundational Principles: A Tale of Two Techniques
The choice of an analytical method for purity determination hinges on a balance of factors including specificity, sensitivity, accuracy, precision, and practical considerations like cost and throughput.
Acid-Base Titration: This absolute quantitative method directly measures the total acidic content of a sample. It is based on the neutralization reaction between the carboxylic acid group of the analyte and a standardized strong base. While robust and inexpensive, it is a non-specific technique, meaning it will quantify any acidic impurity alongside the main compound. This method is excellent for assaying the purity of a known substance against a reference standard but falls short in identifying and quantifying individual impurities.[2][3]
High-Performance Liquid Chromatography (HPLC): This powerful separation technique distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[4] For 2-hydroxycyclohexanecarboxylic acid, a reversed-phase HPLC method is most suitable. This technique offers high specificity, allowing for the separation and quantification of the main compound from its impurities, providing a detailed purity profile.[4][5] This level of detail is often a requirement to meet stringent regulatory standards.[6]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for both titration and HPLC methods. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Purity Determination by Potentiometric Acid-Base Titration
This protocol provides a more accurate endpoint determination than using a colorimetric indicator, which can be subjective. Potentiometric titration relies on measuring the potential difference (voltage) which translates to pH, as a function of the volume of titrant added.[7]
Principle: The carboxylic acid group of 2-hydroxycyclohexanecarboxylic acid is neutralized by a standardized solution of sodium hydroxide. The equivalence point, where the moles of base added equal the moles of acid initially present, is determined by the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This is most accurately found by plotting the first derivative of the titration curve.[5][8]
Materials:
-
2-Hydroxycyclohexanecarboxylic Acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled and cooled to remove dissolved CO2
-
Analytical balance
-
250 mL beaker
-
50 mL burette
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the 2-hydroxycyclohexanecarboxylic acid sample into a 250 mL beaker. Record the exact weight.
-
Dissolution: Add 100 mL of boiled, cooled deionized water to the beaker. Place a magnetic stir bar in the beaker and stir until the sample is completely dissolved. The use of CO2-free water is crucial as dissolved carbon dioxide can react with the NaOH titrant, leading to inaccurate results.[3]
-
Titration Setup: Calibrate the pH meter using standard buffers. Immerse the pH electrode in the sample solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As you approach the equivalence point (a rapid change in pH will be observed), reduce the increment size to 0.1 mL or even dropwise to obtain a detailed titration curve in this critical region. Continue adding titrant until the pH has stabilized well past the equivalence point (e.g., pH 11-12).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) for each data point and plot this against the average volume of NaOH added for that interval.
-
The peak of the first derivative plot corresponds to the equivalence point volume.
-
Calculate the purity of the 2-hydroxycyclohexanecarboxylic acid using the following formula:
Purity (%) = (V × M × MW) / (W × 1000) × 100
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of 2-hydroxycyclohexanecarboxylic acid (144.17 g/mol )
-
W = Weight of the sample (g)
-
-
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a detailed impurity profile, which is essential for comprehensive quality assessment.
Principle: The sample is dissolved and injected into the HPLC system. The components are separated on a reversed-phase C18 column based on their polarity. 2-hydroxycyclohexanecarboxylic acid, being a polar compound, will have a relatively short retention time. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[4] Detection is performed using a UV detector at a low wavelength (210 nm), where the carboxyl group exhibits absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Materials:
-
2-Hydroxycyclohexanecarboxylic Acid sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
0.45 µm syringe filters
-
HPLC vials
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, which improves retention and peak shape on the nonpolar stationary phase.
-
Gradient Elution: A gradient is often used to ensure the elution of any less polar impurities. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of 2-hydroxycyclohexanecarboxylic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This gives a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify the peak corresponding to 2-hydroxycyclohexanecarboxylic acid by comparing its retention time with that of the standard. Calculate the purity by the area percentage method:
Purity (%) = (Area of main peak / Total area of all peaks) × 100
Data Presentation and Comparison
The following table summarizes illustrative data for the purity analysis of a single batch of 2-hydroxycyclohexanecarboxylic acid using both methods.
| Parameter | Potentiometric Titration | RP-HPLC (Area %) |
| Purity (%) | 99.2% | 99.1% |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.1% |
| Specificity | Low (measures total acidity) | High (separates impurities) |
| Impurity Profile | Not available | Impurity 1 (0.3%), Impurity 2 (0.5%), Unidentified (0.1%) |
| Analysis Time per Sample | ~20-30 minutes | ~30 minutes |
| Cost per Analysis | Low | High |
| Required Expertise | Moderate | High |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for Purity Validation by RP-HPLC.
Comparative Analysis and Recommendations
The choice between titration and HPLC depends on the intended purpose of the analysis.
Titration is the method of choice for:
-
Routine quality control of a well-characterized material where the impurity profile is already known and consistent.
-
Situations where a simple, cost-effective assay of the bulk material is sufficient.
-
Laboratories with limited access to sophisticated instrumentation.
HPLC is indispensable for:
-
Comprehensive purity validation and impurity profiling, especially during process development and for regulatory submissions.
-
Troubleshooting out-of-specification results from other methods.
-
Accurately quantifying individual impurities.
The two methods are often complementary. Titration can provide a rapid and accurate assay of the main component, while HPLC offers the detailed impurity profile necessary to ensure the overall quality and safety of the material. For drug development professionals, a combination of both techniques provides a robust and comprehensive approach to purity validation.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
-
Cheméo. (2026). Chemical Properties of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
PubChem - NIH. (2026). 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816. [Link]
- UCalgary Chemistry Textbook. (2026).
- University of California, Irvine. (n.d.).
-
Doc Brown's Chemistry. (2026). Indicator theory of acid-base titrations explained. [Link]
- Michael Pilgaard's Web Chemistry. (2026).
- University of Washington. (n.d.).
-
Chemistry LibreTexts. (2022). Acid–Base Titrations. [Link]
-
Shimadzu. (2026). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
BYJU'S. (2026). Acid Base Titration. [Link]
-
Study Mind. (2022). Acids and Bases - Titrations (A-Level Chemistry). [Link]
- ASTM International. (1994). Standard Test Method for Total Acidity of Organic Acids.
-
NIST WebBook. (2026). Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester. [Link]
-
ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. [Link]
-
Agilent. (2026). Analysis of Organic Acids in Aqueous Samples Application. [Link]
-
OIV. (2026). Organic Acids : HPLC (Type-IV). [Link]
-
ResearchGate. (2015). How can I choose mobile phase for reverse phase HPLC?. [Link]
- Czech Journal of Food Sciences. (2010). Determination of organic acids in olive fruit by HPLC.
- SciSpace. (2013). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- ResearchGate. (2022). UV-visible spectra in the range of 200-300 nm.
-
Jetir.Org. (2022). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
-
MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. [Link]
-
SIELC Technologies. (2026). UV-Vis Spectrum of 1.4 Cyclohexanedicarboxylic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. lcms.cz [lcms.cz]
- 5. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Hydroxycyclohexanecarboxylic Acid
CAS: 609-69-8 | Formula: C₇H₁₂O₃ | Molecular Weight: 144.17 g/mol
Executive Summary
Immediate Action Required: 2-Hydroxycyclohexanecarboxylic acid is a corrosive/irritant organic acid. Do not dispose of via sanitary sewer (sink drains) unless explicitly authorized by your facility's wastewater permit. The standard and preferred disposal method for research quantities is high-temperature incineration via a licensed hazardous waste contractor.
Core Safety Directive: Segregate from strong oxidizers and bases.[1][2] Treat all waste streams as hazardous until verified otherwise.
Chemical Hazard & Waste Profile
Before initiating disposal, you must characterize the waste to ensure compliant labeling and stream selection.[3][4]
| Parameter | Specification | Implications for Disposal |
| Physical State | Solid (crystalline) or viscous liquid | Solids require different containerization than liquids. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Dam. 1 (H318) | Requires "Corrosive" or "Irritant" hazard labeling.[5] |
| Acidity (pKa) | ~4.5 - 5.0 (Est.) | Weak acid; capable of exothermic reaction with strong bases. |
| Water Solubility | Moderate to Low | Critical: Low solubility often disqualifies it from drain disposal even if neutralized, as it may precipitate in plumbing. |
| Flash Point | >110°C (Est.) | Generally not classified as "Ignitable" (D001) unless in flammable solvent. |
Pre-Disposal Assessment Workflow
Do not guess the waste stream. Use this logic flow to determine the correct protocol.
Figure 1: Decision logic for assigning 2-Hydroxycyclohexanecarboxylic acid to the correct waste stream based on matrix composition.
Disposal Protocols
Protocol A: Solid Waste Collection (Primary Method)
Applicability: Pure substance, expired reagents, or contaminated solid debris (wipes, weighing boats).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write out "2-Hydroxycyclohexanecarboxylic acid" completely. Do not use abbreviations or chemical formulas.
-
Hazard Checkbox: Mark "Toxic" and "Corrosive" (if applicable based on concentration).
-
-
Segregation: Place the container in a secondary containment tray designated for "Organic Acids." Keep separate from "Organic Bases" (e.g., amines) and "Oxidizers."[2]
Protocol B: Liquid Solvent Waste (Reaction Mixtures)
Applicability: Material dissolved in organic solvents (Methanol, Ethyl Acetate, DCM).
-
Stream Segregation (Critical):
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.
-
-
pH Check: Although dissolved in organic solvent, the solution may be acidic. Test pH with a dipstick. If pH < 2, mark "Acidic" on the waste tag.
-
Bulking: Pour into the appropriate 5-gallon carboy or safety can.
-
Safety Note: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).
-
Protocol C: Aqueous Waste & Neutralization
Applicability: Aqueous extractions or spill cleanup residues. Warning: Only perform neutralization if you are trained and have a functional fume hood.
-
Preparation: Place the waste container in a fume hood.
-
Neutralization Agent: Use a saturated solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). Avoid strong bases like Sodium Hydroxide (NaOH) to prevent rapid heat generation.
-
Procedure:
-
Slowly add the base to the acid solution.
-
Observe: Expect bubbling (CO₂ release). Wait for bubbling to cease before adding more.
-
Endpoint: Test with pH paper. Target pH 6–9.
-
-
Final Disposal:
-
Option 1 (Standard): Cap container and label as "Neutralized Aqueous Waste" for pickup.
-
Option 2 (Drain - RESTRICTED): ONLY if your facility permits organic salts in the sewer. Because 2-hydroxycyclohexanecarboxylic acid has a cyclohexane ring, its water solubility is limited compared to simple acids. Default to Option 1 to prevent plumbing blockages.
-
Spill Response Workflow
In the event of a benchtop spill, follow this self-validating cleanup loop.
Figure 2: Emergency response workflow for minor laboratory spills.
Storage & Compatibility Matrix
To prevent accidental formation of hazardous byproducts, adhere to these storage rules.
| Incompatible Class | Risk | Action |
| Strong Oxidizers (Nitric Acid, Peroxides) | Fire / Explosion | Store in separate cabinet or secondary containment tray. |
| Strong Bases (NaOH, KOH, Amines) | Exothermic Reaction | Store physically separated (e.g., different shelves). |
| Cyanides / Sulfides | Toxic Gas Generation | STRICT SEGREGATION. Acid contact releases lethal HCN or H₂S gas. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271816, 2-Hydroxycyclohexanecarboxylic acid. PubChem.[5][6] [Link]
-
University of Washington EH&S. Organic Acid Standard Operating Procedure.[Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[Link]
Sources
- 1. coral.washington.edu [coral.washington.edu]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. vumc.org [vumc.org]
- 5. (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 853570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2-Hydroxycyclohexanecarboxylic Acid
CAS No: 609-69-8 (Mixture), 17502-32-8 (Isomer specific) Synonyms: Hexahydrosalicylic acid; 2-Hydroxycyclohexane-1-carboxylic acid Molecular Formula: C₇H₁₂O₃
Part 1: Executive Safety Summary
Critical Hazard Alert: The primary danger associated with 2-Hydroxycyclohexanecarboxylic acid is irreversible eye damage (GHS Category 1, H318). While often perceived as a "standard organic acid," its structural capacity to protonate sensitive mucosal tissues necessitates stricter eye protection than standard laboratory salts.
Immediate Action Directive:
-
Do NOT rely solely on safety glasses if working with liquid formulations or large quantities of dust. Chemical splash goggles are mandatory.
-
Respiratory Control: This compound is a solid at room temperature. Inhalation of dust triggers respiratory tract irritation (H335).[1] All weighing operations must occur inside a fume hood or powder containment enclosure.
Part 2: Risk Assessment & Hazard Analysis
To select the correct PPE, one must understand the mechanism of injury. 2-Hydroxycyclohexanecarboxylic acid possesses both a carboxylic acid group and a hydroxyl group on a cyclohexane ring.[2][3]
| Hazard Class | GHS Code | Mechanism of Injury | Operational Implication |
| Serious Eye Damage | H318 | Acidic protonation of corneal proteins causes rapid opacity and potential blindness. | Zero-tolerance for unsealed eye protection. |
| Skin Irritation | H315 | Desiccation and acid hydrolysis of epidermal lipids. | Standard nitrile gloves are sufficient for transient contact. |
| Respiratory Irritation | H335 | Mucosal inflammation due to acidic dust deposition. | Engineering controls (Fume Hood) take precedence over respirators. |
Expert Insight: Unlike simple mineral acids, organic hydroxy-acids can exhibit "stickiness" or lipophilicity due to the cyclohexane ring, potentially increasing tissue residence time if not washed off immediately.
Part 3: Personal Protective Equipment (PPE) Matrix
Eye & Face Protection (CRITICAL)
-
Standard Handling (Solid < 1g): Safety glasses with side shields (ANSI Z87.1 compliant).
-
Solution Preparation / Synthesis: Chemical Splash Goggles (Indirect Vent).
-
High Energy Reactions: Face shield + Goggles. Rationale: Thermal runaway or vigorous off-gassing can aerosolize the acid.
Hand Protection (Glove Selection)
Based on chemical compatibility data for analogous cyclic organic acids (e.g., Cyclohexanecarboxylic acid).
| Task | Glove Material | Thickness | Breakthrough Time | Recommendation |
| Dry Solid Handling | Nitrile | 0.11 mm (4 mil) | > 480 min | Standard Choice. Excellent dexterity and protection against dry particulates. |
| Solution (Splash) | Nitrile | 0.11 mm (4 mil) | ~30-60 min | Change immediately upon contamination. |
| Solution (Immersion) | Butyl Rubber | 0.3 - 0.7 mm | > 480 min | Required for spill cleanup or prolonged contact with concentrated solutions. |
Respiratory & Body Protection
-
Body: 100% Cotton or Nomex Lab Coat (Snap closures preferred for quick removal). Long pants and closed-toe shoes are non-negotiable.
-
Respiratory:
-
Primary Control: Chemical Fume Hood (Face velocity: 80-100 fpm).
-
Secondary Control: If hood is unavailable, use a NIOSH-approved N95 or P100 particulate respirator .
-
Part 4: Operational Protocol: Handling & Synthesis
Workflow Logic Diagram
The following decision tree outlines the safety logic for handling this compound based on physical state.
Figure 1: PPE Decision Logic based on physical state and quantity. Note the escalation to goggles for liquid handling.
Step-by-Step Handling Procedure
-
Pre-Check: Verify fume hood airflow. Clear the working area of incompatible bases or strong oxidizers.
-
Weighing (Solid):
-
Place the balance inside the fume hood if possible.
-
If weighing on an open bench, use a static-free spatula to prevent powder scattering.
-
Technique: Transfer slowly. If powder spills, do not blow it off. Wipe with a damp paper towel (water solubilizes the acid).
-
-
Solubilization:
-
Add the solid to the solvent (e.g., water, ethanol), not vice versa, to minimize splash risk.
-
Stir magnetically.
-
-
Reaction Monitoring:
-
If heating is required, ensure the vessel is vented or equipped with a reflux condenser. This compound has a flash point (approx. 113°C) well above room temperature, but organic vapors can still accumulate.
-
Part 5: Emergency Response & Decontamination
Exposure Response Pathway
Self-Validating Protocol: The effectiveness of this response relies on speed.
-
Eye Contact (Priority 1):
-
IMMEDIATE: Flush with tepid water for 15 minutes minimum .
-
Technique: Hold eyelids open. Rotate eyeball.
-
Medical: Seek medical attention immediately. Bring the SDS.
-
-
Skin Contact:
Spill Cleanup (Decontamination)
Small Spill (< 50g/mL):
-
Isolate: Alert nearby personnel.
-
PPE: Wear goggles and double nitrile gloves.
-
Neutralize:
-
Liquids: Absorb with vermiculite or spill pads.
-
Solids: Cover with wet paper towels to prevent dust, then wipe up.
-
Optional Neutralization: Apply a weak base like Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. Wait for bubbling (CO₂ release) to cease.
-
Part 6: Waste Management & Disposal
Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Incineration | Pack in a combustible container (polyethylene). Label as "Organic Acid Solid." |
| Aqueous Solution | Neutralization / Incineration | Check local sewer codes. If permitted, neutralize to pH 6-9 before discharge. If toxic co-solvents are present, incinerate as "Organic Liquid Waste." |
| Contaminated PPE | Solid Hazardous Waste | Do not dispose of heavily contaminated gloves in regular trash. |
Disposal Logic:
-
Dissolve or mix the material with a combustible solvent.
-
Burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271816, 2-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-hydroxycyclohexanecarboxylic acid.[8] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. synerzine.com [synerzine.com]
- 5. ehs.richmond.edu [ehs.richmond.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
